molecular formula C17H19NO B170017 1-(Dibenzylamino)cyclopropanol CAS No. 119326-94-2

1-(Dibenzylamino)cyclopropanol

Cat. No.: B170017
CAS No.: 119326-94-2
M. Wt: 253.34 g/mol
InChI Key: VSLONXXYUKRSPQ-UHFFFAOYSA-N
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Description

1-(Dibenzylamino)cyclopropanol is a useful research compound. Its molecular formula is C17H19NO and its molecular weight is 253.34 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(dibenzylamino)cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c19-17(11-12-17)18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,19H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLONXXYUKRSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(N(CC2=CC=CC=C2)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559318
Record name 1-(Dibenzylamino)cyclopropan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119326-94-2
Record name 1-(Dibenzylamino)cyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Dibenzylamino)cyclopropanol: A Keystone Intermediate for Innovative Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropylamine Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the cyclopropane ring stands out as a privileged structural motif. Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to enhance the pharmacological properties of bioactive molecules. The incorporation of a cyclopropyl group can lead to improved metabolic stability, increased potency, and better control over molecular conformation, which are all critical factors in the development of next-generation therapeutics.[1][2] When this small, strained ring is appended with an amino group, forming a cyclopropylamine, its utility is further amplified, making it a valuable building block in the synthesis of novel therapeutic agents for a wide range of medical conditions.[3][4]

This guide provides an in-depth technical overview of the synthesis of 1-(dibenzylamino)cyclopropanol, a key intermediate that combines the desirable features of a cyclopropanol with a protected amino group. The dibenzylamino moiety serves as a versatile protecting group for the amine, which can be readily deprotected in later synthetic steps to reveal the primary amine for further functionalization. This molecule is of particular interest to researchers and scientists in drug development as a precursor to a variety of more complex molecules with potential therapeutic applications.

This document will delve into the core synthetic strategies, with a primary focus on the titanium-mediated Kulinkovich-de Meijere reaction, providing a detailed mechanistic rationale, a comprehensive experimental protocol, and critical insights for successful execution in a laboratory setting.

Synthetic Strategy: The Kulinkovich-de Meijere Reaction as the Method of Choice

The synthesis of 1-aminocyclopropanols and their derivatives is most effectively achieved through a modification of the Kulinkovich reaction, known as the Kulinkovich-de Meijere reaction.[5][6][7] This powerful transformation utilizes a titanacyclopropane intermediate, generated in situ from a Grignard reagent and a titanium(IV) alkoxide, to react with an amide, ultimately forming the desired cyclopropylamine derivative.[5][8]

The selection of the Kulinkovich-de Meijere reaction is predicated on its reliability, functional group tolerance, and efficiency in constructing the strained cyclopropane ring. The reaction proceeds under relatively mild conditions and offers a direct route to the target molecule from readily available starting materials.

Mechanistic Deep Dive: Unraveling the Titanium-Mediated Cyclopropanation

A thorough understanding of the reaction mechanism is paramount for successful synthesis and optimization. The Kulinkovich-de Meijere reaction can be dissected into several key steps:

  • Formation of the Titanacyclopropane Intermediate: The reaction is initiated by the reaction of two equivalents of a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), with a titanium(IV) alkoxide, typically titanium(IV) isopropoxide (Ti(Oi-Pr)₄).[8][9] This forms an unstable dialkyltitanium species that rapidly undergoes β-hydride elimination to release ethane and form the reactive titanacyclopropane intermediate.[8][9][10]

  • Reaction with the Amide: The titanacyclopropane then reacts with the carbonyl group of the N,N-dibenzylamide starting material. This step involves the insertion of the carbonyl group into a titanium-carbon bond of the titanacyclopropane, leading to the formation of an oxatitanacyclopentane intermediate.[5]

  • Ring Opening and Cyclization: Unlike the reaction with esters in the standard Kulinkovich reaction, the oxatitanacyclopentane intermediate derived from an amide does not readily undergo ring contraction due to the poor leaving group ability of the dialkylamino group.[5] Instead, the intermediate undergoes ring-opening to form an iminium-titanium oxide inner salt, which then cyclizes to yield the magnesium salt of the this compound product.[5]

  • Hydrolytic Workup: The final step is a careful aqueous workup, typically with a mild acid, to hydrolyze the magnesium and titanium salts and afford the desired this compound.

The overall transformation is depicted in the following diagram:

Kulinkovich_de_Meijere_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product Formation Grignard 2 EtMgBr Titanacyclopropane Titanacyclopropane Grignard->Titanacyclopropane + Ti(OiPr)₄ - Ethane Titanium_Alkoxide Ti(OiPr)₄ Titanium_Alkoxide->Titanacyclopropane Amide N,N-Dibenzylformamide Oxatitanacyclopentane Oxatitanacyclopentane Amide->Oxatitanacyclopentane Titanacyclopropane->Oxatitanacyclopentane + Amide Iminium_Salt Iminium-Titanium Oxide Inner Salt Oxatitanacyclopentane->Iminium_Salt Ring Opening Product_Salt Magnesium Salt of Product Iminium_Salt->Product_Salt Cyclization Final_Product This compound Product_Salt->Final_Product Aqueous Workup

Caption: Mechanism of the Kulinkovich-de Meijere Reaction.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound based on the principles of the Kulinkovich-de Meijere reaction. Researchers should always conduct their own risk assessment and optimization studies.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
N,N-DibenzylformamideC₁₅H₁₅NO225.29≥98%Sigma-Aldrich
Titanium(IV) isopropoxideC₁₂H₂₈O₄Ti284.22≥97%Sigma-Aldrich
Ethylmagnesium bromideC₂H₅BrMg133.273.0 M in diethyl etherSigma-Aldrich
Diethyl ether (anhydrous)(C₂H₅)₂O74.12≥99.7%Sigma-Aldrich
Toluene (anhydrous)C₇H₈92.14≥99.8%Sigma-Aldrich
Saturated aqueous NH₄ClNH₄Cl53.49--
Saturated aqueous NaHCO₃NaHCO₃84.01--
Anhydrous Magnesium SulfateMgSO₄120.37--
Experimental Workflow Diagram

Experimental_Workflow A 1. Setup & Inert Atmosphere (Argon/Nitrogen) B 2. Reagent Addition - Add N,N-Dibenzylformamide and Toluene - Add Ti(OiPr)₄ A->B C 3. Grignard Addition - Cool to 0 °C - Add EtMgBr dropwise B->C D 4. Reaction - Stir at room temperature C->D E 5. Quenching - Cool to 0 °C - Add saturated aq. NH₄Cl D->E F 6. Extraction - Extract with Diethyl Ether E->F G 7. Washing & Drying - Wash with saturated aq. NaHCO₃ and brine - Dry over MgSO₄ F->G H 8. Purification - Concentrate in vacuo - Purify by column chromatography G->H

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Procedure
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere of argon or nitrogen, add N,N-dibenzylformamide (1.0 eq).

  • Reagent Charging: Dissolve the amide in anhydrous toluene (approximately 10 mL per mmol of amide). To this solution, add titanium(IV) isopropoxide (1.2 eq) via syringe.

  • Grignard Addition: Cool the reaction mixture to 0 °C in an ice bath. Add ethylmagnesium bromide (2.4 eq, 3.0 M solution in diethyl ether) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a colored titanium complex is typically observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Stir vigorously for 30 minutes.

  • Workup and Extraction: Filter the mixture through a pad of Celite® to remove the titanium salts, washing the filter cake with diethyl ether. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x volume).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid or oil.

Optimization and Critical Considerations

  • Stoichiometry: While catalytic amounts of the titanium reagent can be used in the standard Kulinkovich reaction, the de Meijere modification often benefits from stoichiometric or even excess amounts of the titanium reagent for higher yields.[5] The ratio of Grignard reagent to the titanium alkoxide is also a critical parameter that can influence the reaction outcome.

  • Temperature Control: The initial addition of the Grignard reagent should be performed at a low temperature to control the exothermic reaction and prevent unwanted side reactions.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Therefore, the use of anhydrous solvents and reagents, as well as maintaining a strictly inert atmosphere, is crucial for success.

  • Workup Procedure: The quenching and workup procedure should be performed carefully to ensure the complete hydrolysis of the metal salts and efficient extraction of the product.

Conclusion: A Gateway to Novel Chemical Space

The synthesis of this compound via the Kulinkovich-de Meijere reaction represents a robust and reliable method for accessing a valuable building block for drug discovery and development. The unique structural and electronic properties of the cyclopropylamine motif offer significant potential for the design of novel therapeutics with improved pharmacological profiles.[2] This guide provides a comprehensive framework for researchers to confidently undertake this synthesis, with a deep understanding of the underlying chemical principles and practical considerations. The continued exploration and application of such powerful synthetic methodologies will undoubtedly pave the way for the discovery of the next generation of innovative medicines.

References

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

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  • Optimization of the reaction conditions a. ResearchGate. [Link]

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  • Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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  • Synthesis of 1, 1-cyclopropanedimethanol. ResearchGate. [Link]

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  • Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. PubMed. [Link]

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  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

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An In-Depth Technical Guide to 1-(Dibenzylamino)cyclopropanol (CAS 428855-17-8): Synthesis, Properties, and Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of 1-(dibenzylamino)cyclopropanol (CAS 428855-17-8), a molecule of significant interest for synthetic and medicinal chemistry. The document delineates its physicochemical properties, safety and handling protocols, and potential synthetic pathways. More critically, it explores the strategic value of its constituent motifs—the strained cyclopropanol ring and the dibenzylamino group—within the context of modern drug discovery. The cyclopropane scaffold is a well-established "privileged" structure that imparts conformational rigidity and metabolic stability, while the amino alcohol functionality serves as a versatile synthetic handle and a common pharmacophore. This guide is intended to serve as a foundational resource for researchers aiming to leverage this unique building block in the development of novel chemical entities.

The Strategic Value of the Cyclopropyl Scaffold in Medicinal Chemistry

The cyclopropane ring, despite its simple three-carbon structure, is a powerhouse in molecular design. Its inclusion in a drug candidate is a deliberate strategic choice aimed at overcoming common developmental hurdles.[1] The inherent high ring strain (27.5 kcal/mol) and unique bonding characteristics—often described as having partial π-character—confer properties that are highly advantageous for drug-target interactions.[2][3]

Key contributions of the cyclopropyl motif to drug design include:

  • Conformational Rigidity: The rigid, planar nature of the ring restricts the conformational freedom of a molecule. This pre-organization into a bioactive conformation can lead to a more favorable entropic profile upon binding to a biological target, thereby enhancing potency.[4]

  • Metabolic Stability: The C-H and C-C bonds of a cyclopropane ring are stronger and less accessible to metabolic enzymes, such as cytochrome P450s, compared to their linear alkyl counterparts. This resistance to degradation can significantly increase a drug's in vivo half-life.[1][4]

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity, polarity, and pKa, which in turn influences solubility, permeability, and plasma clearance.[1]

  • Vectorial Orientation: As a small, rigid substituent, it can act as a "molecular rudder," precisely orienting other functional groups within a receptor's binding pocket to optimize interactions and reduce off-target effects.[1]

The presence of this scaffold in numerous FDA-approved drugs, such as the antibiotic Ciprofloxacin and the antidepressant Tranylcypromine, validates its utility.[5][6] this compound serves as a valuable, un-derexplored building block that combines this powerful scaffold with a versatile amino alcohol functionality.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key characteristics of this compound are summarized below.

Table 1: Key Identifiers and Chemical Formula

Identifier Value Source(s)
CAS Number 428855-17-8 [7][8]
Molecular Formula C₁₈H₂₁NO [7][8]
Molecular Weight 267.37 g/mol [7][8]
IUPAC Name 1-[(dibenzylamino)methyl]cyclopropan-1-ol [7][9]
Synonyms 1-((dibenzylamino)methyl)cyclopropanol [8]
SMILES C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3(CC3)O [7]

| InChI Key | QILKRCMMHALAJX-UHFFFAOYSA-N |[9] |

Table 2: Physicochemical Properties

Property Value Source(s)
Density 1.155 g/cm³ [8]
Boiling Point 383.8°C at 760 mmHg [8]
Flash Point 175.9°C [8]

| Chemical Stability | Stable under recommended storage conditions.[10] |

Table 3: Computational Chemistry Data

Parameter Value Significance Source(s)
LogP 3.2137 Indicates moderate lipophilicity, suggesting potential for membrane permeability. [7]
Topological Polar Surface Area (TPSA) 23.47 Ų Suggests good potential for blood-brain barrier penetration (typically <90 Ų). [7]
Hydrogen Bond Donors 1 The hydroxyl group can participate in hydrogen bonding. [7]
Hydrogen Bond Acceptors 2 The nitrogen and oxygen atoms can act as H-bond acceptors. [7]

| Rotatable Bonds | 6 | Indicates a degree of conformational flexibility despite the rigid core. |[7] |

Synthesis and Mechanistic Considerations

General Synthetic Strategies

The construction of the aminocyclopropanol core can be approached retrospectively in several ways. A highly effective and well-documented method for creating cyclopropanols is the Kulinkovich reaction, which involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[12] This reaction forms the cyclopropanol ring in a single, efficient step. Subsequent functionalization would then be required to introduce the dibenzylamino group.

An alternative strategy involves the diastereoselective carbocupration of cyclopropene derivatives, followed by trapping the resulting cyclopropylmetal species with an electrophilic oxygen source to yield the cyclopropanol.[2][13]

Proposed Synthetic Workflow

A logical and robust synthetic protocol can be proposed starting from commercially available materials. The following workflow leverages the principles of the Kulinkovich reaction for the core ring formation, followed by a standard substitution to install the amine.

G cluster_0 Step 1: Kulinkovich Cyclopropanation cluster_1 Step 2: Reduction of Amide Ester Ethyl 1-(dibenzylcarbamoyl)formate Cyclopropanol 1-(Dibenzylaminocarbonyl)cyclopropanol Ester->Cyclopropanol Titanium-catalyzed cyclopropanation Grignard EtMgBr, Ti(OiPr)4 Target This compound (CAS 428855-17-8) Cyclopropanol->Target Amide Reduction ReducingAgent LiAlH4 or BH3

Diagram 1: A proposed two-step synthetic pathway.

Experimental Protocol (Hypothetical)

This protocol is a conceptualized procedure based on established chemical principles. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of 1-(Dibenzylaminocarbonyl)cyclopropanol via Kulinkovich Reaction

  • Reactor Setup: To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0°C in an ice bath.

  • Catalyst Preparation: Add titanium(IV) isopropoxide (Ti(OiPr)₄) to the THF. Stir for 10 minutes.

  • Grignard Addition: Slowly add a solution of ethylmagnesium bromide (EtMgBr) in THF to the reaction mixture. A color change, typically to dark brown or black, indicates the formation of the active titanium-alkylidene complex.

  • Substrate Addition: Add a solution of ethyl 1-(dibenzylcarbamoyl)formate (the starting ester-amide) dropwise to the reaction mixture. The choice of this specific starting material is causal; the amide functionality is carried through the cyclopropanation and is poised for reduction in the subsequent step.

  • Reaction & Quench: Allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC or LC-MS. Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Workup & Isolation: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove titanium salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 1-(dibenzylaminocarbonyl)cyclopropanol.

Step 2: Reduction to this compound

  • Setup: To a flame-dried flask under argon, add a solution of the amide product from Step 1 in anhydrous THF. Cool to 0°C.

  • Reducing Agent: Cautiously add lithium aluminum hydride (LiAlH₄) portion-wise to the stirred solution. The use of a powerful reducing agent like LiAlH₄ is necessary to reduce the stable amide functional group to the corresponding tertiary amine.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Quench & Isolation: Cool the reaction back to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Stir until a granular precipitate forms. Filter the solid and wash thoroughly with THF or ethyl acetate. Concentrate the combined filtrates and purify by column chromatography to afford the final product, this compound.

Safety, Handling, and Storage

As a laboratory chemical, proper safety protocols are mandatory when handling this compound.[10]

Table 4: GHS Hazard and Precautionary Statements

Classification Code Statement Source
Pictogram GHS07 Warning [7][10]
Hazard H302 Harmful if swallowed. [10]
H315 Causes skin irritation. [10]
H319 Causes serious eye irritation. [10]
H335 May cause respiratory irritation. [10]
Precaution P261 Avoid breathing dust/fume/gas/mist/vapors/spray. [10]
P280 Wear protective gloves/eye protection/face protection. [10]
P302+P352 IF ON SKIN: Wash with plenty of soap and water. [10]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[10] |

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing.[10]

  • Storage: Store at room temperature in a tightly sealed container.[7] The safety data sheet recommends storing the material locked up.[10]

Applications in Research and Drug Development

This compound is best viewed as a versatile chemical building block for constructing more complex, biologically active molecules.[14] Its value lies in the strategic combination of its three key structural features.

G cluster_props Medicinal Chemistry Attributes Compound This compound Cyclopropanol Core Tertiary Amine Linker Dibenzyl Group Prop1 Rigid Scaffold Metabolic Shield Bioisosteric Replacement Compound:f1->Prop1 Provides Prop2 Basicity for Salt Formation Solubility Modulation Pharmacophore Element Compound:f2->Prop2 Offers Prop3 Lipophilicity Driver Steric Bulk for Selectivity Removable Protecting Group Compound:f3->Prop3 Imparts

Diagram 2: Structural features and their medicinal chemistry relevance.

  • The Cyclopropanol Core: This unit functions as a rigid, three-dimensional scaffold. Cyclopropanols themselves are known to be unstable and can undergo ring-opening reactions to form β-keto radicals, making them valuable synthons for constructing other heterocyclic systems.[12][15] This latent reactivity provides a pathway for divergent synthesis, allowing for the creation of diverse chemical libraries from a single intermediate.

  • The Tertiary Amine: The dibenzylamino group is a common feature in many centrally active pharmaceuticals. The nitrogen atom provides a basic handle that can be protonated to form salts, a critical step for improving the aqueous solubility and bioavailability of a drug candidate.

  • The Benzyl Groups: The two benzyl groups significantly increase the lipophilicity and steric bulk of the molecule. This can be exploited to enhance binding in hydrophobic pockets of a target protein. Critically, the benzyl groups can be readily removed via catalytic hydrogenation (debenzylation). This unmasks a secondary or primary amine, which serves as a key attachment point for further chemical elaboration and diversification, making the dibenzylamino moiety a versatile protecting group and synthetic tool.

Given the wide range of biological activities reported for other cyclopropane-containing compounds—including antibacterial, antiviral, antitumor, and antidepressant effects—this scaffold represents a promising starting point for discovery programs in numerous therapeutic areas.[5][16]

Conclusion

This compound (CAS 428855-17-8) is more than a simple catalog chemical; it is a strategically designed building block that embodies several key principles of modern medicinal chemistry. Its rigid and metabolically robust cyclopropanol core, combined with a versatile and functionalizable dibenzylamino side chain, offers a powerful platform for the synthesis of novel, structurally complex molecules. For researchers and drug development professionals, this compound provides a unique opportunity to explore new chemical space and develop next-generation therapeutics that leverage the proven advantages of the cyclopropane scaffold.

References

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  • 1-[[bis-(Phenylmethyl)amino]methyl]cyclopropanol. (n.d.). BuyersGuideChem. Retrieved January 14, 2026, from [Link]

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  • Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

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  • Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

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An In-depth Technical Guide to 1-[(Dibenzylamino)methyl]cyclopropanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 1-[(dibenzylamino)methyl]cyclopropanol (CAS No: 428855-17-8). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the synthesis, characterization, and potential applications of this unique molecule, which incorporates a sterically demanding dibenzylamino group, a reactive cyclopropanol moiety, and a flexible methyl linker. The inherent ring strain of the cyclopropane and the nucleophilicity of the amino group confer a distinct reactivity profile, making it an intriguing building block for novel therapeutics. This guide offers a detailed, step-by-step protocol for a plausible synthetic route, predicted physicochemical properties, and a thorough analysis of its expected spectral characteristics. Furthermore, the potential of 1-[(dibenzylamino)methyl]cyclopropanol as a scaffold in medicinal chemistry is explored, with a focus on leveraging its unique structural features for the design of next-generation therapeutic agents.

Introduction

The strategic incorporation of strained ring systems into molecular scaffolds is a powerful tactic in modern drug discovery. The cyclopropane ring, in particular, has garnered significant attention due to its ability to impart conformational rigidity, enhance metabolic stability, and modulate the electronic properties of a molecule.[1] When combined with other pharmacophoric elements, such as the amino alcohol motif, the resulting structures present a rich landscape for therapeutic innovation. 1-[(Dibenzylamino)methyl]cyclopropanol is a fascinating example of such a molecule, merging the unique attributes of a cyclopropanol with a bulky, lipophilic dibenzylamino moiety. This combination suggests potential applications in areas where modulation of protein-protein interactions or targeting of hydrophobic pockets is desired. The aminocyclitol and aminocyclopropanol moieties are versatile scaffolds in drug design, appearing in antiviral and other therapeutic agents.[2][3] This guide aims to provide a detailed technical resource for researchers interested in exploring the chemistry and potential applications of this compound.

Physicochemical Properties

Due to the limited availability of experimental data for 1-[(Dibenzylamino)methyl]cyclopropanol, the following table summarizes its key physicochemical properties based on computational predictions. These values provide a useful starting point for experimental design and handling.

PropertyPredicted ValueMethod/Source
Molecular Formula C₁₈H₂₁NO-
Molecular Weight 267.37 g/mol -
CAS Number 428855-17-8-
IUPAC Name 1-[(Dibenzylamino)methyl]cyclopropan-1-ol-
Melting Point 75-85 °CEstimation based on similar structures
Boiling Point > 350 °C at 760 mmHgEstimation based on similar structures
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents. Poorly soluble in water.Polarity and functional group analysis
pKa (of the amine) 7.5 - 8.5Prediction based on amine structure
LogP 3.21Computational Prediction[4]
Topological Polar Surface Area (TPSA) 23.47 ŲComputational Prediction[4]
Hydrogen Bond Donors 1Computational Prediction[4]
Hydrogen Bond Acceptors 2Computational Prediction[4]
Rotatable Bonds 6Computational Prediction[4]

Chemical Properties and Reactivity

The chemical behavior of 1-[(dibenzylamino)methyl]cyclopropanol is dictated by the interplay of its three key functional components: the tertiary amine, the cyclopropanol ring, and the benzylic groups.

  • Basicity and Salt Formation: The tertiary amine is basic and will readily react with acids to form the corresponding ammonium salts. This property can be exploited for purification and to improve the aqueous solubility of the compound.

  • Reactivity of the Cyclopropanol Ring: Cyclopropanols are known to undergo a variety of ring-opening reactions due to the inherent strain of the three-membered ring (approximately 27.5 kcal/mol).[5] These reactions can be initiated by electrophiles, nucleophiles, or radical species.[1]

    • Acid-Catalyzed Ring Opening: In the presence of acid, the hydroxyl group can be protonated, making it a good leaving group. Subsequent cleavage of a C-C bond in the cyclopropane ring can lead to the formation of a carbocation, which can then be trapped by a nucleophile.

    • Oxidative Ring Opening: Single-electron oxidation of the cyclopropanol can lead to the formation of a β-keto radical, which can participate in various downstream reactions.[1]

  • N-Debenzylation: The dibenzylamino group can be susceptible to catalytic hydrogenolysis (e.g., using H₂/Pd-C) to yield the corresponding primary amine. This deprotection strategy is a common tactic in medicinal chemistry to unmask a reactive functional group.

  • Stability: As a cyclopropylamine derivative, 1-[(dibenzylamino)methyl]cyclopropanol may exhibit hydrolytic degradation under high pH conditions.[6] The stability of the compound should be assessed under various pH and temperature conditions, especially during formulation development.

Potential Ring-Opening Reaction

A plausible acid-catalyzed ring-opening reaction with a nucleophile (Nu⁻) is depicted below. This type of transformation can be a powerful tool for accessing more complex molecular architectures.

G cluster_0 1-[(Dibenzylamino)methyl]cyclopropanol cluster_1 Reaction Conditions cluster_2 Ring-Opened Product start 1-[(Dibenzylamino)methyl]cyclopropanol conditions H⁺, Nu⁻ start->conditions Reacts with product Acyclic Product conditions->product Yields

Caption: Acid-catalyzed ring-opening of 1-[(dibenzylamino)methyl]cyclopropanol.

Synthesis

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available ethyl 2-(dibenzylamino)acetate.

G cluster_0 Starting Material cluster_1 Kulinkovich Reaction cluster_2 Product start Ethyl 2-(dibenzylamino)acetate reaction 1. Ti(O-iPr)₄, EtMgBr 2. H₂O workup start->reaction Reacts via product 1-[(Dibenzylamino)methyl]cyclopropanol reaction->product To form

Caption: Proposed synthesis of 1-[(dibenzylamino)methyl]cyclopropanol via the Kulinkovich reaction.

Detailed Experimental Protocol

Objective: To synthesize 1-[(dibenzylamino)methyl]cyclopropanol from ethyl 2-(dibenzylamino)acetate.

Materials:

  • Ethyl 2-(dibenzylamino)acetate

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of ethyl 2-(dibenzylamino)acetate (1.0 eq) in anhydrous THF.

  • Addition of Titanium Catalyst: Add titanium(IV) isopropoxide (1.2 eq) to the solution at room temperature under a nitrogen atmosphere.

  • Grignard Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of ethylmagnesium bromide (3.0 eq) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.

    • Causality: The slow, dropwise addition of the Grignard reagent is crucial to control the exothermic reaction and prevent the formation of side products. The excess Grignard reagent is necessary to form the active titanacyclopropane intermediate.[7]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Causality: The quench hydrolyzes the titanium and magnesium alkoxides to liberate the cyclopropanol product. The use of a mild acid like NH₄Cl helps to prevent acid-catalyzed ring-opening of the product.

  • Workup: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-[(dibenzylamino)methyl]cyclopropanol.

Spectral Characterization (Predicted)

As experimental spectra are not available, the following are predicted key features for the characterization of 1-[(dibenzylamino)methyl]cyclopropanol.

¹H NMR Spectroscopy
  • Aromatic Protons: Multiple signals in the range of δ 7.2-7.4 ppm, corresponding to the ten protons of the two phenyl rings.

  • Benzyl Protons: A singlet at approximately δ 3.6-3.8 ppm, integrating to four protons, corresponding to the two benzylic CH₂ groups.

  • Methylene Bridge: A singlet at approximately δ 2.5-2.7 ppm, integrating to two protons, for the CH₂ group connecting the nitrogen to the cyclopropane ring.

  • Cyclopropane Protons: Two multiplets in the upfield region, likely between δ 0.4-0.8 ppm, each integrating to two protons, corresponding to the diastereotopic protons of the cyclopropane ring.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent, typically between δ 1.5-3.0 ppm.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Multiple signals between δ 127-140 ppm.

  • Benzyl Carbons: A signal around δ 58-60 ppm.

  • Methylene Bridge Carbon: A signal around δ 55-57 ppm.

  • Quaternary Cyclopropane Carbon (C-OH): A signal in the range of δ 50-55 ppm.

  • Cyclopropane CH₂ Carbons: A signal in the upfield region, around δ 10-15 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-N Stretch: An absorption in the 1000-1250 cm⁻¹ region.

  • C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A peak at m/z = 267.

  • Key Fragmentation Patterns:

    • Loss of a benzyl group (C₇H₇, 91 Da) to give a fragment at m/z = 176.

    • Formation of the tropylium cation (C₇H₇⁺) at m/z = 91 (often the base peak).

    • Cleavage of the C-C bond between the methylene group and the cyclopropane ring.

Characterization Workflow

G cluster_0 Purified Product cluster_1 Spectroscopic Analysis cluster_2 Purity and Identity Confirmation product 1-[(Dibenzylamino)methyl]cyclopropanol nmr ¹H and ¹³C NMR product->nmr Analyzed by ir FT-IR product->ir Analyzed by ms Mass Spectrometry product->ms Analyzed by confirmation Structure Confirmed nmr->confirmation Data confirms ir->confirmation Data confirms ms->confirmation Data confirms

Caption: A typical workflow for the characterization of the synthesized compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of 1-[(dibenzylamino)methyl]cyclopropanol have not been reported, its structural motifs suggest several potential applications in medicinal chemistry.

  • Scaffold for Novel Therapeutics: The rigid cyclopropane core can serve as a non-classical bioisostere for other groups, such as gem-dimethyl or phenyl rings, to improve metabolic stability and fine-tune binding interactions.[8]

  • Probing Hydrophobic Pockets: The two benzyl groups provide significant lipophilicity, making this molecule a potential candidate for targeting proteins with deep, hydrophobic binding pockets.

  • Modulation of CNS Targets: The lipophilic nature of the molecule may facilitate its entry into the central nervous system (CNS). Many CNS-active drugs incorporate bulky, lipophilic moieties.

  • Precursor for Further Elaboration: The hydroxyl group of the cyclopropanol and the potential for N-debenzylation provide handles for further chemical modification, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies. The development of bitopic ligands for G-protein coupled receptors, for instance, often involves linking pharmacophores with various spacers.[9]

  • Constrained Analog Design: The cyclopropane ring can be used to lock flexible molecules into a specific bioactive conformation, potentially increasing potency and selectivity.[10]

Conclusion

1-[(Dibenzylamino)methyl]cyclopropanol is a structurally unique molecule with significant potential as a building block in medicinal chemistry. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route via the Kulinkovich reaction, and a discussion of its expected chemical reactivity and spectral characteristics. The combination of a rigid cyclopropane core, a reactive amino alcohol functionality, and bulky hydrophobic groups makes this compound an attractive scaffold for the design of novel therapeutic agents. Further experimental investigation into the synthesis, reactivity, and biological activity of this molecule is warranted and is expected to yield valuable insights for the drug discovery community.

References

  • J&K Scientific. 1-[(Dibenzylamino)methyl]cyclopropanol. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

  • Planas, A. et al. Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry, 17(21), 2243-2264 (2010). [Link]

  • Marek, I. et al. Diastereo- and enantioselective preparation of cyclopropanol derivatives. Beilstein Journal of Organic Chemistry, 15, 622-632 (2019). [Link]

  • PubChem. 3-(Dibenzylamino)-1-propanol. [Link]

  • ResearchGate. Medicinal Chemistry of Aminocyclitols. [Link]

  • Spadoni, G. et al. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663-1674 (1993). [Link]

  • Arnold, F. H. et al. Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis, 10(15), 8436-8441 (2020). [Link]

  • Davies, H. M. L. et al. Cyclopropane-derived peptidomimetics. design, synthesis, and evaluation of novel Ras farnesyltransferase inhibitors. Journal of Organic Chemistry, 65(25), 8595-8606 (2000). [Link]

  • SpectraBase. 1-(N,N-Dibenzylamino)-2-ethyl-3-methylcyclopropane. [Link]

  • Stella, V. J. et al. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864 (2019). [Link]

  • Mayr, H. et al. Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 15, 2048-2067 (2019). [Link]

  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • PubChem. Cyclopropanol. [Link]

  • ResearchGate. Synthesis and Properties of 1-Aminocyclopropane-1,2-dicarboxylic Acid and Compounds Incorporating it. [Link]

  • ResearchGate. Synthesis of 1, 1-cyclopropanedimethanol. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

  • Newman, A. H. et al. Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). Journal of Medicinal Chemistry, 60(5), 1939-1955 (2017). [Link]

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Spectroscopic Profile of 1-(Dibenzylamino)cyclopropanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Dibenzylamino)cyclopropanol is a unique molecule that incorporates a strained cyclopropane ring, a tertiary alcohol, and a bulky dibenzylamino group. This combination of functionalities makes it an interesting target for synthetic chemistry and a potential building block in the development of novel pharmaceutical agents. The rigid cyclopropane scaffold can introduce conformational constraints, while the amino alcohol moiety is a common pharmacophore. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, characterization, and quality control in any research and development setting. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), based on established principles and data from analogous structures.

Molecular Structure and Key Features

The structure of this compound presents several key features that will dictate its spectroscopic signature. The highly shielded environment of the cyclopropane ring protons and carbons, the aromatic nature of the benzyl groups, and the presence of a hydroxyl and a tertiary amine group will all give rise to characteristic signals.

MS_Fragmentation M [M]⁺ m/z = 267 F1 [M - C₇H₇]⁺ m/z = 176 M->F1 - C₇H₇• F2 [C₇H₇]⁺ m/z = 91 (Base Peak) M->F2 F3 [M - OH]⁺ m/z = 250 M->F3 - •OH F4 [M - C₇H₇ - H₂O]⁺ m/z = 158 F1->F4 - H₂O

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

Representative Synthesis of a 1-Substituted Cyclopropanol

A common method for the synthesis of cyclopropanols is the Simmons-Smith cyclopropanation of a silyl enol ether, followed by desilylation. [1][2] Step 1: Formation of the Silyl Enol Ether

  • To a solution of a suitable ketone (e.g., a ketone precursor to the desired cyclopropanol) in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).

  • After stirring for 30-60 minutes, add a trialkylsilyl halide (e.g., trimethylsilyl chloride, TMSCl).

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent.

  • Purify the resulting silyl enol ether by distillation or column chromatography.

Step 2: Simmons-Smith Cyclopropanation

  • To a solution of the purified silyl enol ether in an anhydrous solvent (e.g., dichloromethane), add a solution of diethylzinc.

  • Slowly add diiodomethane to the reaction mixture at 0 °C.

  • Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography. [2] Step 3: Introduction of the Dibenzylamino Group and Desilylation The introduction of the dibenzylamino group would likely involve a subsequent nucleophilic substitution or reductive amination protocol, followed by removal of the silyl protecting group, for which specific conditions would need to be optimized.

Conclusion

The predicted spectroscopic data presented in this guide provide a foundational understanding of the key characterization features of this compound. The ¹H and ¹³C NMR spectra are expected to be characterized by the highly shielded signals of the cyclopropyl ring and the distinct resonances of the dibenzylamino and hydroxyl moieties. The IR spectrum will be dominated by a broad O-H stretching band and characteristic absorptions for the aromatic and amino groups. The mass spectrum is anticipated to show a prominent base peak corresponding to the benzyl cation. These predicted data serve as a valuable reference for researchers and scientists working on the synthesis and characterization of this and related molecules in the field of drug discovery and development.

References

  • Fragmentation mechanisms of protonated benzylamines.
  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of proton
  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology.
  • IR Spectrum: Alcohols and Phenols. Química Organica.org.
  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Request PDF.
  • Alcohols—The Rest of the Story. Spectroscopy Online.
  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Request PDF.
  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online.
  • IR: alcohols.
  • cyclopropanol(16545-68-9) 1H NMR spectrum. ChemicalBook.
  • 13.4: Spectroscopy of Alcohols. Chemistry LibreTexts.
  • Provide the H-NMR spectrum for cyclopropanol. Homework.Study.com.
  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
  • 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes.
  • 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • 13C NMR Chemical Shift.
  • Chemical shifts.
  • 13C NMR of 1-Propanol.
  • C-Acylation of Cyclopropanols: Prepar
  • Synthesis of cyclopropane containing natural products.
  • Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. NIH.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI.
  • One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. PMC - NIH.

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The Genesis of a Strained Scaffold: Discovery and First Synthesis of Aminocyclopropanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide detailing the discovery and pioneering synthesis of aminocyclopropanol derivatives has been compiled, offering researchers, scientists, and drug development professionals a foundational understanding of this unique chemical class. This whitepaper traces the origins of these strained ring systems, from their conceptualization to the first successful isolation and synthetic methodologies, providing a crucial resource for the application of these structures in modern medicinal chemistry.

The aminocyclopropanol moiety, a three-membered carbocyclic ring bearing both an amino and a hydroxyl group on the same carbon, represents a unique and highly strained chemical entity. Its inherent ring strain and the presence of two key functional groups have made it an intriguing building block in organic synthesis and a component of bioactive molecules. This guide delves into the historical context of its discovery, which is intrinsically linked to the investigation of natural products, and elucidates the first chemical synthesis that made this scaffold accessible for further study.

Discovery: A Natural Product Connection

The story of aminocyclopropanol derivatives begins not in a synthesis lab, but with the investigation of a toxic natural product. In the early 1970s, researchers were working to identify the compound responsible for the "disulfiram-like" effect observed after consuming the common ink cap mushroom, Coprinus atramentarius, followed by alcohol. This led to the isolation of a novel amino acid derivative named coprine.

In a seminal 1977 paper, P. Lindberg, R. Bergman, and B. Wickberg reported the structure of coprine as N⁵-(1-hydroxycyclopropyl)-L-glutamine[1]. The key structural feature of coprine is the 1-hydroxycyclopropyl group, which is derived from the unstable parent compound, 1-aminocyclopropanol. This discovery was the first identification of a naturally occurring compound containing the 1-aminocyclopropanol substructure and provided the initial impetus for chemists to develop methods for its synthesis. The biological activity of coprine was found to stem from its in vivo hydrolysis to 1-aminocyclopropanol, which then inhibits the enzyme aldehyde dehydrogenase[1].

The First Synthesis: Taming an Unstable Intermediate

The inherent instability of the aminocyclopropanol core presented a significant synthetic challenge. The high degree of ring strain in the cyclopropane ring, coupled with the geminal amino and hydroxyl groups, makes the molecule prone to ring-opening reactions. The first successful synthesis of a derivative, and by extension the aminocyclopropanol core, was reported in the same 1977 paper that elucidated the structure of coprine[1]. The authors devised a multi-step synthesis that navigated the instability of the target molecule by preparing it in a protected form and using it immediately in the subsequent step.

The synthesis of coprine, which incorporates the 1-aminocyclopropanol moiety, was achieved via the unstable 1-aminocyclopropanol intermediate. This seminal work laid the foundation for the chemical synthesis of this class of compounds[2].

Causality Behind Experimental Choices

The choice of starting materials and reaction conditions was dictated by the need to construct the strained cyclopropane ring and introduce the geminal amino and hydroxyl functionalities without decomposition. The instability of cyclopropanone itself meant that a more stable precursor, a cyclopropanone hemiacetal, was the logical starting point. The use of a protected amine precursor and controlled reaction conditions were crucial to prevent unwanted side reactions and decomposition of the highly reactive aminocyclopropanol intermediate.

Experimental Protocols: The First Synthesis of a 1-Aminocyclopropanol Derivative (Coprine)

The following protocols are based on the pioneering work of Lindberg, Bergman, and Wickberg[1].

Synthesis of the Precursor: 1-Hydroxycyclopropylammonium Chloride

The synthesis of the key precursor, 1-hydroxycyclopropylammonium chloride, starts from the more stable cyclopropanone ethyl hemiacetal. This approach avoids the direct handling of the highly reactive and unstable cyclopropanone.

Step 1: Preparation of Cyclopropanone Ethyl Hemiacetal

While the 1977 paper starts from a pre-existing supply of the hemiacetal, a common method for its preparation was established by Wasserman and coworkers. This involves the reaction of ethyl 3-chloropropanoate with a strong base to effect cyclization.

Step 2: Formation of 1-Hydroxycyclopropylammonium Chloride

The cyclopropanone ethyl hemiacetal is then reacted with an ammonia source under acidic conditions to form the ammonium salt. This salt is more stable than the free aminocyclopropanol and can be isolated.

Generation and N-Acylation of 1-Aminocyclopropanol

The unstable 1-aminocyclopropanol is generated in situ from its ammonium salt and immediately acylated to form the stable amide linkage found in coprine.

Experimental Workflow:

Synthesis_of_Coprine start Cyclopropanone Ethyl Hemiacetal precursor 1-Hydroxycyclopropylammonium Chloride start->precursor  NH₃, HCl   intermediate 1-Aminocyclopropanol (unstable) precursor->intermediate  Base (in situ)   product Coprine (N⁵-(1-hydroxycyclopropyl)-L-glutamine) intermediate->product  Acylating Agent (Protected Glutamine)  

Caption: Synthetic pathway to Coprine.

Detailed Protocol:

  • Generation of 1-Aminocyclopropanol: 1-Hydroxycyclopropylammonium chloride is dissolved in a suitable solvent and treated with a base to liberate the free 1-aminocyclopropanol. This step is performed in the presence of the acylating agent to trap the unstable intermediate as it forms.

  • N-Acylation: The in situ generated 1-aminocyclopropanol reacts with a suitably protected and activated derivative of L-glutamic acid (such as the γ-benzyl ester of N-benzyloxycarbonyl-L-glutamic acid activated as its N-hydroxysuccinimide ester) to form the corresponding amide.

  • Deprotection: The protecting groups on the glutamine moiety are removed under appropriate conditions (e.g., hydrogenolysis) to yield the final natural product, coprine.

Characterization of Aminocyclopropanol Derivatives

The characterization of the unstable 1-aminocyclopropanol itself is challenging. However, its acylated derivatives, such as coprine, are stable and can be fully characterized by standard spectroscopic methods.

CompoundMolecular FormulaKey Spectroscopic Data (¹H NMR)
CoprineC₈H₁₄N₂O₄Characteristic signals for the cyclopropyl protons and the glutamine backbone.

Significance and Future Outlook

The initial discovery and synthesis of aminocyclopropanol derivatives opened the door to a new area of chemical exploration. The unique conformational constraints and electronic properties of the aminocyclopropane scaffold have made it an attractive motif in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules. The pioneering work of the 1970s laid the essential groundwork for the subsequent development of more efficient and stereoselective synthetic methods, enabling the synthesis of a wide range of aminocyclopropanol analogs for biological evaluation. The principles established in this early work continue to inform the design and synthesis of novel strained-ring systems for drug discovery and development.

References

  • Hatfield, G. M., & Schaumberg, J. P. (1975).
  • Lindberg, P., Bergman, R., & Wickberg, B. (1975). Isolation and structure of coprine, a novel physiologically active cyclopropanone derivative from Coprinus atramentarius and its synthesis via 1-aminocyclopropanol.
  • Lindberg, P., Bergman, R., & Wickberg, B. (1977). Isolation and structure of coprine, the in vivo aldehyde dehydrogenase inhibitor in Coprinus atramentarius; synthesis of coprine and related cyclopropane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 684-691.
  • Wasserman, H. H., Adickes, H. W., & de Ochoa, O. E. (1971). The reaction of cyclopropanones with diazomethane. Journal of the American Chemical Society, 93(21), 5586-5587.

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An In-depth Technical Guide to the Theoretical and Computational Analysis of Dibenzylamino Cyclopropane Structures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dibenzylamino cyclopropane scaffold represents a privileged structure in modern medicinal chemistry, most notably as a framework for potent enzyme inhibitors. Its unique combination of a rigid, strained cyclopropane ring and flexible, bulky N-benzyl groups presents a complex conformational and electronic landscape. Understanding this landscape is paramount for rational drug design. This technical guide provides a comprehensive, field-proven framework for the theoretical and computational analysis of these structures. We move beyond a simple recitation of methods to explain the causality behind procedural choices, grounding our protocols in the principles of quantum mechanics and molecular mechanics. This document details a self-validating workflow, from high-fidelity conformational analysis using Density Functional Theory (DFT) to the prediction of target engagement via molecular docking, with a specific focus on the inhibition of Monoamine Oxidase B (MAO-B), a key target in neurodegenerative disease.[1]

Introduction: The Strategic Value of the Dibenzylamino Cyclopropane Scaffold

The strategic incorporation of small, strained rings is a powerful tactic in drug discovery.[2] The cyclopropane moiety, in particular, acts as a "bioisostere" for moieties like carbon-carbon double bonds, offering a three-dimensional architecture while enhancing metabolic stability and locking molecules into bioactive conformations.[2][3] This conformational rigidity can significantly improve binding potency and selectivity for a specific biological target.[3]

When combined with the dibenzylamino group, this scaffold becomes particularly relevant for targeting enzymes with hydrophobic active sites, such as Monoamine Oxidase (MAO). Cyclopropylamines, like the well-known drug tranylcypromine, are classic mechanism-based inhibitors of MAO.[2][4] The dibenzyl variant offers an opportunity to probe larger regions of the enzyme's active site, potentially increasing affinity and modulating selectivity between the MAO-A and MAO-B isoforms.[1] Theoretical calculations are not merely supplementary; they are essential for deconvoluting the complex interplay between the rigid ring and the flexible substituents that governs the molecule's interaction with its biological target.

Foundational Stereoelectronic Properties of the Cyclopropane Ring

A robust computational analysis is built upon a firm understanding of the molecule's intrinsic properties. The cyclopropane ring is not a simple cycloalkane; its behavior is dominated by significant ring strain.

  • Angle Strain: The internal C-C-C bond angles are constrained to 60°, a severe deviation from the ideal sp³ tetrahedral angle of 109.5°. This results in high angle strain.[5]

  • Torsional Strain: The planar nature of the three-membered ring forces the hydrogen atoms on adjacent carbons into an eclipsed conformation, creating substantial torsional strain.[5]

  • Unique Bonding: To accommodate the 60° angles, the carbon atoms utilize "bent bonds," where the hybrid orbitals cannot point directly at each other. This results in weaker C-C bonds and gives the ring partial π-character, described by the Walsh orbital model. This unique electronic structure is directly responsible for its reactivity and its role in mechanism-based inhibition.

These properties make the cyclopropane ring a rigid, planar anchor from which the N-benzyl groups project, creating a well-defined three-dimensional pharmacophore. The primary computational challenge is to accurately predict the preferred orientation of these benzyl groups.

Methodological Core: A Validated Computational Workflow

The following workflow provides a robust, multi-pillar approach to characterizing dibenzylamino cyclopropane structures, moving from single-molecule properties to protein-ligand interactions.

G cluster_0 Pillar 1: Quantum Mechanics (QM) cluster_1 Pillar 2: Molecular Mechanics (MM) cluster_2 Pillar 3: Data Synthesis A Initial 3D Structure Generation B Conformational Search (Systematic or Stochastic) A->B C DFT Geometry Optimization (e.g., B3LYP/6-311+G*) B->C D Frequency Calculation (Confirm Minimum Energy State) C->D E Electronic Property Calculation (ESP, HOMO/LUMO) D->E I Molecular Docking Simulation (e.g., AutoDock Vina) E->I QM-Optimized Ligand Structure F Retrieve Target Protein Structure (e.g., MAO-B from PDB) G Prepare Receptor (Add Hydrogens, Assign Charges) H Define Binding Site (Based on Co-crystallized Ligand) J Analyze Binding Poses & Score K Structure-Activity Relationship (SAR) Hypothesis J->K L Guide Design of New Analogs K->L

Figure 1: A validated computational workflow for analyzing dibenzylamino cyclopropane structures.
Protocol: Quantum Mechanical (QM) Conformational and Electronic Analysis

This protocol aims to find the lowest energy conformation of the molecule and characterize its electronic structure with high fidelity. Density Functional Theory (DFT) offers the best balance of accuracy and computational cost for systems of this size.

Rationale for Method Selection:

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational organic chemistry. It provides reliable geometric and electronic properties for a wide range of organic molecules.[1]

  • Basis Set (6-311+G*): This is a Pople-style triple-zeta basis set. The + indicates the addition of diffuse functions to better describe lone pairs and anions, while the * (or d,p) adds polarization functions to allow for non-spherical electron density distribution, which is critical for describing strained rings and aromatic systems.[1]

Step-by-Step Methodology:

  • Initial Structure Generation: Build the dibenzylamino cyclopropane structure in a molecular editor (e.g., Avogadro, ChemDraw).

  • Preliminary Conformational Search: The two benzyl groups have multiple rotational degrees of freedom. Perform a preliminary conformational search using a lower-level theory or molecular mechanics force field to identify a set of low-energy candidate structures.

  • DFT Geometry Optimization: For each candidate structure, perform a full geometry optimization using the B3LYP functional and 6-311+G* basis set. This step precisely calculates the bond lengths, angles, and dihedrals that correspond to a minimum on the potential energy surface.

  • Vibrational Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. This is a critical validation step. The absence of any imaginary frequencies confirms that the structure is a true energy minimum and not a transition state.

  • Electronic Property Calculation: Using the final, validated lowest-energy geometry, perform a single-point energy calculation to derive key electronic properties, such as the molecular electrostatic potential (ESP) map, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Protocol: Molecular Docking for Target Engagement Analysis

This protocol predicts the preferred binding orientation and affinity of the ligand within the active site of its biological target, such as human MAO-B.

Rationale for Method Selection:

  • Target Structure: The X-ray crystal structure of human MAO-B provides a high-resolution map of the active site.[6] A structure with a co-crystallized inhibitor is ideal for defining the binding pocket.

  • Docking Software (AutoDock Vina): AutoDock Vina is a widely used, efficient, and accurate open-source tool for molecular docking.[6] It uses an empirical scoring function to estimate the binding affinity (ΔG) in kcal/mol.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Download the crystal structure of human MAO-B (e.g., PDB ID: 2V60) from the Protein Data Bank.

    • Remove water molecules and any co-solvents.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). The flavin adenine dinucleotide (FAD) cofactor must be retained and properly protonated.

  • Ligand Preparation:

    • Use the lowest-energy conformation of the dibenzylamino cyclopropane ligand obtained from the DFT calculations (Protocol 3.1).

    • Assign partial charges and define the rotatable bonds.

  • Binding Site Definition: Define a search space (a "grid box") that encompasses the entire active site cavity, centered on the position of a known co-crystallized inhibitor. The active site of MAO-B is characterized by an "entrance cavity" and a deeper "substrate cavity" near the FAD cofactor.[1]

  • Docking Simulation: Run the docking algorithm. The program will systematically place multiple conformations of the ligand within the search space and calculate a binding score for each pose.

  • Pose Analysis: Analyze the top-scoring poses. Examine the specific intermolecular interactions (hydrogen bonds, π-π stacking, hydrophobic interactions) between the ligand and key amino acid residues in the active site (e.g., Tyr398, Tyr435, Gln206, Leu171).[1][7]

Data Synthesis and Interpretation for Drug Development

The raw output of computational software is data; the value lies in its expert interpretation to guide chemical synthesis and biological testing.

Conformational Landscape

The relative orientation of the two benzyl groups is critical. DFT calculations will reveal the energetic penalty for deviations from the lowest-energy state. This data informs which shape the molecule is most likely to adopt when approaching its target.

Conformer Descriptor Relative Energy (kcal/mol) Key Dihedral Angle (°) Plausible Rationale
Global Minimum0.00180 (anti-parallel)Minimizes steric clash between benzyl groups.
Conformer 2+1.590 (orthogonal)Moderate steric interaction.
Conformer 3+4.00 (eclipsed)High steric hindrance; unlikely to be populated.
Table 1: Representative DFT-calculated relative energies for different conformations of a dibenzylamino cyclopropane. Data is illustrative of typical results.
Predicting Target Affinity and Mechanism

Molecular docking provides a quantitative estimate of binding affinity and a qualitative picture of the binding mode. For cyclopropylamines targeting MAO, the analysis must also consider the mechanism of irreversible inhibition. Chemical and mechanistic studies support a radical-based mechanism.

  • Single Electron Transfer (SET): The amine nitrogen donates an electron to the oxidized FAD cofactor.

  • Radical Cation Formation: This forms an amine radical cation on the inhibitor and a flavin semiquinone radical.

  • Cyclopropane Ring Opening: The highly strained cyclopropyl ring opens, forming a stable carbon-centered radical.

  • Covalent Adduct Formation: This radical attacks the flavin cofactor (e.g., at the N5 or C4a position), forming an irreversible covalent bond and permanently inactivating the enzyme.

G A 1. Ligand Docking (Dibenzylamino Cyclopropane + MAO-B-FADox) B 2. Single Electron Transfer (SET) A->B Proximity C 3. Radical Cation Intermediate + FADsemiquinone B->C e⁻ transfer D 4. Cyclopropyl Ring Opening C->D Strain Release E 5. Covalent Adduct Formation (Irreversibly Inhibited MAO-B) D->E Radical Attack

Figure 2: Proposed mechanism of irreversible inhibition of MAO-B by a dibenzylamino cyclopropane derivative.

The docking results should be analyzed with this mechanism in mind. A productive binding pose must place the cyclopropylamine nitrogen in close proximity to the FAD cofactor's isoalloxazine ring system to facilitate the initial electron transfer. The bulky benzyl groups will occupy the hydrophobic entrance and substrate cavities, contributing to the overall binding affinity and selectivity.

Parameter Value Interpretation
Binding Affinity (Vina Score)-11.5 kcal/molStrong predicted binding affinity.
Key Interactionsπ-π stacking with Tyr435Anchors one benzyl group in the substrate cavity.
Hydrophobic contact with Leu171Orients the molecule at the cavity entrance.[1]
N-FAD Distance3.5 Å
Table 2: Example of synthesized data from a molecular docking simulation of a dibenzylamino cyclopropane into the MAO-B active site (PDB: 2V60).

Conclusion

The theoretical and computational analysis of dibenzylamino cyclopropane structures is a powerful, cost-effective strategy that provides profound insights into their structure-activity relationships. The workflow detailed in this guide—grounded in the validated principles of DFT for conformational analysis and molecular docking for target interaction—provides a clear path for drug development professionals to rationally design more potent and selective enzyme inhibitors. By understanding the unique stereoelectronic properties of the cyclopropane ring and predicting the conformational behavior of its substituents, researchers can move beyond serendipitous discovery and toward the targeted design of next-generation therapeutics.

References

  • Patsnap Synapse. (2024). What is the mechanism of Tranylcypromine Sulfate? Retrieved from Patsnap. [Link]

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  • Salsali, M., Holt, A., & Baker, G. B. (2003). Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6. PMC, NIH. [Link]

  • Edmondson, D. E., & Mattevi, A. (2019). Tranylcypromine – Knowledge and References. Taylor & Francis. [Link]

  • De Martino, G., et al. (2015). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

  • Ulrich, S., & Ricken, R. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. ResearchGate. [Link]

  • Yelekçi, K., & Erdem, S. S. (2021). Computational Chemistry and Molecular Modeling of Reversible MAO Inhibitors. In Methods in Molecular Biology. [Link]

  • Heinze, K. W., et al. (2001). Monoamine oxidase inhibition by tranylcypromine: assessment in human volunteers. European Journal of Clinical Pharmacology. [Link]

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  • PubChem. (n.d.). N-benzyl-N-methylpropylamine. National Institutes of Health. [Link]

  • Mateev, E. V., et al. (2021). Suitable Docking Protocol for the Design of Novel Coumarin Derivatives with Selective MAO-B Effects. The Distant Reader. [Link]

  • Valpuesta, M., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. [Link]

  • Chemsrc. (n.d.). N-benzyl-N-cyclopropyl-N-methylamine. Retrieved from Chemsrc.com. [Link]

  • Wessjohann, L. A., et al. (2003). Design, Synthesis, Anti-Cancer Activities and Computational Analysis of Novel Diamides Conformationally Restricted by Cyclopropane. Scribd. [Link]

  • Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Retrieved from Psych Scene Hub. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from Dalal Institute. [Link]

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The Cyclopropanol Ring: A Comprehensive Technical Guide to its Stability and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropanol motif, a strained three-membered carbocycle bearing a hydroxyl group, represents a fascinating and synthetically versatile functional group in modern organic chemistry. Its inherent ring strain, estimated to be around 28 kcal/mol, dictates its unique reactivity, making it susceptible to a variety of ring-opening and rearrangement reactions under diverse conditions.[1][2] This technical guide provides an in-depth exploration of the stability of the cyclopropanol ring under acidic, basic, oxidative, reductive, thermal, and photochemical conditions. By elucidating the underlying mechanisms and providing practical experimental insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically employ or navigate the reactivity of this intriguing structural unit.

Introduction: The Duality of the Cyclopropanol Ring - Strain and Stability

The cyclopropane ring, the smallest of the cycloalkanes, is characterized by significant angle and torsional strain due to its planar geometry and C-C-C bond angles of 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbons.[2][3] This inherent strain makes the cyclopropane ring behave somewhat like a π-bond, rendering it susceptible to reactions that lead to ring cleavage. The presence of a hydroxyl group on the cyclopropane ring, forming a cyclopropanol, further modulates its reactivity. The oxygen atom's lone pairs can participate in electronic interactions with the strained ring, and the hydroxyl group itself can act as a leaving group or be derivatized to influence the ring's stability.

Cyclopropanols are not merely unstable intermediates; they are valuable three-carbon synthons capable of undergoing a diverse array of transformations with either retention or cleavage of the three-membered ring.[1][4][5] Their utility is particularly pronounced in the synthesis of complex molecules, including many pharmaceutical agents, where the controlled release of ring strain can drive the formation of desired products.[6][7][8] This guide will dissect the factors governing the stability of the cyclopropanol ring, providing a predictive framework for its behavior in different chemical environments.

Stability and Reactivity under Acidic Conditions

The cyclopropanol ring is generally unstable under acidic conditions, readily undergoing ring-opening reactions. The course of the reaction is highly dependent on the substitution pattern of the cyclopropanol and the nature of the acid catalyst.

Mechanism of Acid-Catalyzed Ring Opening:

The reaction is typically initiated by protonation of the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a highly unstable cyclopropyl cation. This cation can then undergo a variety of rearrangements to alleviate ring strain. The two primary pathways for ring opening are:

  • C1-C2 Bond Cleavage: This pathway leads to the formation of an allylic cation, which can be trapped by a nucleophile.

  • C1-C3 Bond Cleavage: This pathway results in the formation of a homoenolate equivalent, which can also react with nucleophiles.

The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclopropane ring, with the cleavage generally occurring to form the most stable carbocation intermediate.

Acid_Catalyzed_Ring_Opening Cyclopropanol Cyclopropanol Protonated_Cyclopropanol Protonated Cyclopropanol Cyclopropanol->Protonated_Cyclopropanol H+ Cyclopropyl_Cation Cyclopropyl Cation Protonated_Cyclopropanol->Cyclopropyl_Cation -H2O Allylic_Cation Allylic Cation Cyclopropyl_Cation->Allylic_Cation C1-C2 Cleavage Homoenolate_Equivalent Homoenolate Equivalent Cyclopropyl_Cation->Homoenolate_Equivalent C1-C3 Cleavage Product1 Ring-Opened Product 1 (from Allylic Cation) Allylic_Cation->Product1 +Nu- Product2 Ring-Opened Product 2 (from Homoenolate Equivalent) Homoenolate_Equivalent->Product2 +Nu-

Figure 1: General mechanism of acid-catalyzed ring opening of cyclopropanol.

Experimental Considerations:

The choice of acid is critical. Strong Brønsted acids like trifluoroacetic acid (TfOH) or Lewis acids can efficiently promote ring opening.[9][10] In some cases, milder acids like pyridinium p-toluenesulfonate (PPTS) can be used to achieve selective transformations.[11] The reaction is often conducted in the presence of a nucleophile to trap the resulting carbocation.

Table 1: Representative Acid-Catalyzed Ring-Opening Reactions of Cyclopropanols

Cyclopropanol SubstrateAcid CatalystNucleophile/SolventMajor ProductReference
1-PhenylcyclopropanolTfOHIndole3-(3-Oxo-3-phenylpropyl)-1H-indole[9]
1-MethylcyclopropanolH₂SO₄H₂OAcetone[12]
Donor-Acceptor CyclopropaneTfOHAnisole/HFIPArylated Ring-Opened Product[9][10]

Stability and Reactivity under Basic Conditions

In contrast to their lability in acidic media, cyclopropanols are generally more stable under basic conditions. However, strongly basic conditions can induce ring-opening reactions, particularly in substituted cyclopropanols.

Mechanism of Base-Induced Ring Opening:

The reaction is initiated by the deprotonation of the hydroxyl group to form a cyclopropoxide. This intermediate can then undergo a concerted ring-opening to form a homoenolate anion. The regioselectivity of this cleavage is also influenced by the substituents on the ring.

Base_Induced_Ring_Opening Cyclopropanol Cyclopropanol Cyclopropoxide Cyclopropoxide Cyclopropanol->Cyclopropoxide Base, -BH+ Homoenolate_Anion Homoenolate Anion Cyclopropoxide->Homoenolate_Anion Ring Opening Product Ring-Opened Product Homoenolate_Anion->Product Workup

Figure 2: General mechanism of base-induced ring opening of cyclopropanol.

Experimental Considerations:

Strong bases such as potassium hydroxide or sodium hydride are typically required to effect ring opening.[1][13] The reaction temperature can also play a crucial role, with higher temperatures favoring the ring-opening process. Isomerization to α-methyl ketones can be achieved by heating 1,2-disubstituted cyclopropanols in the presence of potassium hydroxide.[1]

Stability and Reactivity under Oxidative Conditions

The cyclopropanol ring is susceptible to oxidative cleavage, a transformation that has found significant utility in organic synthesis. Single-electron transfer (SET) oxidation is a common mechanism for the ring opening of cyclopropanols.

Mechanism of Oxidative Ring Opening:

Oxidative ring opening is often initiated by a single-electron transfer from the cyclopropanol to an oxidant, generating a radical cation. This intermediate readily undergoes homolytic cleavage of a C-C bond to form a β-keto radical. This radical species can then be trapped by various radical acceptors or undergo further oxidation.

Oxidative_Ring_Opening Cyclopropanol Cyclopropanol Radical_Cation Radical Cation Cyclopropanol->Radical_Cation -e- (Oxidant) Beta_Keto_Radical β-Keto Radical Radical_Cation->Beta_Keto_Radical Ring Opening Product Oxidized Product Beta_Keto_Radical->Product Further Reactions

Figure 3: General mechanism of oxidative ring opening of cyclopropanol.

Common Oxidants and Reaction Outcomes:

A variety of oxidants can be employed for the ring opening of cyclopropanols, each leading to different outcomes:

  • Manganese(III) acetate (Mn(OAc)₃): A common and inexpensive oxidant that generates β-keto radicals, which can be trapped by alkenes or other radical acceptors.[14]

  • Cerium(IV) ammonium nitrate (CAN): A powerful one-electron oxidant that can also effect the ring opening of cyclopropanols.

  • Transition Metal Catalysts (e.g., Cu, Fe, Ag): These can catalyze oxidative ring-opening reactions, often under milder conditions.[15][16] For example, silver(I) salts can catalyze the oxidative ring-opening of cyclopropanols with quinones.[15]

  • Hypervalent Iodine Reagents: These reagents can also promote the oxidative fragmentation of cyclopropanols.[17]

Table 2: Examples of Oxidative Ring-Opening Reactions

Cyclopropanol SubstrateOxidant/CatalystTrapping Agent/ConditionsProduct TypeReference
1-ArylcyclopropanolMn(acac)₃Biaryl isonitrilePhenanthridine[14]
Substituted CyclopropanolAg(I)QuinoneAlkyl-substituted quinone[15]
1-Substituted CyclopropanolCuClTogni reagentβ-Trifluoromethyl-substituted ketone[15]

Stability and Reactivity under Reductive, Thermal, and Photochemical Conditions

Reductive Conditions:

The cyclopropanol ring is generally stable under typical catalytic hydrogenation conditions (e.g., H₂, Pd/C). However, certain reductive methods can lead to ring opening. For instance, dissolving metal reductions may cleave the strained ring.

Thermal Stability:

Cyclopropanol itself is unstable and prone to isomerization to propanal upon heating.[12] The thermal stability of substituted cyclopropanols varies depending on the substitution pattern. In general, elevated temperatures can promote ring-opening and rearrangement reactions.

Photochemical Reactivity:

Cyclopropanols can undergo photochemical reactions, often involving the formation of radical intermediates.[18] UV irradiation of aryl-substituted tertiary cyclopropanols in the presence of electron-deficient olefins can lead to the formation of distantly functionalized ketones through a photoinduced electron transfer (PET) mechanism.[19] The use of a photocatalyst, such as tetrabutylammonium decatungstate (TBADT), can significantly enhance the reaction rate.[19]

Synthetic Applications and Importance in Drug Discovery

The controlled instability of the cyclopropanol ring is a powerful tool in synthetic organic chemistry. The ability to generate homoenolate equivalents, β-keto radicals, and other reactive intermediates from readily available cyclopropanols has enabled the development of novel carbon-carbon and carbon-heteroatom bond-forming reactions.[17][20][21]

In the realm of drug discovery, the cyclopropane ring is a privileged scaffold that can impart desirable properties to a molecule, such as increased metabolic stability, enhanced potency, and improved conformational rigidity.[6][7][22] The ability to use cyclopropanols as precursors to introduce the cyclopropyl group or to construct more complex molecular architectures makes them highly valuable building blocks for medicinal chemists.[12][22][23]

Experimental Protocol: Mn(III)-Mediated Oxidative Ring Opening and Annulation

This protocol describes a general procedure for the synthesis of phenanthridines from cyclopropanols and biaryl isonitriles, as reported by Li and coworkers.[14]

Materials:

  • Substituted cyclopropanol

  • Biaryl isonitrile

  • Manganese(III) acetate (Mn(OAc)₃)

  • Anhydrous solvent (e.g., 1,2-dichloroethane or methanol)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the biaryl isonitrile (1.0 equiv) and Mn(OAc)₃ (2.0 equiv).

  • Add the anhydrous solvent to the flask.

  • Slowly add a solution of the cyclopropanol (1.2 equiv) in the anhydrous solvent to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired phenanthridine derivative.

Conclusion

The stability of the cyclopropanol ring is a delicate balance of its inherent strain and the surrounding chemical environment. While susceptible to ring-opening reactions under a variety of conditions, this reactivity is not a liability but rather a powerful synthetic asset. A thorough understanding of the mechanisms governing its behavior under acidic, basic, oxidative, and photochemical conditions allows for the strategic manipulation of this versatile functional group. As the demand for complex and diverse molecular architectures continues to grow in fields such as drug discovery and materials science, the cyclopropanol ring is poised to play an increasingly important role as a key building block and reactive intermediate.

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solubility of 1-(dibenzylamino)cyclopropanol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Solubility Profile of 1-(dibenzylamino)cyclopropanol in Organic Solvents

Abstract

The solubility of an active compound or synthetic intermediate is a critical physicochemical parameter that dictates its behavior in chemical reactions, purification processes, and formulation development. This guide provides a comprehensive technical overview of the solubility of this compound. We delve into the theoretical principles governing its solubility, provide predictive analysis based on its molecular structure, and detail rigorous, self-validating experimental protocols for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of how to measure and interpret the solubility of this and structurally related compounds in various organic media.

Introduction: The Significance of this compound and its Solubility

This compound is a unique molecule featuring a strained three-membered cyclopropanol ring, a tertiary amine, and two bulky, non-polar benzyl groups. The cyclopropanol moiety is a valuable structural motif in organic synthesis, often acting as a homoenolate synthon or participating in ring-opening reactions.[1] The dibenzylamino group provides steric bulk and influences the electronic properties of the molecule, making it a potentially useful intermediate in the synthesis of complex bioactive molecules.[2]

The utility of this compound in any application—be it as a reactant in a multi-step synthesis or as a scaffold in drug discovery—is fundamentally linked to its solubility. Key processes dependent on solubility include:

  • Reaction Kinetics: Ensuring the compound is fully dissolved in a reaction solvent is paramount for achieving optimal reaction rates and yields.

  • Purification: Crystallization, a primary purification technique, is entirely dependent on differential solubility in various solvent systems at different temperatures.

  • Formulation: In pharmaceutical development, solubility dictates the choice of delivery vehicle and directly impacts bioavailability.[3]

  • Analytical Characterization: Preparing solutions for techniques like NMR, HPLC, and MS requires knowledge of suitable solvents.

This guide provides the foundational knowledge and practical methodologies to accurately characterize the solubility of this compound.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a qualitative starting point for predicting solubility.[4] This means polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[5] The structure of this compound is amphiphilic, containing distinct polar and non-polar regions:

  • Polar Moieties: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor. The tertiary amine nitrogen is a hydrogen bond acceptor.

  • Non-Polar Moieties: The two large benzyl rings and the cyclopropyl group create a significant hydrophobic character.

A more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a substance into three components[6][7]:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.

Each solvent and solute can be described by a point in 3D "Hansen space" (δd, δp, δh). The principle states that substances with closer HSP coordinates are more likely to be miscible.[8] For a solute to dissolve in a solvent, the "distance" (Ra) between their points in Hansen space should be less than the interaction radius (R0) of the solute.[7]

Caption: Conceptual diagram of Hansen Space.

Predicted Solubility Profile

Based on this framework, we can predict the solubility of this compound:

  • High Solubility: Expected in moderately polar, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. These solvents can interact with the polar amine and hydroxyl groups via dipole-dipole interactions without being hindered by the large non-polar structure.

  • Moderate Solubility: Expected in polar protic solvents like ethanol and methanol, where hydrogen bonding is possible but may be sterically hindered. Aromatic solvents like toluene should also be moderately effective due to π-stacking interactions with the benzyl rings.

  • Low to Negligible Solubility: Expected in highly non-polar aliphatic solvents like hexane, which cannot effectively solvate the polar functional groups. Conversely, highly polar solvents like water will be poor solvents due to the compound's dominant hydrophobic character.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible data, a thermodynamically sound method is required. Kinetic solubility measurements, often performed in high-throughput screening (HTS), can be useful for rapid assessment but may overestimate the true equilibrium solubility.[9][10] The "shake-flask" method, adapted from the principles outlined in OECD Guideline 105, is the gold standard for determining thermodynamic equilibrium solubility.[11][12]

Critical Factors for a Self-Validating Protocol

A trustworthy protocol must account for variables that can affect the measurement[13]:

  • Purity of Solute and Solvent: Impurities can significantly alter solubility measurements. Use of high-purity (e.g., >98%) solute and analytical grade solvents is mandatory.

  • Temperature Control: Solubility is temperature-dependent.[10] All measurements must be conducted in a tightly controlled isothermal environment (e.g., 25.0 ± 0.5 °C).

  • Solid-State Form (Polymorphism): Different crystal polymorphs of a compound can have vastly different solubilities. The most stable polymorph should be used for determining the true equilibrium solubility. If the solid form is unknown, it should be characterized (e.g., by DSC or PXRD) before and after the experiment.[13]

  • Equilibration Time: Sufficient time must be allowed for the system to reach a true equilibrium between the solid and solution phases. This is often the most critical and overlooked parameter. A minimum of 24-48 hours is typically recommended.[14]

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol describes the analytical method for determining solubility, where an excess of the solute is equilibrated with the solvent, followed by separation and analysis of the saturated solution.[15]

Materials & Equipment:

  • This compound (purity >98%)

  • Analytical grade organic solvents

  • 4 mL glass vials with PTFE-lined screw caps

  • Analytical balance (± 0.01 mg)

  • Thermostatic orbital shaker or rotator set to 25.0 ± 0.5 °C

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow Diagram:

G cluster_prep cluster_equil cluster_sep cluster_analysis prep 1. Preparation equil 2. Equilibration sep 3. Phase Separation analysis 4. Analysis calc 5. Calculation add_solid Add excess solid (e.g., ~10-20 mg) to vial add_solvent Add known volume of solvent (e.g., 2 mL) add_solid->add_solvent agitate Agitate at constant T (25°C) for 24-48 hours add_solvent->agitate settle Allow solid to settle (1-2 hours at temp) agitate->settle filter Withdraw supernatant & filter through 0.22 µm syringe filter settle->filter dilute Dilute filtrate accurately with mobile phase filter->dilute hplc Inject onto calibrated HPLC system dilute->hplc quant Quantify concentration against a standard curve hplc->quant quant->calc

Caption: Experimental workflow for the shake-flask solubility method.

Step-by-Step Procedure:

  • Preparation of Standards for HPLC Calibration:

    • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range.

    • Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) > 0.995.

  • Preparation of Saturated Solution:

    • To a 4 mL glass vial, add an excess amount of solid this compound (e.g., 10-20 mg, ensuring undissolved solid remains at equilibrium).

    • Accurately add a known volume (e.g., 2.0 mL) of the test solvent.

    • Securely cap the vial. Prepare samples in triplicate for each solvent to ensure reproducibility.

  • Equilibration:

    • Place the vials in the thermostatic shaker set to 25.0 °C.

    • Agitate the mixtures for a minimum of 24 hours. A 48-hour period is recommended to confirm that equilibrium has been reached (i.e., by sampling at 24h and 48h and confirming the concentration does not significantly change).

  • Phase Separation and Sampling:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 1 hour to let the excess solid settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particulates. Causality Note: The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Analysis and Calculation:

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the range of the calibration curve.

    • Inject the diluted sample onto the HPLC system and determine its concentration from the calibration curve.

    • Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Report the mean and standard deviation of the triplicate measurements.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format. The following table presents illustrative data based on the predicted profile.

Table 1: Illustrative Solubility Data for this compound at 25°C (Disclaimer: The following values are hypothetical and for demonstration purposes only. They must be determined experimentally.)

SolventSolvent TypePredicted SolubilityIllustrative Value (mg/mL)
HexaneNon-Polar AliphaticVery Low< 0.1
TolueneNon-Polar AromaticModerate~35
Dichloromethane (DCM)Moderately Polar AproticHigh> 200
Ethyl AcetateModerately Polar AproticHigh~150
Tetrahydrofuran (THF)Moderately Polar AproticHigh> 200
AcetonePolar AproticHigh~180
EthanolPolar ProticModerate~50
MethanolPolar ProticModerate-Low~25
WaterPolar ProticVery Low< 0.01

Interpretation: The illustrative data aligns with the theoretical predictions. The high solubility in DCM, THF, and Acetone demonstrates the effectiveness of moderately polar, aprotic solvents. The moderate solubility in ethanol and toluene reflects the competing effects of hydrogen bonding (ethanol) and π-stacking (toluene) against the compound's significant non-polar character. The extremely low solubility in hexane and water confirms the "like dissolves like" principle.

High-Throughput Screening (HTS) Methods: A Brief Overview

In early-stage drug discovery, rapid solubility assessment is often prioritized over thermodynamic accuracy. HTS methods, such as laser nephelometry, provide this speed.[14][16]

Principle of Nephelometry:

  • A stock solution of the compound in a miscible organic solvent (e.g., DMSO) is prepared.

  • Small aliquots of this stock are added to an aqueous or organic buffer in a microtiter plate.

  • If the compound's solubility limit is exceeded, it precipitates, causing the solution to become turbid.

  • A laser nephelometer measures the light scattering caused by this turbidity. The concentration at which precipitation occurs is defined as the kinetic solubility.[14]

While fast and material-sparing, this method measures "kinetic" or "apparent" solubility, which can differ significantly from the true thermodynamic solubility determined by the shake-flask method.[17][18]

Conclusion

Characterizing the solubility of this compound requires a multi-faceted approach grounded in both theoretical understanding and rigorous experimental execution. Its amphiphilic structure predicts a solubility profile favoring moderately polar aprotic solvents. For definitive, high-quality data suitable for process development, purification design, or regulatory submission, the equilibrium shake-flask method is the authoritative standard. By carefully controlling experimental variables such as purity, temperature, and equilibration time, researchers can generate reliable and reproducible solubility data, enabling the effective application of this versatile chemical intermediate in their scientific endeavors.

References

  • Al-Ghabeish, M., & Al-Akayleh, F. (2017). A High-Throughput Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Biopharma Asia.

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen-Solubility.

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP).

  • Abbott, S. (n.d.). Solubility Effects. Practical Solubility Science.

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.

  • Wikipedia. (2023). Hansen solubility parameter.

  • ChemScene. (n.d.). 1-[(Dibenzylamino)methyl]cyclopropanol.

  • Bebić, A., & Sabaji, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.

  • Semple, F., et al. (2017). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 9(8), 1343-1351.

  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-905.

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

  • Grant, D. J. W., & Brittain, H. G. (Eds.). (2007). Solubility of Pharmaceuticals. In On the Measurement of Solubility. ResearchGate.

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds.

  • JoVE. (2020). Solubility - Concept.

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

  • MySkinRecipes. (n.d.). 1-[(Dibenzylamino)methyl]cyclopropanol.

  • Wikipedia. (2023). Cyclopropanol.

Sources

Methodological & Application

Application Note: 1-(Dibenzylamino)cyclopropanol as a Versatile Synthon for the Synthesis of α-Aryl-β-amino Ketones via Acid-Catalyzed Ring-Opening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

α-Amino ketones and their derivatives are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals. Their prevalence stems from their versatile reactivity, serving as key intermediates in the synthesis of more complex molecules such as amino alcohols, diamines, and various heterocyclic systems.[1] The development of novel and efficient methodologies for the stereocontrolled synthesis of α-amino ketones remains a significant focus in modern organic synthesis.[2] This application note introduces a potential synthetic application for 1-(dibenzylamino)cyclopropanol, a unique aminocyclopropanol, as a stable precursor for the generation of β-(dibenzylamino) ketones through a regioselective, acid-catalyzed ring-opening and subsequent C-C bond formation. The dibenzylamino moiety not only directs the regioselectivity of the ring-opening but also serves as a readily cleavable protecting group, enhancing the synthetic utility of the resulting products.[3][4]

Principle and Mechanism: A Strategy of Controlled Ring-Opening

The synthetic utility of cyclopropanols is largely derived from the inherent strain of the three-membered ring, which facilitates a variety of ring-opening reactions under thermal, oxidative, or catalytic conditions.[5][6] In the case of this compound, the presence of both a hydroxyl and an amino group on the same carbon atom (a hemiaminal-like structure) offers a unique opportunity for a controlled, acid-catalyzed C-C bond cleavage.[7]

The proposed mechanism for the acid-catalyzed ring-opening of this compound and subsequent arylation is depicted below. The reaction is initiated by the protonation of the cyclopropanol's hydroxyl group, forming a good leaving group (water). This is followed by a concerted or stepwise cleavage of one of the cyclopropyl C-C bonds, leading to the formation of a stabilized β-imino carbocation intermediate. The regioselectivity of this ring-opening is directed by the electron-donating dibenzylamino group, which stabilizes the positive charge at the β-position. This reactive intermediate is then readily trapped by a nucleophile, such as an electron-rich aromatic compound, in a Friedel-Crafts-type reaction to afford the corresponding α-aryl-β-(dibenzylamino) ketone.

Reaction_Mechanism sub This compound protonated Protonated Intermediate sub->protonated Protonation sub->protonated 1 H_plus + H⁺ intermediate β-Imino Carbocation protonated->intermediate Ring-Opening protonated->intermediate 2 product α-Aryl-β-(dibenzylamino) Ketone intermediate->product Nucleophilic Attack intermediate->product 3 aromatic Ar-H (Nucleophile) H_plus_out - H⁺ H2O - H₂O sub_detail sub_detail caption Proposed mechanism for the acid-catalyzed arylation.

Diagram: Proposed reaction mechanism.

Application: Synthesis of α-Aryl-β-(dibenzylamino) Ketones

A significant application of this methodology is the synthesis of α-aryl-β-amino ketones, which are valuable precursors for various biologically active compounds. The following protocol details a representative procedure for the reaction of this compound with anisole.

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Anisole (3.0 equiv)

  • Trifluoroacetic acid (TFA) (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 253 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add anisole (e.g., 324 mg, 3.0 mmol) to the stirred solution.

  • Slowly add trifluoroacetic acid (e.g., 228 mg, 2.0 mmol) dropwise over 5 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure α-(4-methoxyphenyl)-β-(dibenzylamino) ketone.

Data Summary: Scope of Aromatic Nucleophiles

The developed protocol is expected to be applicable to a range of electron-rich aromatic and heteroaromatic nucleophiles. The table below summarizes the anticipated products and expected yields for various substrates.

EntryAromatic NucleophileProductExpected Yield (%)
1Anisoleα-(4-Methoxyphenyl)-β-(dibenzylamino) ketone75-85
2Veratroleα-(3,4-Dimethoxyphenyl)-β-(dibenzylamino) ketone70-80
3Thiopheneα-(2-Thienyl)-β-(dibenzylamino) ketone65-75
4Furanα-(2-Furyl)-β-(dibenzylamino) ketone60-70
5N-Methylindoleα-(1-Methylindol-3-yl)-β-(dibenzylamino) ketone70-80

Advantages and Future Perspectives

The use of this compound as a precursor for β-amino ketones offers several potential advantages:

  • Operational Simplicity: The reaction is a one-pot procedure using readily available reagents and standard laboratory techniques.

  • High Atom Economy: The ring-opening/arylation cascade forms a C-C bond with the loss of only a molecule of water.

  • Versatility: The dibenzylamino group can be readily removed by hydrogenolysis, providing access to primary β-amino ketones, which can be further functionalized.[3]

  • Potential for Asymmetry: The use of chiral aminocyclopropanols could lead to the development of enantioselective variants of this transformation.

Future work will focus on expanding the scope of nucleophiles to include enol silanes and other carbon-based nucleophiles, as well as exploring diastereoselective versions of this reaction. The development of a catalytic, enantioselective process would significantly enhance the synthetic utility of this methodology.

References

  • (Reference to a general review on the importance of α-amino ketones)
  • Carson, C. A., & Kerr, M. A. (2009). Recent developments in the synthesis and utility of aminocyclopropanes. Organic & Biomolecular Chemistry, 7(16), 3215-3228.
  • Walczak, M. A. (2018). Ring-opening reactions of cyclopropanols and cyclobutanol. In Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd.
  • (Reference to a relevant paper on acid-c
  • (Reference to a paper on the use of dibenzylamino as a protecting group)
  • (Reference to a standard organic chemistry textbook or review on Friedel-Crafts reactions)
  • (Reference to a paper on the synthesis of α-amino ketones)
  • (Reference to a paper on the reactivity of hemiaminals or rel
  • (Reference to a paper on the synthesis of aminocyclopropanols)
  • (Reference to a paper on the biological activity of α-amino ketone deriv
  • Reissig, H.-U., & Zimmer, R. (2003). Donor–Acceptor-Substituted Cyclopropanes: Versatile Building Blocks in Organic Synthesis. Chemical Reviews, 103(4), 1151-1196.
  • de la Torre, M. C., & Sierra, M. A. (2004). α-Amino Ketones: A Continuing Story of Many Chapters.
  • (Reference to a paper on the stability and cleavage of dibenzylamino groups)
  • (Reference to a paper on the synthesis of complex molecules using β-amino ketone intermedi
  • (Reference to a review on recent advances in the synthesis of nitrogen-containing compounds)
  • (Reference to a paper on mechanistic studies of cyclopropane ring-opening)
  • (Reference to a paper on the application of similar methodologies in drug discovery)
  • (Reference to a paper on asymmetric catalysis in C-C bond form
  • (Reference to a paper on the synthesis and reactivity of strained ring systems)
  • (Reference to a general protocol for Friedel-Crafts alkyl
  • The 2-N,N-Dibenzylamino Group as a Participating Group in the Synthesis of β-Glycosides. Angewandte Chemie International Edition, 38(3), 346-348. [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Nature Communications, 11(1), 3823. [Link]

  • Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Molecules, 24(7), 1332. [Link]

  • Hemiaminal ether synthesis by amination. Organic Chemistry Portal. [Link]

  • Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. EPFL. [Link]

  • Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes - Infoscience. [Link]

  • Benzylamines - Organic Chemistry Portal. [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. National Institutes of Health. [Link]

  • 18.5: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for the Synthesis of Cyclopropylamines from Cyclopropanols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Cyclopropylamines in Modern Chemistry

The cyclopropylamine moiety is a highly sought-after structural motif in medicinal chemistry and drug development.[1] Its unique conformational rigidity and electronic properties, stemming from the inherent strain of the three-membered ring, allow it to serve as a versatile bioisostere for various functional groups, enhancing metabolic stability, binding affinity, and cell permeability of drug candidates.[1] Prominent examples of pharmaceuticals containing this scaffold include inhibitors of lysine-specific demethylase 1 (LSD1) for cancer therapy and monoamine oxidase inhibitors (MAOIs) for treating depression.[1][2]

Cyclopropanols have emerged as stable, readily accessible, and versatile precursors for the synthesis of these valuable cyclopropylamines. This guide provides an in-depth analysis of key synthetic strategies for the transformation of cyclopropanols into cyclopropylamines, offering detailed protocols and mechanistic insights to aid researchers in selecting and implementing the most suitable method for their specific needs.

Core Synthetic Strategies: A Comparative Overview

The conversion of cyclopropanols to cyclopropylamines can be broadly categorized into three primary strategies, each with distinct advantages regarding stereochemical outcome, substrate scope, and reaction conditions.

Method Key Reagents Stereochemistry Key Advantages Limitations
1. Zinc-Mediated Amination Dialkylzinc (e.g., Et₂Zn), AminePredominantly transHigh diastereoselectivity, good functional group tolerance, direct C-N bond formation.Requires stoichiometric organozinc reagents.
2. Mitsunobu Reaction PPh₃, DEAD/DIAD, Azide Source (e.g., DPPA)Complete InversionReliable and predictable stereochemical outcome, broad substrate scope.Two-step process (azide formation, then reduction), stoichiometric byproducts can complicate purification.
3. Ritter Reaction Strong Acid (e.g., H₂SO₄), NitrileRacemization/MixtureUtilizes readily available reagents, suitable for acid-stable substrates.Harsh acidic conditions, limited functional group tolerance, forms an amide intermediate requiring hydrolysis.

Method 1: Zinc-Mediated Amination via Electrophilic Homoenolates

This powerful method provides a direct and highly diastereoselective route to trans-2-substituted cyclopropylamines.[3] It leverages the unique ability of zinc to mediate the ring-opening of a cyclopropanol to form a transient zinc homoenolate, which surprisingly behaves as an electrophile.[3][4]

Mechanistic Rationale

The currently accepted mechanism involves a fascinating cascade of bond-forming and bond-breaking events that dictates the high diastereoselectivity of the reaction.[3][5]

  • Formation of Zinc Alkoxide: The cyclopropanol reacts with a dialkylzinc reagent (or a zinc salt in the presence of a base) to form a zinc alkoxide.

  • Reversible Ring-Opening: This alkoxide undergoes a reversible C-C bond cleavage, opening the cyclopropane ring to form a zinc homoenolate. This intermediate exists in equilibrium with its open-chain aldehyde form, which is the key electrophilic species.

  • Condensation with Amine: The amine nucleophile attacks the electrophilic aldehyde, forming a hemiaminal intermediate which then dehydrates to an iminium ion.

  • Intramolecular Ring-Closing: The nucleophilic carbon of the zinc homoenolate then undergoes an intramolecular attack on the iminium ion. This ring-closing step proceeds through a chair-like transition state that minimizes steric interactions, leading to the preferential formation of the thermodynamically more stable trans-cyclopropylamine.[6]

Diagram 1: Mechanism of Zinc-Mediated Amination

G cluster_0 Step 1 & 2: Ring Opening cluster_1 Step 3: Iminium Formation cluster_2 Step 4: Ring Closing Cyclopropanol Cyclopropanol ZincAlkoxide Zinc Alkoxide Cyclopropanol->ZincAlkoxide + Zn(II) Homoenolate Zinc Homoenolate ⇌ Electrophilic Aldehyde ZincAlkoxide->Homoenolate Reversible Ring-Opening Iminium Iminium Intermediate Homoenolate->Iminium + Amine, - H₂O Amine Amine (R₂NH) Cyclopropylamine trans-Cyclopropylamine Iminium->Cyclopropylamine Intramolecular Cyclization

Caption: Zinc-mediated conversion of cyclopropanols to trans-cyclopropylamines.

Detailed Experimental Protocol: Synthesis of a trans-2-Arylcyclopropylamine

This protocol is a representative example based on procedures described in the literature.[3]

Materials:

  • 1-Aryl-cyclopropanol (1.0 mmol, 1.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes, 2.2 mL, 2.2 equiv)

  • Anhydrous reaction vessel with a magnetic stir bar, under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, nitrogen-purged round-bottom flask, add the 1-aryl-cyclopropanol (1.0 mmol) and anhydrous toluene (5 mL).

  • Addition of Amine: Add the amine (1.2 mmol) to the solution at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Diethylzinc: Slowly add the diethylzinc solution (2.2 mL, 2.2 mmol) dropwise to the stirred reaction mixture over 10 minutes. Causality Note: Diethylzinc is pyrophoric and reacts violently with water and air. It is crucial to maintain an inert atmosphere and perform the addition slowly at 0 °C to control the initial exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL). Safety Note: Quenching organozinc reagents can be highly exothermic.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired trans-cyclopropylamine.

Method 2: The Mitsunobu Reaction for Stereospecific Inversion

The Mitsunobu reaction is a cornerstone of synthetic chemistry for achieving the stereospecific conversion of primary and secondary alcohols with inversion of configuration.[7] For the synthesis of cyclopropylamines, this is typically a two-step process: 1) Mitsunobu reaction with an azide source, followed by 2) reduction of the resulting cyclopropyl azide.

Mechanistic Rationale

The key to the Mitsunobu reaction is the in-situ activation of the alcohol's hydroxyl group into a good leaving group by triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

  • Activation: PPh₃ attacks the azodicarboxylate to form a betaine intermediate. This highly reactive species protonates the nucleophile (in this case, an azide source like diphenylphosphoryl azide, DPPA).[9]

  • Oxyphosphonium Formation: The alcohol's oxygen atom then attacks the activated phosphorus of the PPh₃-azodicarboxylate adduct, forming a key oxyphosphonium salt. This step converts the hydroxyl group into an excellent leaving group.

  • Sₙ2 Displacement: The azide anion (N₃⁻) then acts as a nucleophile, attacking the carbon atom bearing the oxyphosphonium group from the backside in a classic Sₙ2 displacement. This backside attack is responsible for the complete inversion of stereochemistry at that center.[10]

  • Reduction: The resulting cyclopropyl azide is then reduced to the primary amine using standard methods, such as catalytic hydrogenation (H₂/Pd-C) or a Staudinger reaction (PPh₃, then H₂O).

Diagram 2: Mitsunobu Reaction for Cyclopropylamine Synthesis

G cluster_0 Step 1: Activation cluster_1 Step 2: Sₙ2 Displacement cluster_2 Step 3: Reduction Cyclopropanol (R)-Cyclopropanol Oxyphosphonium Oxyphosphonium Salt (Good Leaving Group) Cyclopropanol->Oxyphosphonium + PPh₃, DEAD CyclopropylAzide (S)-Cyclopropyl Azide Oxyphosphonium->CyclopropylAzide + N₃⁻ (Backside Attack) Azide Azide (N₃⁻ from DPPA) Cyclopropylamine (S)-Cyclopropylamine CyclopropylAzide->Cyclopropylamine Reduction (e.g., H₂/Pd-C)

Caption: Stereoinversive synthesis of cyclopropylamines via the Mitsunobu reaction.

Detailed Experimental Protocol: Two-Step Synthesis via a Cyclopropyl Azide

This protocol provides a general procedure for the azidation and subsequent reduction.[11][12]

Part A: Mitsunobu Azidation

Materials:

  • Cyclopropanol (1.0 mmol, 1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Triphenylphosphine (PPh₃) (1.5 mmol, 1.5 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.5 mmol, 1.5 equiv)[9]

  • Diisopropyl azodicarboxylate (DIAD) (1.5 mmol, 1.5 equiv)

  • Anhydrous reaction vessel with a magnetic stir bar, under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, nitrogen-purged flask, dissolve the cyclopropanol (1.0 mmol), triphenylphosphine (1.5 mmol), and DPPA (1.5 mmol) in anhydrous THF (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of DIAD: Slowly add DIAD (1.5 mmol) dropwise to the stirred solution. Causality Note: The order of addition is critical. Adding the azodicarboxylate last to the cold solution of the other components helps to control the reaction rate and minimize side products.[11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC, observing the consumption of the starting alcohol.

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify directly by flash column chromatography (typically with a hexane/ethyl acetate gradient) to isolate the cyclopropyl azide. Safety Note: Organic azides are potentially explosive and should be handled with care. Avoid heating and friction.

Part B: Reduction of the Cyclopropyl Azide

Materials:

  • Cyclopropyl azide (from Part A, ~1.0 mmol)

  • Methanol or Ethyl Acetate (15 mL)

  • Palladium on Carbon (10% Pd/C, 10 mol%)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Reaction Setup: Dissolve the cyclopropyl azide in methanol (15 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (e.g., with a balloon) while stirring vigorously.

  • Reaction: Continue stirring at room temperature for 4-8 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: Palladium on carbon can be pyrophoric, especially after use. Do not allow the filter cake to dry completely in the air.

  • Purification: Rinse the filter cake with additional methanol. Concentrate the filtrate under reduced pressure to yield the crude cyclopropylamine, which can be further purified if necessary.

Method 3: The Ritter Reaction for Acid-Tolerant Substrates

The Ritter reaction offers a pathway to N-alkyl amides from substrates that can form a stable carbocation in the presence of a strong acid.[13] Tertiary and secondary cyclopropanols are suitable precursors, as the hydroxyl group can be protonated and eliminated to generate a cyclopropyl cation. This cation is then trapped by a nitrile. The resulting amide must then be hydrolyzed to yield the final cyclopropylamine.

Mechanistic Rationale

This method is mechanistically distinct from the previous two, relying on the generation of a highly reactive carbocation intermediate.[14]

  • Carbocation Formation: In the presence of a strong acid (e.g., concentrated sulfuric acid), the hydroxyl group of the cyclopropanol is protonated, forming a good leaving group (H₂O). Departure of water generates a cyclopropyl carbocation.

  • Nucleophilic Attack by Nitrile: The nitrogen atom of the nitrile solvent/reagent attacks the carbocation, forming a stable nitrilium ion.

  • Hydration: During aqueous workup, a water molecule attacks the electrophilic carbon of the nitrilium ion.

  • Tautomerization and Deprotonation: A series of proton transfers (tautomerization) leads to the formation of the N-cyclopropyl amide.[8]

  • Hydrolysis: The stable amide intermediate must then be subjected to harsh hydrolytic conditions (strong acid or base with heating) to cleave the amide bond and liberate the desired cyclopropylamine.[15]

Diagram 3: The Ritter Reaction and Subsequent Hydrolysis

G cluster_0 Step 1 & 2: Nitrilium Ion Formation cluster_1 Step 3 & 4: Amide Formation cluster_2 Step 5: Hydrolysis Cyclopropanol Cyclopropanol Carbocation Cyclopropyl Carbocation Cyclopropanol->Carbocation + H⁺, - H₂O Nitrilium Nitrilium Ion Carbocation->Nitrilium + R-C≡N Amide N-Cyclopropyl Amide Nitrilium->Amide + H₂O, Tautomerization Cyclopropylamine Cyclopropylamine Amide->Cyclopropylamine Hydrolysis (H⁺ or OH⁻, Δ)

Caption: Synthesis of cyclopropylamines via the Ritter reaction and amide hydrolysis.

Detailed Experimental Protocol: Two-Step Synthesis via an N-Cyclopropyl Amide

This protocol is a representative example for the Ritter reaction and subsequent hydrolysis.[14][15]

Part A: Ritter Reaction

Materials:

  • Tertiary Cyclopropanol (1.0 mmol, 1.0 equiv)

  • Acetonitrile (CH₃CN) (10 mL, serves as reagent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (5.0 mmol, 5.0 equiv)

  • Ice bath and reaction vessel with a magnetic stir bar

Procedure:

  • Reaction Setup: Dissolve the tertiary cyclopropanol (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

  • Acid Addition: While stirring vigorously, slowly and dropwise add the concentrated sulfuric acid (5.0 mmol). Causality and Safety Note: The addition of concentrated sulfuric acid to acetonitrile is highly exothermic and potentially dangerous. The addition must be slow, with efficient cooling and stirring to prevent an uncontrolled temperature increase.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the cyclopropanol by TLC.

  • Quenching: Carefully pour the reaction mixture over crushed ice (~50 g) in a beaker.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-cyclopropyl amide can be purified by crystallization or flash column chromatography.

Part B: Amide Hydrolysis

Materials:

  • N-Cyclopropyl amide (from Part A, ~1.0 mmol)

  • Aqueous Hydrochloric Acid (6 M HCl) or Aqueous Sodium Hydroxide (6 M NaOH) (10 mL)

  • Reflux condenser

Procedure:

  • Reaction Setup: Place the N-cyclopropyl amide in a round-bottom flask with the aqueous acid or base (10 mL).

  • Heating: Attach a reflux condenser and heat the mixture to reflux (typically 100-110 °C) for 12-24 hours.

  • Workup (Acidic Hydrolysis): Cool the reaction mixture. Make the solution basic (pH > 10) by the careful addition of concentrated NaOH solution. Extract the liberated amine with an organic solvent like diethyl ether or DCM.

  • Workup (Basic Hydrolysis): Cool the reaction mixture and extract directly with an organic solvent.

  • Purification: Dry the organic extracts over Na₂SO₄ or potassium carbonate (K₂CO₃), filter, and carefully concentrate under reduced pressure to obtain the cyclopropylamine.

Conclusion

The transformation of cyclopropanols into cyclopropylamines is a critical process for accessing valuable building blocks in pharmaceutical and agrochemical research. The choice of synthetic method should be guided by the specific requirements of the target molecule, particularly stereochemistry and functional group compatibility. The zinc-mediated amination offers a direct and highly diastereoselective route to trans-cyclopropylamines. The Mitsunobu reaction provides a reliable method for achieving complete inversion of stereochemistry, albeit in a two-step sequence. Finally, the Ritter reaction presents a viable option for acid-stable substrates, utilizing common and inexpensive reagents. By understanding the mechanistic underpinnings and practical considerations of each protocol, researchers can confidently select and execute the optimal strategy for their synthetic campaigns.

References

  • NROChemistry. Ritter Reaction. [Link]

  • Google Patents. US3711549A - Process for manufacturing cyclopropylamine.
  • The Journal of Organic Chemistry. A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Rousseaux, S. A. L., et al. Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines. Journal of the American Chemical Society. [Link]

  • ResearchGate. Synthesis of cyclopropylamines from cyclopropanols and amines. [Link]

  • PMC. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • ChemRxiv. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]

  • Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.
  • Figshare. Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines. [Link]

  • Wikipedia. Ritter reaction. [Link]

  • Google Patents. WO1995001970A1 - Alcohol to azide sn2 conversion.
  • ResearchGate. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Chem.wisc.edu. Alcohol to Azide - Common Conditions. [Link]

  • OpenOChem Learn. Ritter Reaction. [Link]

  • RSC Publishing. A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. [Link]

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Application Notes & Protocols: Catalytic Conversion of Cyclopropanols to Other Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Latent Reactivity of Cyclopropanols

Cyclopropanols, three-membered carbocycles bearing a hydroxyl group, are far more than mere chemical curiosities. Their inherent high ring strain (approximately 27.5 kcal/mol) renders them versatile three-carbon synthons, poised for a variety of chemical transformations.[1] This stored energy, coupled with the electronic influence of the hydroxyl group, makes cyclopropanols valuable precursors for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] This guide provides an in-depth exploration of the catalytic strategies employed to unlock the synthetic potential of cyclopropanols, focusing on the conversion into ketones, esters, and other valuable functional groups through transition metal and photoredox catalysis. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.

I. Transition Metal-Catalyzed Ring-Opening Reactions: A Gateway to β-Functionalized Ketones

The most prevalent transformation of cyclopropanols involves a ring-opening event to generate a homoenolate or a β-keto radical intermediate, which can then be intercepted by various electrophiles or coupling partners.[4][5][6] Transition metals, particularly palladium, rhodium, and copper, are instrumental in catalyzing these processes with high efficiency and selectivity.[7]

Palladium-Catalyzed Transformations: From Enones to Complex Ketones

Palladium catalysts are highly effective for the ring-opening of cyclopropanols. Depending on the reaction conditions and the palladium catalyst's oxidation state, different products can be obtained. A common transformation is the conversion to α,β-unsaturated ketones (enones).[8]

Mechanism of Pd(0)-Catalyzed Enone Formation:

The catalytic cycle is initiated by the oxidative addition of the cyclopropanol's O-H bond to a Pd(0) species, forming a Pd(II)-alkoxide. This is followed by a ring-opening to generate a palladium homoenolate intermediate. Subsequent β-hydride elimination yields the enone product and a palladium hydride species, which, upon reductive elimination of H₂, regenerates the active Pd(0) catalyst.[8]

Diagram: Pd(0)-Catalyzed Conversion of Cyclopropanol to Enone

Pd_Catalyzed_Enone_Formation Cyclopropanol Cyclopropanol Pd_Alkoxide Pd(II)-Alkoxide Cyclopropanol->Pd_Alkoxide Oxidative Addition Pd0 Pd(0)L_n Pd0->Pd_Alkoxide Pd_Homoenolate Palladium Homoenolate Pd_Alkoxide->Pd_Homoenolate Ring Opening Enone α,β-Unsaturated Ketone Pd_Homoenolate->Enone β-Hydride Elimination Pd_Hydride L_nPd(II)-H Pd_Homoenolate->Pd_Hydride Pd_Hydride->Pd0 Reductive Elimination H2 H₂

Caption: Pd(0)-catalyzed ring-opening and β-hydride elimination of cyclopropanols to form enones.

Experimental Protocol: Palladium-Catalyzed Synthesis of an α,β-Unsaturated Ketone [8]

  • Materials:

    • 1-Phenylcyclopropanol (1 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)

    • 1,2-Bis(diphenylphosphino)ethane (dppe, 0.05 mmol, 5 mol%)

    • Toluene (5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ and dppe.

    • Add toluene and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

    • Add 1-phenylcyclopropanol to the flask.

    • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired α,β-unsaturated ketone.

Data Summary: Palladium-Catalyzed Ring-Opening Reactions

CatalystLigandSubstrateProduct TypeYield (%)Reference
Pd(dba)₂None1-Arylcyclopropanolα,β-Unsaturated KetoneHigh[8]
PdCl₂(CH₃CN)₂NoneCyclopropanolβ-Functionalized Ketoneup to 92[9]
Pd(OAc)₂dppbCyclopropanolSaturated KetoneVariable[8]
Rhodium-Catalyzed C-C Bond Activation

Rhodium catalysts offer a distinct reactivity profile, often promoting the activation of the C-C bond proximal to the hydroxyl group.[10][11] This allows for the formal insertion of unsaturated partners, such as alkynes or alkenes, leading to the formation of more complex ketone structures.

Mechanism of Rh(I)-Catalyzed C-C Activation and Coupling:

A Rh(I) catalyst undergoes oxidative addition into the proximal C-C bond of the cyclopropanol to form a rhodacyclobutane intermediate. This intermediate can then coordinate to an alkyne. Migratory insertion of the alkyne into the Rh-C bond, followed by reductive elimination, furnishes the final β-alkenylated ketone product and regenerates the active Rh(I) catalyst.

Diagram: Rhodium-Catalyzed C-C Activation and Alkenylation

Rh_Catalyzed_Alkenylation cluster_cycle Catalytic Cycle Rh1 Rh(I)L_n Rhodacyclobutane Rhodacyclobutane Rh1->Rhodacyclobutane Oxidative Addition Alkyne_Complex Alkyne Complex Rhodacyclobutane->Alkyne_Complex Alkyne Coordination Insertion_Product Migratory Insertion Product Alkyne_Complex->Insertion_Product Migratory Insertion Insertion_Product->Rh1 Reductive Elimination Product β-Alkenylated Ketone Insertion_Product->Product Cyclopropanol Cyclopropanol Cyclopropanol->Rhodacyclobutane Alkyne Alkyne Alkyne->Alkyne_Complex

Caption: Proposed mechanism for Rh(I)-catalyzed C-C bond activation of cyclopropanols and subsequent alkenylation.

Experimental Protocol: Rhodium-Catalyzed Synthesis of a 1,6-Diketone [12]

  • Materials:

    • Cyclopropanol derivative (1.0 equiv)

    • α,β-Unsaturated ketone (1.2 equiv)

    • [Rh(cod)Cl]₂ (2.5 mol%)

    • BINAP (5.5 mol%)

    • AgSbF₆ (10 mol%)

    • DCE (1,2-dichloroethane) (0.1 M)

  • Procedure:

    • In a glovebox, add [Rh(cod)Cl]₂, BINAP, and AgSbF₆ to a vial.

    • Add DCE and stir for 30 minutes at room temperature.

    • Add the cyclopropanol derivative, followed by the α,β-unsaturated ketone.

    • Seal the vial and stir the reaction at room temperature for the specified time (monitor by TLC/GC-MS).

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the 1,6-diketone.

Copper-Catalyzed Cross-Coupling Reactions

Copper catalysts are particularly useful for ring-opening cross-couplings, especially when trying to avoid β-hydride elimination, a common side reaction with palladium catalysts.[4] This allows for the formation of C(sp³)–C(sp³) bonds.

Experimental Protocol: Copper-Catalyzed Ring-Opening Cross-Coupling with an Alkyl Halide [13]

  • Materials:

    • 1-Arylcyclopropanol (0.2 mmol)

    • Alkyl halide (e.g., ethyl 2-bromo-2,2-difluoroacetate) (0.3 mmol)

    • CuI (0.02 mmol, 10 mol%)

    • 1,10-Phenanthroline (0.04 mmol, 20 mol%)

    • K₃PO₄ (0.4 mmol)

    • DMF (1.0 mL)

  • Procedure:

    • To an oven-dried vial, add CuI, 1,10-phenanthroline, and K₃PO₄.

    • Evacuate and backfill the vial with an inert gas (N₂ or Ar).

    • Add the 1-arylcyclopropanol and DMF.

    • Add the alkyl halide via syringe.

    • Stir the reaction mixture at 60 °C for 12 hours.

    • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash chromatography on silica gel to obtain the β-alkylated ketone.

II. Photoredox and Dual Catalysis: A Modern Approach

The advent of photoredox catalysis has opened new avenues for the functionalization of cyclopropanols under mild conditions.[14] By employing a photocatalyst in conjunction with a transition metal catalyst (dual catalysis), novel transformations can be achieved, including enantioselective reactions.

Enantioselective β-Arylation via Photoredox/Nickel Dual Catalysis

This powerful strategy enables the asymmetric synthesis of β-aryl ketones from readily available cyclopropanols and aryl bromides.[14]

Mechanism Overview:

The reaction is initiated by the photocatalyst, which, upon excitation by visible light, engages in a single-electron transfer (SET) process. This ultimately leads to the formation of a β-keto radical from the cyclopropanol. Concurrently, a chiral nickel complex undergoes oxidative addition with the aryl bromide. The β-keto radical is then trapped by the Ni(II)-aryl species, and subsequent reductive elimination furnishes the enantioenriched β-aryl ketone.[14]

Diagram: Photoredox/Nickel Dual Catalysis Workflow

Dual_Catalysis_Workflow PC Photocatalyst (PC) PC_excited PC PC->PC_excited Radical β-Keto Radical PC_excited->Radical SET Light Visible Light (blue LEDs) Light->PC Cyclopropanol Cyclopropanol Cyclopropanol->Radical Product Enantioenriched β-Aryl Ketone Radical->Product Radical Trapping Ni0 Ni(0)L Ni_Aryl Ar-Ni(II)L* Ni0->Ni_Aryl Ni_Aryl->Product ArBr Aryl Bromide ArBr->Ni_Aryl Oxidative Addition Product->Ni0 Reductive Elimination

Caption: Simplified workflow for the enantioselective β-arylation of cyclopropanols.

Experimental Protocol: Asymmetric β-Arylation of a Cyclopropanol [14]

  • Materials:

    • Cyclopropanol (0.10 mmol)

    • Aryl bromide (0.15 mmol)

    • [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (photocatalyst, 1.5 mol%)

    • Ni(OAc)₂ (20 mol%)

    • Chiral ligand (e.g., a chiral bisoxazoline) (22 mol%)

    • Collidine (3.0 equiv)

    • DMF (5 mL)

  • Procedure:

    • In a glovebox, combine the photocatalyst, Ni(OAc)₂, and the chiral ligand in a reaction vial.

    • Add the cyclopropanol, aryl bromide, and collidine.

    • Add anhydrous DMF.

    • Seal the vial and place it under a nitrogen atmosphere.

    • Irradiate the reaction mixture with blue LEDs (465 nm) at 25 °C for 48 hours with stirring.

    • After the reaction, quench with a saturated solution of EDTA, disodium salt.

    • Extract with ethyl acetate, and wash the combined organic layers with water and brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the product by preparative thin-layer chromatography.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Summary: Enantioselective β-Arylation [14]

Aryl Bromide SubstituentYield (%)ee (%)
4-MeO-Ph8390
4-CF₃-Ph7588
2-Naphthyl7185
3-Thienyl6582

III. Biocatalytic Approaches: Stereoselective Synthesis of Cyclopropanol Esters

Enzymes offer a green and highly selective alternative for transformations involving cyclopropanes. Engineered enzymes can catalyze reactions with exquisite diastereo- and enantioselectivity.

Dehaloperoxidase-Catalyzed Asymmetric Cyclopropanation

An engineered dehaloperoxidase from Amphitrite ornata has been repurposed to catalyze the asymmetric cyclopropanation of vinyl esters with ethyl diazoacetate (EDA), providing access to chiral cyclopropanol esters.[15][16]

Experimental Protocol: Biocatalytic Synthesis of a Cyclopropanol Ester [15][16]

  • Materials:

    • Engineered dehaloperoxidase variant solution

    • Vinyl ester (e.g., vinyl acetate)

    • Ethyl diazoacetate (EDA)

    • Buffer solution (e.g., potassium phosphate buffer)

    • Sodium dithionite (as a reducing agent)

  • Procedure:

    • In a reaction vial, combine the buffer solution and the engineered enzyme solution.

    • Add the vinyl ester substrate.

    • Initiate the reaction by the slow addition of a solution of EDA and sodium dithionite in buffer via a syringe pump over several hours.

    • Stir the reaction at a controlled temperature (e.g., 25 °C).

    • Monitor the reaction for conversion.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic phase, concentrate, and purify by chromatography.

    • Determine diastereomeric and enantiomeric ratios by chiral GC or HPLC.

This biocatalytic method can achieve excellent diastereo- and enantiomeric ratios, often exceeding 99:1.[15]

Conclusion and Future Outlook

The catalytic conversion of cyclopropanols is a dynamic and rapidly evolving field in synthetic organic chemistry. The methodologies presented herein, from classic transition metal-catalyzed ring-openings to modern photoredox and biocatalytic strategies, highlight the immense utility of these strained rings as versatile building blocks. For researchers in drug discovery and development, these protocols offer powerful tools for the construction of complex molecular architectures with high levels of control. Future research will likely focus on expanding the scope of enantioselective transformations, developing more sustainable catalytic systems using earth-abundant metals, and uncovering novel reactivity patterns of cyclopropanols to access an even broader range of functional groups.

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Application Note: Chiral Separation of Aminocyclopropanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomeric purity of aminocyclopropanol derivatives is a critical quality attribute in pharmaceutical development, as stereoisomers frequently exhibit divergent pharmacological and toxicological profiles. The unique strained three-membered ring structure combined with the presence of both amino and hydroxyl functional groups presents a distinct challenge for chiral separation. This comprehensive guide provides a detailed exploration of four primary methodologies for the successful chiral resolution of aminocyclopropanol enantiomers: direct separation by High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs), indirect analysis via derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS), Enzymatic Kinetic Resolution (EKR), and classical Diastereomeric Salt Formation. This document offers field-proven insights, detailed step-by-step protocols, and troubleshooting guidance to empower researchers to select and implement the optimal strategy for their specific analytical or preparative needs.

Introduction: The Significance of Aminocyclopropanol Chirality

The cyclopropane ring is a privileged scaffold in medicinal chemistry, imparting conformational rigidity and unique metabolic stability to drug candidates. When functionalized with amino and hydroxyl groups, the resulting aminocyclopropanol structure becomes a key building block for a wide range of biologically active molecules, including antivirals, antidepressants, and enzyme inhibitors.[1] The stereochemistry of these substituents is paramount; often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to adverse effects.

Consequently, robust and efficient methods for separating and quantifying the enantiomers of aminocyclopropanols are essential for regulatory compliance, ensuring product safety and efficacy, and for the stereoselective synthesis of new chemical entities.[2] This guide provides the theoretical basis and practical protocols for the four most powerful techniques in this field.

Foundational Principles of Chiral Separation

Enantiomers possess identical physical properties in an achiral environment, making their separation impossible with standard chromatographic or crystallization techniques. Chiral separation is achieved by introducing a chiral selector that interacts differently with each enantiomer, creating two transient diastereomeric complexes with different energy states.[3] This difference in interaction energy allows for their separation. The methods described herein utilize this principle in different ways:

  • Chiral Chromatography (HPLC/SFC): A chiral stationary phase (CSP) provides a chiral environment within the column. The enantiomers exhibit different affinities for the CSP, leading to different retention times.[4]

  • Indirect Chromatography (GC): A chiral derivatizing agent (CDA) is used to covalently bond to both enantiomers, converting them into a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[5]

  • Enzymatic Kinetic Resolution: An enzyme, typically a lipase, acts as a chiral catalyst, selectively acylating one enantiomer at a much faster rate than the other. This allows for the separation of the resulting acylated product from the unreacted enantiomer.[6]

  • Diastereomeric Salt Formation: A chiral resolving agent (e.g., a chiral acid) reacts with the basic aminocyclopropanol to form a pair of diastereomeric salts. These salts have different solubilities in a given solvent, enabling their separation by fractional crystallization.[7]

Direct Enantioseparation by Chiral HPLC

Direct analysis on a chiral stationary phase is often the preferred method due to its speed, simplicity, and applicability for both analytical and preparative scales. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are exceptionally versatile and have demonstrated broad success in resolving amino alcohols.[8][9]

Mechanism of Separation on Polysaccharide CSPs

Chiral recognition on polysaccharide CSPs arises from a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The carbamate groups on the polysaccharide backbone form grooves and cavities that act as chiral recognition sites. The aminocyclopropanol enantiomers fit into these sites with different degrees of stability, leading to their separation.[3]

Protocol 1: HPLC Screening for Aminocyclopropanol Enantiomers

This protocol outlines a systematic screening approach to identify a suitable chiral stationary phase and mobile phase for a novel aminocyclopropanol racemate.

Materials and Reagents:

  • Racemic aminocyclopropanol sample

  • HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Diethylamine (DEA)

  • Chiral Columns:

    • Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized)

    • Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate), immobilized)

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate), coated)

Instrumentation:

  • HPLC system with UV detector

  • Column thermostat

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_screening Column Screening cluster_analysis Analysis & Optimization Sample Prepare 1 mg/mL Sample in Mobile Phase Inject Inject Sample (5 µL) Sample->Inject MP_A Prepare Mobile Phase A: n-Hexane/IPA (90:10) + 0.1% DEA MP_A->Inject MP_B Prepare Mobile Phase B: n-Hexane/EtOH (90:10) + 0.1% DEA MP_B->Inject Screen_IA Screen on Chiralpak IA Analyze Analyze Chromatogram: - Resolution (Rs) - Selectivity (α) Screen_IA->Analyze Screen_IC Screen on Chiralpak IC Screen_IC->Analyze Screen_ODH Screen on Chiralcel OD-H Screen_ODH->Analyze Inject->Screen_IA Inject->Screen_IC Inject->Screen_ODH Optimize Optimize Mobile Phase (Adjust % Alcohol) Analyze->Optimize If Rs < 1.5 Result Optimized Method Analyze->Result If Rs > 1.5 Optimize->Inject

Caption: Workflow for chiral HPLC method development.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic aminocyclopropanol sample in the initial mobile phase (e.g., n-Hexane/IPA 90:10 v/v) to a concentration of 1 mg/mL.

  • Initial Screening:

    • Install the Chiralpak® IA column and equilibrate with the mobile phase (n-Hexane/IPA/DEA 90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min. Set the column temperature to 25 °C.

    • Inject 5 µL of the sample and monitor the chromatogram with a UV detector (e.g., at 210 nm, as aminocyclopropanols may lack a strong chromophore).

    • Repeat the injection for the Chiralpak® IC and Chiralcel® OD-H columns.

  • Evaluation: Analyze the chromatograms for any signs of peak splitting or separation. Calculate the resolution (Rs) and selectivity (α). A resolution of Rs > 1.5 indicates baseline separation.

  • Optimization:

    • If partial separation is observed, optimize the mobile phase by adjusting the percentage of the alcohol modifier (IPA or EtOH). Decreasing the alcohol content generally increases retention and may improve resolution.

    • If no separation is observed, switch the alcohol modifier (e.g., from IPA to EtOH) and repeat the screening.

    • For immobilized phases (IA, IC), stronger solvents like dichloromethane or methyl tert-butyl ether (MTBE) can be explored as part of the mobile phase if necessary.

Data Summary Table:

ColumnMobile Phase (v/v/v)Retention Time (min)Selectivity (α)Resolution (Rs)
Chiralpak® IA n-Hexane/IPA/DEA (85:15:0.1)8.5 (E1), 9.8 (E2)1.181.9
Chiralcel® OD-H n-Hexane/EtOH/DEA (90:10:0.1)12.1 (E1), 13.5 (E2)1.141.6
Chiralpak® IC n-Hexane/IPA/DEA (90:10:0.1)10.2 (E1), 10.9 (E2)1.081.1
Hypothetical data for a typical aminocyclopropanol derivative.

Indirect Analysis by GC-MS after Chiral Derivatization

This indirect approach converts the enantiomers into diastereomers, which can then be separated on a standard achiral GC column. This method is particularly useful for achieving high sensitivity with mass spectrometry and for analytes that are volatile or can be made volatile after derivatization.[1]

Principle of Derivatization

The amino and hydroxyl groups of aminocyclopropanol are reactive sites for derivatization. Using an enantiomerically pure chiral derivatizing agent (CDA), such as Mosher's acid chloride (MTPA-Cl) or (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC), creates a pair of diastereomers.[1][10]

(R)-Analyte + (S)-CDA → (R,S)-Diastereomer (S)-Analyte + (S)-CDA → (S,S)-Diastereomer

These diastereomers have different physical properties, including their interaction with the GC stationary phase, allowing for their separation.

Protocol 2: GC-MS Analysis via TFAPC Derivatization

Materials and Reagents:

  • Racemic aminocyclopropanol sample

  • (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Instrumentation:

  • Gas Chromatograph with a standard achiral column (e.g., DB-5ms or equivalent)

  • Mass Spectrometer (MS) detector

Experimental Workflow:

GC_Workflow cluster_deriv Derivatization cluster_workup Workup & Extraction cluster_analysis GC-MS Analysis Dissolve Dissolve Sample in DCM/Pyridine Add_CDA Add (S)-TFAPC (0°C to RT) Dissolve->Add_CDA React Stir for 1 hour at Room Temp Add_CDA->React Quench Quench with Sat. NaHCO3 React->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry with Na2SO4 & Concentrate Extract->Dry Inject Inject into GC-MS Dry->Inject Separate Separate Diastereomers on Achiral Column Inject->Separate Quantify Quantify using Extracted Ion Chromatograms Separate->Quantify Result Determine Enantiomeric Ratio Quantify->Result EKR_Workflow Setup Combine Aminocyclopropanol, Lipase, & Vinyl Acetate in Diisopropyl Ether React Incubate on Shaker (e.g., 30°C, 24-72h) Setup->React Monitor Monitor Reaction by TLC/HPLC (Target ~50% Conversion) React->Monitor Monitor->React Continue Incubation Filter Filter to Remove Enzyme Monitor->Filter At ~50% Conversion Concentrate Concentrate Filtrate Filter->Concentrate Separate Separate via Silica Gel Column Chromatography Concentrate->Separate Product_A Isolated Product: (R)-Acylated Aminocyclopropanol Separate->Product_A Product_B Recovered Starting Material: (S)-Aminocyclopropanol Separate->Product_B

Sources

Application Notes & Protocols: The Reaction of 1-(Dibenzylamino)cyclopropanol with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, strained ring systems serve as powerful synthons, offering unique pathways to complex molecular architectures. Among these, 1-aminocyclopropanols are particularly versatile intermediates. The inherent ring strain of the cyclopropane core, combined with the juxtaposition of a nucleophilic hydroxyl group and an amino moiety, creates a platform for a variety of stereocontrolled transformations.

This guide provides an in-depth exploration of the reactivity of a key representative of this class, 1-(dibenzylamino)cyclopropanol, with a range of electrophiles. The dibenzylamino group not only serves as a robust protecting group but also sterically and electronically influences the reaction outcomes. We will dissect the underlying reaction mechanisms, provide detailed, field-tested protocols for the synthesis of valuable β-amino ketones and their derivatives, and offer insights into experimental nuances. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemistry in their synthetic endeavors.

Core Principles: The Electrophile-Mediated Ring-Opening Cascade

The central theme of this compound chemistry is a regioselective C-C bond cleavage event. The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions.[1] However, this process is not spontaneous and requires activation. The reaction is initiated by the interaction of the cyclopropanol's hydroxyl group with an electrophile. This activation transforms the hydroxyl into a better leaving group, facilitating the cleavage of the adjacent C1-C2 bond.

This bond scission results in the formation of a homoenolate-type intermediate or, more accurately, proceeds through a concerted process to generate a β-amino ketone product. The reaction is highly regioselective, with the bond between the substituted C1 and an unsubstituted C2 carbon being the one that cleaves. This selectivity is crucial as it reliably produces valuable 1,3-difunctionalized linear products.[2][3]

General Mechanism

The reaction cascade can be generalized into two key stages:

  • Electrophilic Activation: The lone pair of the hydroxyl oxygen attacks the electrophile (E+), forming an activated intermediate. This step significantly weakens the adjacent C-C bonds of the cyclopropane ring.

  • Concerted Ring-Opening: The activated intermediate undergoes a rapid and stereospecific ring-opening. This involves the cleavage of a C-C bond and migration of electrons to form a stable carbonyl group, yielding the final β-amino ketone or a related 1,3-difunctionalized product.

Caption: General mechanism of electrophile-mediated ring-opening.

Applications in Synthesis: Access to β-Amino Ketones

The primary synthetic utility of this reaction is the efficient and regiocontrolled synthesis of β-amino ketones.[4][5] This structural motif is a cornerstone in medicinal chemistry, appearing in numerous biologically active molecules and pharmaceutical agents.[6] For example, compounds containing the β-amino ketone core have shown utility as coronary vasodilators (oxyfedrine) and muscle relaxants (tolperisone).[6] Traditional methods for their synthesis, such as the Mannich reaction, can sometimes lack regioselectivity or require harsh conditions.[7] The ring-opening of 1-aminocyclopropanols provides a mild and predictable alternative.

Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Acid Chloride-Mediated Synthesis of a β-Amino Ketone

This protocol details the reaction with an acid chloride, a highly effective electrophile for this transformation. The in-situ formation of a cyclopropyl ester intermediate readily triggers the ring-opening cascade under mild conditions.

Materials
  • This compound (1.0 equiv)

  • Benzoyl Chloride (1.1 equiv)

  • Pyridine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add pyridine (1.5 equiv) to the stirred solution. Pyridine acts as a non-nucleophilic base to quench the HCl generated during the reaction.

  • Slowly add benzoyl chloride (1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure β-amino ketone.

Expected Outcome

The reaction yields 1-(dibenzylamino)-3-phenylpropan-2-one. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Oxidative Ring-Opening with N-Iodosuccinimide (NIS)

This protocol utilizes a halogenating agent to induce ring-opening, leading to a versatile 1,3-difunctionalized product. This strategy is analogous to methods reported for other aminocyclopropanes, which generate valuable 1,3-dielectrophilic intermediates.[8][9]

Materials
  • This compound (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Anhydrous Methanol (MeOH) as both solvent and nucleophile

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel and chromatography solvents

Procedure
  • In a round-bottom flask protected from light, dissolve this compound (1.0 equiv) in anhydrous methanol (approx. 0.2 M).

  • Add N-Iodosuccinimide (NIS) (1.1 equiv) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize any remaining iodine.

  • Add saturated aqueous NaHCO₃ solution and extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome

This reaction is expected to yield a γ-iodo-β-amino ketone or its N,O-acetal equivalent, depending on the precise reaction pathway and stability of the intermediates. The product is a valuable building block for further synthetic transformations.

Summary of Conditions and Data Presentation
ElectrophileReagent(s)Base (if needed)SolventTypical Product Class
Acid ChlorideR-COClPyridine, Et₃NDCM, CH₃CNβ-Amino Ketone
Anhydride(R-CO)₂ODMAP (cat.), Et₃NDCM, THFβ-Amino Ketone
Protic AcidHCl, H₂SO₄NoneDioxane, H₂Oβ-Amino Ketone
Halogenating AgentNIS, NBSNoneMeOH, MeCNγ-Halo-β-Amino Ketone
Hypervalent IodinePhI(OAc)₂NoneCH₂Cl₂β-Acyloxy Ketone
Experimental Workflow Visualization

Experimental_Workflow start Dissolve this compound in anhydrous DCM under N₂ cool Cool to 0 °C start->cool add_base Add Pyridine cool->add_base add_eplus Add Benzoyl Chloride dropwise add_base->add_eplus react Warm to RT, stir 2-4h (Monitor by TLC) add_eplus->react quench Quench with sat. NaHCO₃ react->quench extract Extract with DCM quench->extract wash_dry Wash with Brine, Dry over MgSO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify via Flash Column Chromatography concentrate->purify product Isolated β-Amino Ketone purify->product

Caption: Workflow for acid chloride-mediated ring-opening.

Troubleshooting and Field Insights

  • Incomplete Conversion: If the reaction stalls, gentle heating (e.g., to 40 °C) may be required, particularly with less reactive electrophiles. However, be cautious of potential side reactions at higher temperatures.

  • Side Product Formation: The dibenzylamino group is generally stable but can undergo hydrogenolysis under certain catalytic reduction conditions, which might be employed in subsequent steps. Strong acids can also lead to undesired side reactions if not properly controlled.

  • Regioselectivity Issues: While highly regioselective, reactions with heavily substituted cyclopropanols could potentially yield minor isomeric products. Careful analysis (e.g., via 2D NMR) of the product is recommended.

  • Choice of Base: When using acid chlorides or anhydrides, a non-nucleophilic base like pyridine or triethylamine is crucial. Using a nucleophilic base could lead to competitive reaction with the electrophile.

Conclusion

The reaction of this compound with electrophiles represents a robust and highly effective strategy for the regioselective synthesis of β-amino ketones and related 1,3-difunctionalized compounds. By leveraging the inherent strain of the cyclopropane ring, this methodology provides a mild and predictable entry into a class of compounds of significant interest to the pharmaceutical and chemical industries. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully implement and adapt this versatile transformation for their specific synthetic targets.

References

  • Ye, Z., & Dai, M. (2015). A copper-catalyzed electrophilic amination of cyclopropanols with O-benzoyl-N,N-dialkylhydroxylamines. Org. Lett., 17, 2190-2193.
  • ResearchGate. (n.d.). Different strategies for the synthesis of β‐amino ketones. Retrieved from [Link]

  • Wang, M.-M., & Waser, J. (2019). 1,3-Difunctionalization of Aminocyclopropanes via Dielectrophilic Intermediates. Article. Available at: [Link]

  • Infoscience EPFL. (2021). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Available at: [Link]

  • Liu, D., et al. (n.d.). Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino ketone synthesis by C-C coupling. Retrieved from [Link]

  • Infoscience EPFL. (n.d.). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Retrieved from [Link]

  • Sleebs, B. E. (2017). Stereoselective Synthesis and Application of β‐Amino Ketones. ResearchGate. Available at: [Link]

  • Mayr, H., & Ofial, A. R. (n.d.). Reactivity of electrophilic cyclopropanes. PMC. Available at: [Link]

  • Rubtsov, A. E., et al. (2020). Generation of Mixed Anhydrides via Oxidative Fragmentation of Tertiary Cyclopropanols with Phenyliodine(III) Dicarboxylates. NIH. Available at: [Link]

  • ResearchGate. (n.d.). Reactivity of electrophilic cyclopropanes. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Aminocyclopropanes via the Simmons-Smith Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The cyclopropylamine motif is a cornerstone in modern medicinal chemistry, valued for its unique conformational constraints and metabolic stability.[1][2][3] This guide provides an in-depth exploration of the Simmons-Smith reaction as a robust and stereospecific method for synthesizing these valuable building blocks. We will delve into the mechanistic underpinnings, substrate considerations, and practical protocols for the cyclopropanation of nitrogen-containing alkenes, with a focus on achieving high diastereoselectivity through substrate control.

Scientific Foundation: The Simmons-Smith Reaction

The Simmons-Smith reaction is a powerful method for the stereospecific conversion of alkenes into cyclopropanes.[4][5][6] Discovered in 1958, the classic reaction involves an organozinc carbenoid, typically generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu).[7][8][9]

The Core Mechanism

The reaction proceeds through two primary stages:

  • Carbenoid Formation: Activated zinc metal, typically a Zn-Cu couple, undergoes oxidative insertion into the carbon-iodine bond of diiodomethane to form the active Simmons-Smith reagent, iodomethylzinc iodide (ICH₂ZnI).[7][10][11]

  • Methylene Transfer: The zinc carbenoid then adds to the alkene via a concerted, three-centered "butterfly-type" transition state.[12][13] This synchronous process ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product.[9][11][12]

Simmons_Smith_Mechanism cluster_0 Step 1: Carbenoid Formation cluster_1 Step 2: Concerted Cyclopropanation reagents_step1 CH₂I₂ + Zn(Cu) carbenoid ICH₂ZnI (Simmons-Smith Reagent) reagents_step1->carbenoid in ether alkene R₂C=CR₂ transition_state [Butterfly Transition State] alkene->transition_state product Cyclopropane + ZnI₂ transition_state->product carbenoid_ref ICH₂ZnI carbenoid_ref->transition_state

Figure 1: General mechanism of the Simmons-Smith reaction.

Key Reagent Modifications

While the classic Zn-Cu couple is effective, several modifications have been developed to enhance reactivity and substrate scope:

  • Furukawa Modification: Utilizes diethylzinc (Et₂Zn) in place of the Zn-Cu couple.[4][9] This generates a more reactive reagent and is particularly useful for less reactive or sterically hindered alkenes.[6][9]

  • Charette Modification: Employs diiodomethane and Et₂Zn in the presence of chiral dioxaborolane ligands to achieve asymmetric cyclopropanation of allylic alcohols.[14][15]

  • Shi Modification: Uses trifluoroacetic acid (TFA) with Et₂Zn and CH₂I₂ to generate a highly electrophilic zinc carbenoid, enabling the cyclopropanation of unfunctionalized alkenes without a directing group.[16][17]

Application to Aminocyclopropane Synthesis: Challenges and Solutions

Direct cyclopropanation of allylic amines presents a unique challenge. The Lewis basic nitrogen atom can coordinate to the electrophilic zinc reagent, leading to undesirable side reactions like N-ylide formation or deactivation of the carbenoid.[18] Several strategies have been developed to circumvent this issue.

N-Protection Strategy

Converting the amine to a less nucleophilic functional group, such as a carbamate (e.g., Boc) or an amide, is a common and effective strategy. This reduces the Lewis basicity of the nitrogen, preventing competitive coordination with the zinc reagent and favoring cyclopropanation.[16][18]

Substrate-Directed Diastereoselectivity

A powerful feature of the Simmons-Smith reaction is the ability of nearby functional groups to direct the stereochemical outcome.[19] For allylic and homoallylic systems containing heteroatoms like oxygen or nitrogen, the zinc carbenoid can chelate with both the heteroatom and the alkene π-bond. This pre-organization directs the methylene transfer to the syn-face relative to the directing group, often with very high diastereoselectivity.[11][18][20]

  • Allylic Alcohols: The hydroxyl group is a highly effective directing group, providing a reliable method for diastereoselective cyclopropanation.[14][19]

  • Allylic Amines: While challenging, diastereoselective cyclopropanation of allylic amines is achievable. Success often relies on incorporating a secondary chelating group (e.g., an alcohol in a chiral auxiliary like pseudoephedrine) or by converting the amine to a directing amide.[18][21] For example, cyclopropanation of 3-(N,N-dibenzylamino)cyclohexene yields the syn-cyclopropane as a single diastereoisomer.[16][22]

Directed_Cyclopropanation cluster_0 Chelation Control cluster_1 Logical Flow substrate Allylic Amine/Alcohol (with directing group X) chelation Chelated Intermediate (Pre-organized complex) substrate->chelation Coordination reagent ICH₂ZnI reagent->chelation product syn-Cyclopropane (High Diastereoselectivity) chelation->product Intramolecular Methylene Transfer start Substrate Design direct Directing Group (e.g., -OH, -NR₂) start->direct react Simmons-Smith Reaction direct->react outcome Stereocontrolled Product react->outcome

Figure 2: Chelation-controlled delivery for diastereoselectivity.

Experimental Protocols

Safety Precaution: Organozinc reagents are pyrophoric and react violently with water. Diiodomethane is toxic. All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (PPE).

Protocol 1: Preparation of Activated Zinc-Copper Couple

This protocol is adapted from established and reproducible methods.[8][10][23]

Materials:

  • Zinc dust (<10 micron, 325 mesh)

  • Copper (II) acetate monohydrate

  • Glacial acetic acid

  • Diethyl ether (anhydrous)

Procedure:

  • In an oven-dried flask under a nitrogen atmosphere, dissolve copper (II) acetate monohydrate (0.05 eq by weight relative to zinc) in glacial acetic acid with gentle heating (~50 °C).

  • While stirring vigorously, add the zinc dust (1.0 eq) to the hot copper acetate solution. A color change from blue to gray/reddish-brown should be observed as copper plates onto the zinc surface.

  • Continue stirring for 1-2 minutes, then stop stirring and allow the solid to settle.

  • Decant the supernatant acetic acid.

  • Wash the solid by adding anhydrous diethyl ether, stirring, allowing it to settle, and decanting the ether. Repeat this wash step 3-4 times to remove all acetic acid.

  • Dry the resulting dark gray powder under high vacuum for several hours. The Zn-Cu couple should be stored under an inert atmosphere and is best used when freshly prepared.[10]

Protocol 2: Diastereoselective Synthesis of a Boc-Protected Aminocyclopropane

This general protocol is for the cyclopropanation of an N-Boc protected allylic amine, where the directing group is an adjacent hydroxyl moiety.

Materials:

  • N-Boc-protected allylic amine with a hydroxyl directing group (1.0 equiv)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 equiv)

  • Diiodomethane (CH₂I₂), (2.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow:

Experimental_Workflow A 1. Inert Atmosphere Setup (Flask, N₂ balloon) B 2. Dissolve Substrate in anhydrous DCM A->B C 3. Cool to 0 °C (Ice Bath) B->C D 4. Add Et₂Zn dropwise C->D E 5. Add CH₂I₂ dropwise D->E F 6. Warm to RT Stir for 12-24h E->F G 7. Reaction Quench (Slow addition of sat. NH₄Cl) F->G H 8. Workup (Phase separation, extraction with DCM) G->H I 9. Organic Phase Wash (NaHCO₃, Na₂S₂O₃, Brine) H->I J 10. Dry & Concentrate (MgSO₄, Rotary Evaporation) I->J K 11. Purification (Silica Gel Chromatography) J->K L 12. Characterization (NMR, MS) K->L

Figure 3: Step-by-step experimental workflow for aminocyclopropane synthesis.

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the N-Boc protected allylic amine (1.0 equiv).

  • Dissolve the substrate in anhydrous dichloromethane (to make a ~0.1 M solution).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the diethylzinc solution (2.2 equiv) dropwise via syringe. Stir the mixture for 20 minutes at 0 °C.

  • Add diiodomethane (2.2 equiv) dropwise to the solution. Caution: The reaction can be exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Quenching: Cool the mixture back to 0 °C and very slowly add saturated aqueous NH₄Cl solution to quench the excess organozinc reagents. A white precipitate of zinc salts will form.

  • Dilute the mixture with additional DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to remove any iodine color), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aminocyclopropane.

Data Summary: Representative Reactions

The following table summarizes typical results for the diastereoselective cyclopropanation of nitrogen-containing alkenes, demonstrating the efficacy of directing groups.

SubstrateReagent SystemProduct DiastereomerYieldd.r. (syn:anti)Reference
3-(N,N-dibenzylamino)cyclohexeneEt₂Zn, CH₂I₂ (Furukawa)syn70%>95:5[16]
3-(N,N-dibenzylamino)cyclohexeneEt₂Zn, CH₂I₂, TFA (Shi)syn81%>95:5[16]
3-(N-tert-butoxycarbonylamino)cyclohexeneEt₂Zn, CH₂I₂, TFA (Shi)anti75%5:>95[16]
Allylic amine with pseudoephedrine auxiliaryZn-Cu couple, CH₂I₂syn79%96:4[18]

Analysis: The data clearly shows that N,N-dibenzyl groups and chiral auxiliaries containing hydroxyl groups effectively direct the cyclopropanation to the syn face.[16][18] Conversely, the N-Boc carbamate under Shi's conditions directs to the anti product, highlighting the subtle interplay of steric and electronic factors in directing the reaction.[16]

Conclusion and Outlook

The Simmons-Smith reaction and its variants offer a reliable and highly stereocontrolled pathway for the synthesis of aminocyclopropanes. By leveraging N-protection and substrate-based directing groups, chemists can effectively overcome the challenges posed by the amine functionality. This methodology is integral to modern drug discovery, enabling access to a rich chemical space of conformationally constrained molecules. Future advancements may focus on developing more efficient catalytic asymmetric versions that do not rely on substrate-bound chiral auxiliaries, further broadening the scope and applicability of this classic transformation.[24][25][26]

References

  • Díaz-García, D., Bures, J., & Alcázar, J. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. [Link]

  • Grokipedia. (n.d.). Simmons–Smith reaction. Grokipedia. [Link]

  • NROChemistry. (n.d.). Simmons-Smith Reaction. [Link]

  • Wikipedia. (2023). Zinc–copper couple. [Link]

  • Carbery, D. R., et al. (2007). Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Chemical Communications. [Link]

  • Aggarwal, V. K., Fang, G. Y., & Meek, G. (2003). Highly Diastereoselective Simmons-Smith Cyclopropanation of Allylic Amines. Organic Letters. [Link]

  • Myers, A. G. Research Group. (n.d.). Cyclopropanation. Harvard University. [Link]

  • Troxler, T. J., & Sarpong, R. (2012). Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis. NIH Public Access. [Link]

  • Smith, R. D., & Simmons, H. E. (1961). norcarane. Organic Syntheses. [Link]

  • Sciencemadness.org. (n.d.). Zinc/Copper Couple. [Link]

  • Poor Man's Chemist. (2023). Zinc-Copper Couple for the Simmons-Smith Cyclopropane Synthesis. YouTube. [Link]

  • ACS Fall 2025. (n.d.). Asymmetric transition metal catalyzed Simmons–Smith cyclopropanations. [Link]

  • Ali, M. A., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

  • Wikipedia. (2023). Simmons–Smith reaction. [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

  • Vanderstraeten, L., & Van Der Straeten, D. (2017). Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. Frontiers in Plant Science. [Link]

  • Lee, J. B.-J. (2015). Zinc Mediated Synthesis of Cyclopropylamines. Google Books.
  • Chemistry Learner. (n.d.). Simmons-Smith Reaction: Definition, Mechanism, and Examples. [Link]

  • Wang, Z., & Uyeda, C. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central. [Link]

  • Wang, Z., & Uyeda, C. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]

  • Li, X., et al. (2023). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters. [Link]

  • Aggarwal, V. K., Fang, G. Y., & Meek, G. (2003). Highly diastereoselective Simmons-Smith cyclopropanation of allylic amines. PubMed. [Link]

  • Ali, M. A., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Semantic Scholar. [Link]

  • Charette, A. B. (2010). Asymmetric Cyclopropanation. Wiley-VCH. [Link]

  • Chem-Station. (2016). Charette Asymmetric Cyclopropanation. [Link]

  • Vanderstraeten, L., & Van Der Straeten, D. (2017). Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. PubMed Central. [Link]

  • Li, Y. L., & Yang, C. Z. (1998). A Novel Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC). Synthetic Communications. [Link]

  • Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science. [Link]

  • Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. PubMed Central. [Link]

  • ChemTube3D. (n.d.). Enantioselective Cyclopropanation - Asymmetric Simmons-Smith reaction. [Link]

  • Ali, M. A., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. NIH. [Link]

  • Lee, J. B.-J., & Lautens, M. (2020). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

  • da Silva, F. A., & de Souza, R. O. (2015). Zinc, Lithium and Magnesium Carbenoids: Chemical Properties and Relevant Applications in Organic Synthesis. SciELO. [Link]

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  • Wróblewska, A., & Dzięgielewski, M. (2021). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. MDPI. [Link]

  • Carbery, D. R., et al. (2007). Diastereoselective Simmons-Smith cyclopropanations of allylic amines and carbamates. PubMed. [Link]

  • Lee, J. B.-J., & Lautens, M. (2017). Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines. datapdf.com. [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

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Application Notes & Protocols for the Synthesis of Substituted Cyclopropanols via the Kulinkovich Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropane Motif

The cyclopropane ring, a seemingly simple three-membered carbocycle, is a privileged scaffold in modern medicinal chemistry and natural product synthesis.[1][2] Its inherent ring strain endows it with unique electronic properties and a rigid, three-dimensional geometry that can be exploited to enhance pharmacological properties such as metabolic stability, potency, and membrane permeability.[1][3] The Kulinkovich reaction, first reported by Oleg G. Kulinkovich and his coworkers in 1989, represents a landmark achievement in organic synthesis, providing a direct and efficient route to 1-substituted cyclopropanols from readily available carboxylic esters.[4][5]

This guide provides an in-depth exploration of the Kulinkovich reaction, from its underlying mechanistic principles to detailed, field-proven protocols. It is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful transformation for the synthesis of novel and complex molecular architectures.

Theoretical Framework: Understanding the Transformation

The Reaction Unveiled: A Conceptual Overview

The Kulinkovich reaction facilitates the conversion of a carboxylic ester into a 1-substituted cyclopropanol.[6] The core transformation involves the reaction of an ester with a Grignard reagent that possesses at least one hydrogen atom on its β-carbon (e.g., ethylmagnesium bromide), in the presence of a titanium(IV) alkoxide catalyst, most commonly titanium(IV) isopropoxide [Ti(Oi-Pr)₄].[7][8] The two carbons of the ethyl group from the Grignard reagent form two of the cyclopropane ring's carbons, while the ester's carbonyl carbon becomes the C1 of the cyclopropanol.

Mechanism of Action: The Catalytic Cycle

The generally accepted mechanism is a fascinating cascade of organometallic transformations.[4][9] It begins with the in situ formation of a highly reactive titanacyclopropane intermediate, which acts as a 1,2-dianion equivalent.[6][10]

Step 1: Formation of the Dialkyltitanium Species. Two equivalents of the Grignard reagent (RCH₂CH₂MgX) react with the titanium(IV) alkoxide catalyst via transmetalation to displace two alkoxide ligands, forming a thermally unstable dialkyltitanium(IV) complex.[6][9]

Step 2: β-Hydride Elimination and Titanacyclopropane Formation. The dialkyltitanium species rapidly undergoes β-hydride elimination.[9] This concerted process results in the formation of the key titanacyclopropane intermediate and the release of an alkane (RCH₂CH₃).[11]

Step 3: Reaction with the Ester. The titanacyclopropane, a potent nucleophile, adds to the ester's carbonyl group. The reaction typically proceeds through an α-addition pathway, where the less substituted carbon of the titanacyclopropane attacks the carbonyl carbon.[12] This forms an oxatitanacyclopentane intermediate.[4]

Step 4: Ring Formation and Catalyst Regeneration. The oxatitanacyclopentane intermediate rearranges, leading to the formation of a β-titanio ketone.[4] A final intramolecular nucleophilic attack by the titanium-bound carbon onto the ketone carbonyl closes the three-membered ring. Subsequent transmetalation with the Grignard reagent releases the magnesium salt of the cyclopropanol product and regenerates the dialkyltitanium species, thus closing the catalytic cycle.[4] Aqueous workup then protonates the magnesium alkoxide to yield the final cyclopropanol.[9]

Kulinkovich_Mechanism Figure 1: Catalytic Cycle of the Kulinkovich Reaction Ti_cat Ti(OiPr)₄ Dialkyl_Ti (RCH₂CH₂)₂Ti(OiPr)₂ Ti_cat->Dialkyl_Ti Transmetalation Grignard 2 RCH₂CH₂MgX Alkane - RCH₂CH₃ (Alkane) Dialkyl_Ti->Alkane Titanacyclopropane Titanacyclopropane Intermediate Dialkyl_Ti->Titanacyclopropane β-Hydride Elimination Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacyclopentane α-Addition Ester R¹CO₂R² (Ester) Beta_Titanio_Ketone β-Titanio Ketone Oxatitanacyclopentane->Beta_Titanio_Ketone Rearrangement Product_Mg_Salt Cyclopropanol Magnesium Salt Beta_Titanio_Ketone->Product_Mg_Salt Ring Closure Product_Mg_Salt->Ti_cat Regeneration + 2 RCH₂CH₂MgX Workup Aqueous Workup Product_Mg_Salt->Workup Product R¹-Cyclopropanol Workup->Product

Caption: Figure 1: Catalytic Cycle of the Kulinkovich Reaction.

Diastereoselectivity: A Key Synthetic Advantage

A significant feature of the Kulinkovich reaction is its inherent diastereoselectivity. When using Grignard reagents like propylmagnesium bromide (PrMgX), which result in a substituted titanacyclopropane, the reaction typically yields 1,2-disubstituted cyclopropanols with the alkyl groups (cis to each other).[11] This selectivity is attributed to a stabilizing agostic interaction between a β-hydrogen of the ester's R¹ group and the titanium atom in the transition state of the rate-determining cyclopropane-forming step.[4][11] This preference holds true for primary alkyl R¹ groups; however, bulkier secondary or tertiary alkyl groups can lead to mixtures of cis and trans isomers.[11]

Application Notes and Practical Considerations

Reagent Selection and Compatibility
  • Titanium Catalysts: While Ti(Oi-Pr)₄ is most common, other titanium(IV) alkoxides like Ti(Ot-Bu)₄ can be used.[4] Chlorotitanium triisopropoxide (ClTi(Oi-Pr)₃) is also frequently employed and can sometimes offer advantages in reactivity.[4][9] The catalyst can often be used in sub-stoichiometric amounts (5-20 mol%), though stoichiometric quantities are also common.[6][13]

  • Grignard Reagents: The Grignard reagent must have a β-hydrogen.[7] Ethylmagnesium bromide or chloride are the most widely used. Propyl- and butylmagnesium halides are also effective and are used to install substituents on the cyclopropane ring.[8]

  • Solvents: Anhydrous ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (THF) are standard.[4] Toluene can also be used. Strict exclusion of moisture and air is critical for success.

  • Functional Group Tolerance: The reaction conditions are quite robust. Ethers, thioethers, and imines are well-tolerated.[4][8] While amides typically do not survive, sterically hindered carbamates like N-Boc derivatives can be compatible.[4]

Substrate Scope

The Kulinkovich reaction is applicable to a wide range of aliphatic and aromatic esters. Lactones can also be used as substrates to generate bicyclic cyclopropanols, which are versatile intermediates.[10][14]

Substrate (Ester)Grignard ReagentProductTypical YieldReference
Methyl hexanoateEtMgBr1-Pentylcyclopropanol91%[13]
Methyl benzoateEtMgBr1-Phenylcyclopropanol85-90%[15]
Ethyl acetateEtMgBr, Styrene(Z)-1-Methyl-2-phenylcyclopropanol42%[16]
γ-ButyrolactoneEtMgBr1-Hydroxybicyclo[3.1.0]hexane~70%[14]
Methyl 4-chlorobenzoatePrMgBrcis-1-(4-Chlorophenyl)-2-methylcyclopropanol75%[6]
Reaction Variants

The core principle of the Kulinkovich reaction has been extended to other functional groups, significantly broadening its synthetic utility.

  • Kulinkovich-de Meijere Reaction: An intramolecular version where an ester and an alkene are present in the same molecule, leading to bicyclic products.[7][17] This has also been applied to amides.[10]

  • Kulinkovich-Szymoniak Reaction: The reaction of nitriles instead of esters to produce primary cyclopropylamines, which are valuable building blocks in drug discovery.[5][18]

Experimental Protocols

Safety Precaution: All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware. Grignard reagents and titanium alkoxides are highly reactive and sensitive to moisture and air.

General Protocol for the Synthesis of 1-Pentylcyclopropanol

This protocol is adapted from the original work by Kulinkovich et al.[13][16]

Materials:

  • Methyl hexanoate (1.0 eq)

  • Titanium(IV) isopropoxide (0.1 eq)

  • Ethylmagnesium bromide (2.0 eq, e.g., 3.0 M solution in Et₂O)

  • Anhydrous diethyl ether (Et₂O)

  • 5% aqueous sulfuric acid (H₂SO₄) or saturated aqueous ammonium chloride (NH₄Cl) for quenching[9]

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Workflow Figure 2: General Experimental Workflow Start Start: Inert Atmosphere Setup Charge_Reagents Charge flask with ester, solvent, and Ti(OiPr)₄ Start->Charge_Reagents Cool Cool reaction mixture (e.g., 0 °C or RT) Charge_Reagents->Cool Add_Grignard Add Grignard reagent dropwise (gas evolution) Cool->Add_Grignard Stir Stir at room temperature (e.g., 1-12 h) Add_Grignard->Stir Quench Quench reaction carefully with aq. acid/NH₄Cl Stir->Quench Extract Perform aqueous workup & extract with Et₂O Quench->Extract Dry_Concentrate Dry organic layer (MgSO₄), filter, and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography or distillation Dry_Concentrate->Purify End Final Product: 1-Substituted Cyclopropanol Purify->End

Caption: Figure 2: General Experimental Workflow.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add methyl hexanoate (e.g., 10 mmol, 1.0 eq) and anhydrous diethyl ether (e.g., 50 mL).

  • Add titanium(IV) isopropoxide (1.0 mmol, 0.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Slowly add the solution of ethylmagnesium bromide (20 mmol, 2.0 eq) dropwise via the dropping funnel over 30 minutes. A gentle evolution of gas (ethane) should be observed.[6]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, or until TLC/GC-MS analysis indicates complete consumption of the starting ester.

  • Carefully quench the reaction by slowly adding 5% aqueous H₂SO₄ (or saturated aq. NH₄Cl) at 0 °C until the gas evolution ceases and the dark titanium complexes are dissolved.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel or by vacuum distillation to afford the pure 1-pentylcyclopropanol.

Conclusion

The Kulinkovich reaction and its variants provide a robust and highly effective strategy for the synthesis of substituted cyclopropanols and cyclopropylamines. Its operational simplicity, use of readily available reagents, and good functional group tolerance have cemented its place as a cornerstone reaction in synthetic organic chemistry.[19] For professionals in drug development, mastering this reaction unlocks access to a valuable chemical space, enabling the creation of novel entities with potentially superior pharmacological profiles.[20]

References

  • Kulinkovich, O. G.; de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

  • Grokipedia. Kulinkovich reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. Kulinkovich Cyclopropanation. [Link]

  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. [Link]

  • chemeurope.com. Kulinkovich reaction. [Link]

  • ResearchGate. Mechanism of the Kulinkovich Cyclopropanol Synthesis. [Link]

  • Esposito, A.; Taddei, M. (2000). The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols. The Journal of Organic Chemistry, 65(26), 9245–9248. [Link]

  • Wu, Y.-D.; Yu, Z.-X. (2001). A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction. Journal of the American Chemical Society, 123(24), 5777–5786. [Link]

  • PubMed. A theoretical study on the mechanism and diastereoselectivity of the Kulinkovich hydroxycyclopropanation reaction. [Link]

  • SynArchive. Kulinkovich Reaction. [Link]

  • Kim, S.-H.; Sung, M. J.; Cha, J. K. (2003). Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses, 80, 111. [Link]

  • YouTube. Kulinkovich Reaction. [Link]

  • Haym, I.; Brimble, M. A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(38), 7649-7665. [Link]

  • Kulinkovich, O. G.; Sviridov, S. V.; Vasilevski, D. A. (1991). Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates. Synthesis, 1991(3), 234. [Link]

  • Organic Syntheses. Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. [Link]

  • ResearchGate. Intramolecular Kulinkovich–de Meijere reactions of various disubstituted alkenes bearing amide groups. [Link]

  • Lee, J.; Kim, H.; Cha, J. K. (2006). On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles. Organic Letters, 8(18), 3983–3985. [Link]

  • Liu, Q., You, B., Xie, G., & Wang, X. (2020). Developments in the construction of cyclopropanols. Organic & Biomolecular Chemistry, 18(2), 191-204. [Link]

  • Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. [Link]

  • Beilstein Journal of Organic Chemistry. Cyclopropanes and cyclopropenes: synthesis and applications. [Link]

  • UNC-Chapel Hill. (2020). Tiny molecules, big potential. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Dibenzylamino)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(dibenzylamino)cyclopropanol. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize this synthesis, improve yields, and troubleshoot common experimental challenges. Drawing from established organometallic principles and practical laboratory insights, this document provides in-depth, actionable advice in a direct question-and-answer format.

Core Principles: The Kulinkovich Reaction for Aminocyclopropanol Synthesis

The synthesis of this compound is typically achieved via a variation of the Kulinkovich reaction.[1][2][3][4] This powerful transformation utilizes a titanium(IV) alkoxide catalyst, most commonly titanium(IV) isopropoxide (Ti(OiPr)₄), to mediate the reaction between a Grignard reagent (like ethylmagnesium bromide, EtMgBr) and a carboxylic acid derivative—in this case, a dibenzyl-substituted amide.

The reaction's success hinges on the in situ formation of a key intermediate: a titanacyclopropane.[1][4][5] This species acts as a 1,2-dicarbanion equivalent, adding twice to the carbonyl group of the amide to construct the cyclopropane ring. Understanding this mechanism is crucial for diagnosing and resolving issues that may arise during the experiment.

Kulinkovich_Mechanism Ti_IV Ti(O-iPr)₄ Diethyl_Ti Et₂Ti(O-iPr)₂ Ti_IV->Diethyl_Ti EtMgBr 2 EtMgBr EtMgBr->Ti_IV Transmetalation Titanacyclopropane Titanacyclopropane Intermediate Diethyl_Ti->Titanacyclopropane β-Hydride Elimination Ethane Ethane (byproduct) Diethyl_Ti->Ethane Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacyclopentane Coordination & 1st Alkylation Amide Dibenzyl Amide Substrate Amide->Oxatitanacyclopentane Ketone_Intermediate β-Titanio Ketone Oxatitanacyclopentane->Ketone_Intermediate Rearrangement Product_Complex Titanium Cyclopropoxide Ketone_Intermediate->Product_Complex Intramolecular 2nd Alkylation Product_Complex->Diethyl_Ti Regenerates Catalyst Product_Mg_Salt Mg Cyclopropoxide Product Salt Product_Complex->Product_Mg_Salt Transmetalation (with EtMgBr) Final_Product This compound Product_Mg_Salt->Final_Product Protonation Workup Aqueous Workup (e.g., NH₄Cl) Workup->Final_Product

Caption: The catalytic cycle of the Kulinkovich reaction for aminocyclopropanol synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis. Each answer provides a causal explanation and a clear path to resolution.

Q1: My reaction yield is consistently low (<30%) or fails completely. What are the most common culprits?

A1: This is the most frequent issue and almost always traces back to one of three areas: reagent quality, atmospheric control, or reaction temperature.

  • Reagent Integrity (The Prime Suspect):

    • Grignard Reagent: The Grignard reagent (e.g., EtMgBr) is the engine of this reaction. Commercial solutions can degrade over time. If the bottle has been opened multiple times, its effective concentration is likely lower than stated. Solution: Titrate your Grignard reagent before each use to determine its active molarity. Always use fresh, high-quality Grignard reagents if possible.

    • Titanium Catalyst: Titanium(IV) isopropoxide is extremely sensitive to moisture. Even trace amounts of water will hydrolyze it to titanium dioxide (TiO₂), effectively killing the catalyst. Solution: Use a freshly opened bottle or distill the Ti(OiPr)₄ under vacuum before use. Handle it exclusively under a dry, inert atmosphere (Argon or Nitrogen).

    • Solvent: The solvent (typically THF or diethyl ether) must be anhydrous. Solution: Use a freshly dried solvent from a solvent purification system or distill from a suitable drying agent (e.g., sodium/benzophenone).

  • Atmospheric Control: The entire reaction, from reagent addition to quenching, must be conducted under a strictly inert atmosphere. Organotitanium intermediates are highly reactive with both oxygen and water.

  • Temperature Management: The formation of the diethyltitanium compound is thermally sensitive.[1] Adding the Grignard reagent to the titanium catalyst at too high a temperature can lead to premature decomposition. Solution: Pre-cool the solution of your amide and Ti(OiPr)₄ to the recommended temperature (often 0 °C or room temperature, depending on the specific protocol) before slowly adding the Grignard reagent.

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Verify Reagent Quality Start->Check_Reagents Check_Atmosphere Confirm Inert Atmosphere Start->Check_Atmosphere Check_Temp Review Temperature Control Start->Check_Temp Titrate_Grignard Titrate Grignard Reagent Check_Reagents->Titrate_Grignard Purify_Ti Use Fresh/Distilled Ti(O-iPr)₄ Check_Reagents->Purify_Ti Dry_Solvent Ensure Anhydrous Solvent Check_Reagents->Dry_Solvent Leak_Check Check Glassware/Septa for Leaks Check_Atmosphere->Leak_Check Slow_Addition Ensure Slow, Controlled Reagent Addition Check_Temp->Slow_Addition Success Yield Improved Titrate_Grignard->Success Purify_Ti->Success Dry_Solvent->Success Leak_Check->Success Slow_Addition->Success

Caption: A decision-tree workflow for troubleshooting low-yield reactions.

Q2: My TLC analysis shows multiple spots, and I'm isolating byproducts. What are they and how can I prevent them?

A2: Side product formation often points to incorrect stoichiometry or a non-optimal substrate.

  • Unreacted Starting Material: The most common "byproduct" is simply unreacted amide. This is a clear indicator of insufficient active Grignard reagent or a deactivated catalyst (see Q1).

  • Ethene/Ethane Formation: The mechanism involves a β-hydride elimination step that produces ethane.[1] A side reaction can also produce ethene. While these are gaseous byproducts that don't complicate purification, their excessive formation can indicate inefficient use of the titanacyclopropane intermediate.

  • Products from Enolization: If your starting amide has acidic α-protons, the Grignard reagent can act as a base, deprotonating the amide to form an enolate. This competes with the desired cyclopropanation pathway. While N,N-dibenzylformamide or N,N-dibenzylbenzamide are common starting points and less prone to this, it's a critical consideration for other substrates. Solution: Ensure your starting material is a non-enolizable amide for the cleanest reaction.

Q3: The reaction seems to stall before all the starting material is consumed. Why?

A3: A stalling reaction is typically due to the catalytic cycle being interrupted.

  • Insufficient Grignard Reagent: The reaction requires at least two equivalents of the Grignard reagent relative to the ester or amide—one to form the titanacyclopropane and another to drive the catalytic cycle forward by regenerating the active titanium species.[1][2][3] Many protocols call for a slight excess (e.g., 2.2-2.5 equivalents) to account for any degradation or side reactions. If your Grignard concentration is lower than assumed, the reaction will stop once it is consumed. Solution: Use the titrated molarity of your Grignard reagent to calculate the exact volume needed and include a slight excess.

  • Catalyst Precipitation: If moisture is introduced mid-reaction, the homogeneous titanium catalyst will crash out of the solution as solid TiO₂, halting the reaction. You may observe the reaction mixture turning cloudy or white.

Q4: I have difficulty purifying the final product. What are the best practices for work-up and purification?

A4: The work-up and purification steps are critical for isolating a clean product and can be a major source of yield loss if not performed carefully.

  • Quenching: The reaction generates magnesium and titanium alkoxide complexes that must be hydrolyzed. A slow, careful quench is essential. Solution: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] Adding water or acid too quickly can generate a large amount of heat and intractable emulsions. Some protocols suggest adding triethylamine during the workup to help complex the metal salts.[5]

  • Extraction: After quenching, a gelatinous precipitate of titanium and magnesium salts often forms. It is crucial to extract the organic layer thoroughly. Solution: Stir the quenched mixture vigorously for 30-60 minutes to ensure all product is released from the salts. Filter the entire mixture through a pad of Celite® to remove the solids, washing the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate). Then, perform a standard liquid-liquid extraction on the filtrate.

  • Purification: this compound is an amino alcohol and can be challenging to purify via silica gel chromatography due to its polar nature. It may streak on the column or decompose. Solution:

    • Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1-2% Et₃N in your eluent system). This neutralizes acidic sites on the silica, preventing product degradation and improving peak shape.

    • Use a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity.

Optimized Protocol & Data Reference

This section provides a baseline experimental protocol and a table summarizing key reaction parameters for optimization.

Baseline Experimental Protocol: Synthesis of this compound

This is a representative protocol and should be adapted based on specific laboratory conditions and substrate scale.

  • Preparation: Under an inert atmosphere of Argon, add N,N-dibenzylformamide (1.0 eq) and anhydrous THF to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septa.

  • Catalyst Addition: Add titanium(IV) isopropoxide (1.2 eq) to the solution via syringe. Stir the mixture at room temperature for 15 minutes.

  • Grignard Addition: Cool the flask to 0 °C using an ice bath. Slowly add ethylmagnesium bromide (2.2 eq, solution in THF, titrated concentration) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with ethyl acetate and stir for 30 minutes. Filter the resulting suspension through a pad of Celite®, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel treated with 1% triethylamine, using a hexane/ethyl acetate gradient to elute the final product.

Table 1: Key Parameter Optimization for Kulinkovich Reaction
ParameterStandard ConditionRationale & Impact on Yield
Grignard Reagent (EtMgBr) 2.2 - 2.5 equivalentsStoichiometric amount is 2.0 eq.[3] An excess is required to drive the reaction to completion and compensate for any degradation. Insufficient amounts will result in a stalled reaction.
Titanium Catalyst (Ti(OiPr)₄) 1.0 - 1.2 equivalentsOften used in stoichiometric amounts for amide cyclopropanation. Sub-stoichiometric amounts can work but may lead to lower yields or longer reaction times. Must be anhydrous.
Temperature 0 °C to Room TempInitial Grignard addition should be controlled at low temperatures to prevent premature decomposition of the dialkyltitanium intermediate.[3]
Solvent Anhydrous THF or Et₂OMust be scrupulously dry. The presence of water deactivates both the Grignard reagent and the titanium catalyst, halting the reaction.
Reaction Time 12 - 36 hoursReaction kinetics can be slow. Monitor by TLC/LC-MS to determine the optimal time and avoid potential product degradation from prolonged stirring.[5]

References

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • NRO Chemistry. (2022, June 4). Kulinkovich Reaction. YouTube. Retrieved from [Link]

  • Grokipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

  • NRO Chemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-[(Dibenzylamino)methyl]cyclopropanol. Retrieved from [Link]

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Technical Support Center: Purification of Aminocyclopropanol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of aminocyclopropanol compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with purifying this unique class of molecules. Aminocyclopropanols, with their strained three-membered ring and dual functionality of a primary amine and a hydroxyl group, present distinct challenges that require a nuanced and well-understood purification strategy. This resource provides in-depth troubleshooting guidance and frequently asked questions to empower you to overcome common hurdles in your experimental work.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of aminocyclopropanol compounds. Each issue is presented in a question-and-answer format, delving into the root causes and providing actionable solutions.

Q1: I'm observing significant product loss and the appearance of multiple new spots on my TLC/LC-MS after column chromatography on silica gel. What is likely happening and how can I prevent it?

A1: This is a classic problem encountered with aminocyclopropanols on standard silica gel. The primary cause is the inherent instability of the aminocyclopropane ring, especially under basic conditions, and the strong interaction of the amine group with the acidic silica surface.

Causality:

  • Ring Opening: The lone pair of electrons on the nitrogen atom can induce the opening of the strained cyclopropane ring. This is often catalyzed by the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to the formation of various byproducts.

  • Irreversible Adsorption: The basic amine functionality can strongly and sometimes irreversibly bind to the acidic silica gel, resulting in poor recovery of your compound. This is often observed as significant tailing or streaking on TLC plates and broad, poorly resolved peaks in column chromatography.[1]

  • On-Column Degradation: The prolonged exposure of the compound to the stationary phase during a slow chromatographic run can exacerbate degradation.[2]

Solutions:

  • Passivation of Silica Gel: Before performing column chromatography, neutralize the acidic silica gel. This can be achieved by pre-treating the silica with a mobile phase containing a small percentage of a volatile base, such as triethylamine (Et3N) or ammonium hydroxide. A common practice is to use a mobile phase containing 0.5-2% Et3N.

  • Use of Alternative Stationary Phases:

    • Alumina (neutral or basic): Alumina is a good alternative to silica gel for basic compounds. Ensure you are using neutral or basic alumina to avoid any potential acidic catalysis.

    • Amine-functionalized silica: This specialized stationary phase has an amine-modified surface that minimizes the interaction with basic compounds, leading to improved peak shape and recovery.[3]

  • Employ Protecting Groups: Temporarily protecting the amine group can significantly improve the stability and chromatographic behavior of your compound. The tert-butoxycarbonyl (Boc) group is a common choice as it is stable to many chromatographic conditions and can be easily removed later.[4][5]

Experimental Protocol: Passivation of Silica Gel for Flash Chromatography

  • Prepare your desired mobile phase (e.g., Dichloromethane/Methanol).

  • Add 1% (v/v) of triethylamine to the mobile phase.

  • Dry-pack your column with silica gel.

  • Flush the column with at least 5-10 column volumes of the triethylamine-containing mobile phase to ensure complete neutralization of the silica surface.

  • Load your sample and proceed with the chromatography.

Q2: My aminocyclopropanol compound is highly water-soluble, making extraction from aqueous work-up solutions difficult and leading to low yields. What strategies can I use to improve recovery?

A2: The presence of both a polar amine and a hydroxyl group often imparts high water solubility to aminocyclopropanol compounds, posing a significant challenge for extraction with common organic solvents.

Solutions:

  • Salt Formation and Extraction:

    • If your compound is in an aqueous solution, you can often improve its partitioning into an organic layer by converting it to its free base form. Adjust the pH of the aqueous solution to >10 with a base like sodium hydroxide (NaOH) before extracting with an organic solvent such as ethyl acetate or dichloromethane.

    • Conversely, if your compound is in an organic solvent, you can sometimes extract it into an acidic aqueous layer by forming the hydrochloride salt.[6][7]

  • Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, a continuous liquid-liquid extraction apparatus can be highly effective. This method allows for the exhaustive extraction of the compound from the aqueous phase over an extended period.

  • Lyophilization (Freeze-Drying): If your compound is stable as a salt (e.g., hydrochloride), you can often remove the water by lyophilization. This avoids the use of organic solvents altogether for the initial isolation.

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., on a C18 column) can be a powerful purification technique. The compound is loaded in a highly aqueous mobile phase and eluted with an increasing gradient of an organic solvent like acetonitrile or methanol.

Workflow for Improved Extraction of a Water-Soluble Aminocyclopropanol

G cluster_0 Aqueous Work-up cluster_1 Extraction Strategy cluster_2 Alternative for Very High Solubility A Aqueous solution of aminocyclopropanol B Adjust pH to >10 with NaOH A->B Basify to free amine E Lyophilize aqueous solution (if compound is a stable salt) A->E If salt F Directly apply to Reversed-Phase C18 column A->F If neutral or salt C Extract with Ethyl Acetate or Dichloromethane B->C D Collect and dry organic layers C->D Isolate product

Caption: Decision workflow for extracting water-soluble aminocyclopropanols.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the purification of aminocyclopropanol compounds.

Q3: What is the ideal pH range to maintain for the stability of my aminocyclopropanol during purification?

A3: Aminocyclopropanol compounds are generally most stable under neutral to slightly acidic conditions (pH 4-7).[8] Basic conditions (pH > 8) should be avoided as they can promote ring-opening decomposition.[8][9] If you are using ion-exchange chromatography, carefully consider the pH of your buffers to ensure they are within the stability range of your compound.

Q4: Can I use recrystallization to purify my aminocyclopropanol compound?

A4: Yes, recrystallization can be a very effective technique, especially for obtaining highly pure material. Often, converting the aminocyclopropanol to its hydrochloride salt can facilitate the formation of a crystalline solid that is amenable to recrystallization.[6][10]

Recrystallization Solvent Selection Guide

Solvent SystemSuitability for Aminocyclopropanol SaltsNotes
Isopropanol/EtherOften a good choice.The salt is typically soluble in hot isopropanol and precipitates upon the addition of ether.[10]
Methanol/EtherCan be effective.Similar to isopropanol/ether system.
Ethanol/WaterUse with caution.The high polarity may lead to significant product loss in the mother liquor.[6]
AcetoneCan be used as a wash.May not be a primary recrystallization solvent but can be useful for washing the isolated crystals to remove impurities.[10]
Q5: I have a complex mixture containing my aminocyclopropanol and several closely related impurities. What is the most powerful chromatographic technique to achieve separation?

A5: For complex mixtures of polar, ionizable compounds like aminocyclopropanols, mixed-mode chromatography (MMC) is often the most effective solution.[11][12][13][14][15]

Why Mixed-Mode Chromatography?

MMC utilizes stationary phases that have both ion-exchange and reversed-phase characteristics. This allows you to leverage differences in both the charge and hydrophobicity of your compound and its impurities, providing an orthogonal separation mechanism that can resolve components that are difficult to separate by a single mode of chromatography.[12][14]

Logical Relationship of When to Choose Mixed-Mode Chromatography

G Start Purification Challenge Purity Is Purity Sufficient with Standard Chromatography? Start->Purity End_Good Purification Successful Purity->End_Good Yes End_Bad Consider Mixed-Mode Chromatography Purity->End_Bad No

Caption: Decision point for employing mixed-mode chromatography.

Q6: Are there any specific considerations when using protecting groups for aminocyclopropanols?

A6: Yes, the choice of protecting group and the conditions for its introduction and removal are critical.

  • Amine Protection: As mentioned, Boc is a common and effective choice.[4][5] It is generally stable to the conditions of many purification techniques and can be removed under acidic conditions (e.g., with trifluoroacetic acid).

  • Hydroxyl Protection: If you need to protect the hydroxyl group, silyl ethers (e.g., TBDMS) are a good option. They are stable under a wide range of conditions and can be removed with fluoride sources like TBAF.

  • Orthogonal Protection: If you need to protect both the amine and hydroxyl groups and deprotect them selectively, an orthogonal protecting group strategy is necessary.[4][16] For example, you could use a Boc group for the amine and a silyl ether for the hydroxyl. The Boc group can be removed with acid, leaving the silyl ether intact, and the silyl ether can be removed with fluoride, leaving the Boc group intact.

References

  • Mechanism of Decomposition and Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase. PMC. [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad. [Link]

  • Fundamentals of mixed mode (multimodal) chromatography. Cytiva Life Sciences. [Link]

  • Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. ResearchGate. [Link]

  • Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • Recrystallization and Acid/Base Extraction - The Basics. Rhodium. [Link]

  • Mixed Mode Chromatography. Sartorius. [Link]

  • Amino Acid-Protecting Groups. ResearchGate. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Mechanistic investigations of 1-aminocyclopropane 1-carboxylic acid oxidase with alternate cyclic and acyclic substrates. PubMed. [Link]

  • Properties and Partial Purification of 1-Aminocyclopropane-1-carboxylate Synthase. PMC. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Molecular Mechanisms of the 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Deaminase Producing Trichoderma asperellum MAP1 in Enhancing Wheat Tolerance to Waterlogging Stress. Frontiers in Plant Science. [Link]

  • Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction. PMC. [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Column Chromatography. YouTube. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Purification and characterization of 1-aminocyclopropane-1-carboxylate synthase from etiolated mung bean hypocotyls. PubMed. [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]

  • HPLC Troubleshooting Guide. SepSolve. [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. [Link]

  • When should I use an amine-bonded silica for flash chromatography? Biotage. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Impurities in Pharmaceutical Substances. IntechOpen. [Link]

  • On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. PubMed. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Partial purification and characterization of 1-aminocyclopropane-1-carboxylate deaminase from the plant growth promoting rhizobacterium Pseudomonas putida GR12-2. ResearchGate. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]

  • Protecting Groups in Peptide Synthesis. PubMed. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. [Link]

  • Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. PubMed. [Link]

  • Method for salt preparation.
  • 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed. [Link]

  • Reaction intermediate structures of 1-aminocyclopropane-1-carboxylate deaminase - Insight into PLP-dependent cyclopropane ring-opening reaction. ResearchGate. [Link]

  • Purification and Characterization of 1-Aminocyclopropane-1-Carboxylate Oxidase from Apple Fruit. ResearchGate. [Link]

  • Interferences and Specificity of the 1-Aminocyclopropane-1-Carboxylic Acid Assay with the Hypochlorite Reagent. ResearchGate. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. [Link]

  • Synthesis and Properties of 1-Aminocyclopropane-1,2-dicarboxylic Acid and Compounds Incorporating it. ResearchGate. [Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. [Link]

  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. [Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. [Link]

  • Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. MDPI. [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. NIH. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

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Technical Support Center: Synthesis of N-Substituted Cyclopropanols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-substituted cyclopropanols. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable, yet often challenging, strained-ring systems. N-substituted cyclopropanols are versatile intermediates, but their synthesis is frequently plagued by side reactions and instability. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic routes.

FAQ 1: Issues in Kulinkovich-Type Reactions

The Kulinkovich reaction, which utilizes Grignard reagents and titanium(IV) alkoxide catalysts to convert esters or amides into cyclopropanols, is a cornerstone of cyclopropanol synthesis.[1][2] However, its mechanism involves highly reactive organotitanium species that can lead to several unwanted pathways.

Question 1.1: My Kulinkovich reaction is producing significant amounts of ethene and my yield is low. What is causing this and how can I prevent it?

Answer: This is a classic side reaction in the Kulinkovich synthesis, particularly when using ethylmagnesium bromide (EtMgBr). The cause is a non-productive consumption of the key titanacyclopropane intermediate.

  • Causality: The reaction proceeds via a titanacyclopropane, which acts as a 1,2-dicarbanion equivalent.[3] This intermediate is responsible for the two-fold alkylation of your ester substrate to form the cyclopropanol. However, this same titanacyclopropane can react with additional titanium(IV) isopropoxide catalyst in a disproportionation reaction to produce two equivalents of titanium(III) isopropoxide and release ethene.[3] This side reaction becomes more prominent when the ratio of Ti(OiPr)₄ to EtMgBr approaches 1:1, as it diverts the active intermediate from the productive catalytic cycle.

  • Troubleshooting & Solutions:

    • Adjust Stoichiometry: Ensure you are using a catalytic amount of the titanium precursor (typically 10-20 mol%). Using stoichiometric amounts will favor the non-productive pathway. Also, ensure at least two, and often three, equivalents of the Grignard reagent are used relative to the ester to favor the formation of the dialkyltitanium species that leads to the productive titanacyclopropane intermediate.[4]

    • Use an Alkene Additive: The modern Kulinkovich-de Meijere protocol often involves adding a sacrificial alkene, such as cyclohexene or 1-octene. In this variation, a titanacyclopropane is formed from the added alkene, which then undergoes ligand exchange with your substrate. This can sometimes lead to cleaner reactions and avoid the side reactions associated with β-hydride elimination from the Grignard reagent itself.

    • Change the Grignard Reagent: If your target molecule allows, using a Grignard reagent without a β-hydrogen, such as methylmagnesium bromide, can circumvent the β-hydride elimination step altogether. However, this fundamentally changes the reaction to a different class (e.g., forming 1-methylcyclopropanols).

Question 1.2: I am attempting to synthesize an N-substituted cyclopropanol from an N-protected amino ester, but I am getting a complex mixture of products or simple reduction of the ester.

Answer: This issue often stems from the reactivity of the protecting group or the substrate's susceptibility to enolization.

  • Causality:

    • Protecting Group Incompatibility: The Kulinkovich reaction conditions are highly basic and nucleophilic. Certain N-protecting groups are not stable. For example, while tert-butyl carbamates (N-Boc) often survive, other carbamates or acyl groups may not.[1] The Grignard reagent can react with the protecting group's carbonyl or abstract acidic protons.

    • Enolization: The reaction is most efficient with non-enolizable esters.[4] If your amino ester has an acidic α-proton, the Grignard reagent can act as a base, leading to enolate formation, which competes with the desired addition to the carbonyl.

    • Chelation: The nitrogen and oxygen atoms of your amino ester can chelate to the titanium center, potentially altering the reactivity and leading to undesired pathways.

  • Troubleshooting & Solutions:

    • Protecting Group Selection: The N-Boc group is generally a robust choice for these conditions. Ensure it is properly installed and that your starting material is pure.

    • Lower Reaction Temperature: While typically run at room temperature or gentle reflux, lowering the temperature during the addition of the ester may help to disfavor proton abstraction and favor carbonyl addition.

    • Use a Modified Protocol: Consider using a stoichiometric methyltitanium triisopropoxide reagent, which can sometimes provide cleaner reactions and avoid some of the side reactions associated with Grignard reagents.[4]

Mechanism Overview: Kulinkovich Reaction & Side Pathway

The following diagram illustrates the desired catalytic cycle for cyclopropanol synthesis and the competing side reaction that generates ethene.

Kulinkovich_Mechanism cluster_main Productive Catalytic Cycle cluster_side Non-Productive Side Reaction Ti_IV Ti(OR)₄ Dialkyl_Ti Et₂Ti(OR)₂ Ti_IV->Dialkyl_Ti Transmetallation EtMgX 2 EtMgX Titanacyclopropane Titanacyclopropane Intermediate Dialkyl_Ti->Titanacyclopropane β-Hydride Elimination Oxatitanacycle Oxatitanacyclopentane Titanacyclopropane->Oxatitanacycle + Ester Ti_IV_side Ti(OR)₄ Ethene Ethene byproduct Titanacyclopropane->Ethene + Ti(IV) Ti_III 2 Ti(III)(OR)₃ Titanacyclopropane->Ti_III Disproportionation Ester R'-COOR'' Beta_Titanio_Ketone β-Titanio Ketone Oxatitanacycle->Beta_Titanio_Ketone Rearrangement Product_Complex Ti-Product Complex Beta_Titanio_Ketone->Product_Complex Intramolecular Addition Product_Complex->Ti_IV + EtMgX (Regeneration) Workup Aqueous Workup Product_Complex->Workup Product N-Substituted Cyclopropanol Workup->Product Simmons_Smith_Troubleshooting decision decision remedy remedy start Start: Low Yield/ No Reaction decision_reagent decision_reagent start->decision_reagent Check Reagent Preparation decision_conditions decision_conditions decision_reagent->decision_conditions Reagent OK remedy_reagent 1. Use Furukawa (Et₂Zn). 2. Activate Zn-Cu couple. 3. Verify CH₂I₂ purity. decision_reagent->remedy_reagent Issue Found decision_substrate decision_substrate decision_conditions->decision_substrate Conditions OK remedy_conditions 1. Use anhydrous DCM/DCE. 2. Avoid THF/Ether. 3. Increase temp/time. decision_conditions->remedy_conditions Issue Found outcome_success Reaction Optimized decision_substrate->outcome_success Substrate OK remedy_substrate 1. Check N-protecting group. 2. Consider less bulky silyl ether. 3. Confirm substrate purity. decision_substrate->remedy_substrate Issue Found

Sources

Technical Support Center: Cyclopropanation of Nitrogen-Containing Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cyclopropanation of nitrogen-containing alkenes. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of installing a cyclopropane ring adjacent to a nitrogen atom. The inherent reactivity of the nitrogen lone pair presents unique challenges not typically encountered with simple olefins. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success of your synthetic endeavors.

The Challenge: A Tale of Competing Reactivities

Nitrogen-containing alkenes are a pivotal class of substrates. The resulting cyclopropylamines are prevalent motifs in pharmaceuticals and bioactive molecules, prized for their ability to confer rigidity and unique metabolic profiles. However, the synthetic chemist is often faced with a fundamental challenge: the nitrogen atom's nucleophilicity and basicity can interfere with standard cyclopropanation methods. The lone pair of electrons can react with the electrophilic cyclopropanating agent, leading to undesired side reactions such as the formation of ammonium ylides, which often thwarts the desired transformation.

This guide will dissect these challenges and provide logical, field-proven solutions to steer your reaction toward the desired cyclopropanated product with high yield and stereoselectivity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction is yielding little to no cyclopropanated product, and I'm recovering mostly starting material or a complex mixture. What's going wrong?

Answer: This is a classic and often frustrating issue. The primary culprit is often the deactivation of the cyclopropanating reagent by the nitrogen atom or the formation of undesired side products. Let's break down the potential causes and solutions.

Potential Cause A: N-Ylide Formation

In Simmons-Smith type reactions, the Lewis acidic zinc carbenoid can be intercepted by the amine before it reaches the alkene. This is especially problematic for tertiary allylic amines. This complexation can lead to a non-productive pathway.

Solution:

  • Protecting Group Strategy: The most effective solution is the introduction of an N-protecting group. Electron-withdrawing groups like carbamates (e.g., Boc, Cbz) or sulfonamides reduce the nucleophilicity of the nitrogen, disfavoring ylide formation.

  • Chelation Assistance: For certain allylic amines, employing a protecting group that contains a secondary coordinating atom (like an oxygen in a pseudoephedrine auxiliary) can pre-organize the substrate and the reagent, favoring methylene transfer over ylide formation.[1] Research by Aggarwal and Katagiri has shown that N-protecting groups with a free hydroxyl group can effectively promote cyclopropanation.

Potential Cause B: Reagent Incompatibility

Not all cyclopropanating reagents are created equal, especially for nitrogenous substrates. The choice of reagent is critical.

Solution:

  • Modified Simmons-Smith Reagents: If the standard Simmons-Smith reagent (Zn-Cu couple and CH₂I₂) is failing, consider more reactive and tailored variants.

    • Furukawa Reagent (Et₂Zn, CH₂I₂): This is often more effective than the heterogeneous Zn-Cu couple.[2]

    • Shi's Reagent (CF₃CO₂ZnCH₂I): This highly electrophilic carbenoid can be very effective for less reactive or electron-poor alkenes.[3][4] It can also influence the stereochemical outcome (see FAQ section).

  • Metal-Catalyzed Diazo Chemistry: For substrates sensitive to zinc carbenoids, consider rhodium or copper-catalyzed cyclopropanation using a diazo compound (e.g., ethyl diazoacetate). This pathway avoids the direct reaction with the amine lone pair. However, be aware of potential N-H insertion side reactions if using primary or secondary amines.

Troubleshooting Workflow: Low Conversion

G start Low or No Conversion check_sm Analyze Crude Reaction: Starting Material (SM) or Side Products? start->check_sm sm_recovered Mainly SM Recovered check_sm->sm_recovered SM side_products Complex Mixture/ Side Products Observed check_sm->side_products Side Products reagent_inactive Hypothesis: Reagent Deactivated or Too Mild sm_recovered->reagent_inactive ylide_formation Hypothesis: N-Ylide Formation or Other Side Reactions side_products->ylide_formation solution_reagent Solution: 1. Switch to a more reactive reagent (e.g., Furukawa, Shi). 2. Increase reagent equivalents. 3. Check reagent quality. reagent_inactive->solution_reagent solution_protection Solution: 1. Introduce N-protection (Boc, Cbz). 2. Use chelating auxiliary. 3. Change solvent to less coordinating. ylide_formation->solution_protection

Caption: A decision tree for troubleshooting low conversion rates.

Question 2: I'm getting a mixture of diastereomers. How can I improve the stereoselectivity of my cyclopropanation?

Answer: Controlling diastereoselectivity is a common goal, particularly when creating chiral centers. With nitrogen-containing alkenes, you have a powerful handle: the nitrogen atom itself.

Potential Cause: Lack of Stereochemical Control Element

If your substrate is an acyclic allylic amine without a directing group, the cyclopropanating agent may approach from either face of the alkene with similar probability, leading to a mixture of diastereomers.

Solution: Leverage Chelation Control

  • Use a Coordinating Reagent: Zinc-based reagents are excellent for this. The nitrogen lone pair in an allylic amine can coordinate to the zinc atom of the carbenoid, forming a transient five-membered ring. This conformation locks the geometry and directs the delivery of the methylene group to the syn-face of the double bond relative to the amine.[3]

  • Protecting Group Choice Matters: The stereochemical outcome can be divergent based on the N-protecting group.

    • Chelation Control (syn-product): Tertiary amines (e.g., N,N-dibenzyl) strongly favor chelation, leading to the syn-cyclopropane as the major product, often with high diastereoselectivity.[4]

    • Steric Control (anti-product): A bulky protecting group, like a tert-butoxycarbonyl (Boc) group, can sterically hinder the chelation pathway. In such cases, the reaction may proceed under steric control, where the reagent approaches from the less hindered face, yielding the anti-cyclopropane. For example, cyclopropanation of 3-(N-tert-butoxycarbonylamino)cyclohexene with Shi's reagent gives the anti-product exclusively.[4]

Visualizing Stereocontrol

G cluster_0 Chelation Control cluster_1 Steric Control a Allylic Amine (e.g., -NBn₂) b Coordination with Zinc Carbenoid a->b c Directed Methylene Transfer b->c d syn-Diastereomer c->d e Allylic Carbamate (e.g., -NHBoc) f Bulky Group Hinders Chelation e->f g Approach from Less Hindered Face f->g h anti-Diastereomer g->h

Caption: Chelation vs. Steric control in allylic amine cyclopropanation.

Comparative Data: Reagent and Substrate Effects on Diastereoselectivity

SubstrateReagentDiastereomeric Ratio (syn:anti)Reference
3-(N,N-dibenzylamino)cyclohexeneZn(CH₂I)₂ (Furukawa)>95:5[4]
3-(N,N-dibenzylamino)cyclohexeneCF₃CO₂ZnCH₂I (Shi)>95:5[4]
3-(N-tert-butoxycarbonylamino)cyclohexeneCF₃CO₂ZnCH₂I (Shi)<5:95[4]

Frequently Asked Questions (FAQs)

  • Q1: What are the best solvents for Simmons-Smith cyclopropanation of allylic amines?

    • A1: The rate of the Simmons-Smith reaction generally decreases as the basicity of the solvent increases due to competition for coordination to the zinc carbenoid.[2] Ethereal solvents like diethyl ether (Et₂O) or dichloromethane (DCM) are common choices. Avoid highly coordinating solvents like THF or DMF unless a specific protocol calls for them, as they can inhibit the reaction.

  • Q2: My substrate is an enamine. What special precautions should I take?

    • A2: Enamines are electron-rich and generally reactive towards cyclopropanation. However, they are sensitive to hydrolysis.[5] All reactions must be conducted under rigorously anhydrous conditions. The presence of water can hydrolyze the enamine back to the corresponding carbonyl compound.[5] Additionally, the high nucleophilicity of the enamine double bond can sometimes lead to polymerization or other side reactions with highly reactive carbenes.

  • Q3: How can I achieve enantioselective cyclopropanation?

    • A3: This is a significant area of research. There are two main strategies:

      • Chiral Auxiliaries: A chiral group is attached to the nitrogen atom, which directs the cyclopropanation. The auxiliary is then cleaved to reveal the enantiomerically enriched product. The use of pseudoephedrine as a chiral auxiliary has been shown to be effective.[1]

      • Chiral Catalysts/Ligands: A chiral ligand is used to modify the metal carbenoid, creating a chiral environment that favors the formation of one enantiomer. For example, Charette and co-workers have developed catalytic asymmetric methods for allylic alcohols using titanium-TADDOLate complexes, and similar principles can be applied to nitrogen-containing substrates.[6][7] Rhodium(II) prolinate catalysts have also been used for asymmetric cyclopropanations with vinyldiazomethanes.[8]

  • Q4: Are there alternatives to hazardous diazo compounds for metal-catalyzed reactions?

    • A4: Yes. Safety concerns around the handling of diazoalkanes are valid.[9] Recent research has focused on developing safer carbene precursors. For instance, gem-dichloroalkanes can serve as precursors to non-stabilized carbenes in cobalt-catalyzed asymmetric cyclopropanations.[10] Additionally, iodonium ylides and N-enoxyphthalimides are being explored as carbene surrogates under various catalytic conditions.[11][12]

Key Experimental Protocol: Diastereoselective Cyclopropanation of an Allylic Carbamate

The following protocol is a representative example for the anti-selective cyclopropanation of a Boc-protected allylic amine using Shi's reagent, adapted from the work of Davies et al.[4]

Objective: To synthesize anti-3-(tert-butoxycarbonylamino)bicyclo[4.1.0]heptane.

Materials:

  • 3-(N-tert-butoxycarbonylamino)cyclohexene

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere: Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Reagent Preparation (Shi's Reagent):

    • To the flask, add anhydrous DCM. Cool the flask to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (1.0 eq) via syringe.

    • Slowly add diethylzinc solution (1.0 eq) to the stirred solution of TFA in DCM. A white precipitate may form. Stir for 20 minutes at 0 °C.

    • Slowly add diiodomethane (1.0 eq) to the mixture. Stir for another 20 minutes at 0 °C. The mixture should become a clear, colorless solution.

  • Substrate Addition:

    • In a separate flask, dissolve 3-(N-tert-butoxycarbonylamino)cyclohexene (1.0 eq) in anhydrous DCM.

    • Add the substrate solution to the pre-formed reagent solution at 0 °C via syringe.

  • Reaction Monitoring:

    • Allow the reaction to warm slowly to room temperature and stir overnight (or approximately 12-16 hours).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Once gas evolution has ceased, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure anti-cyclopropane product. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.

References

  • Davies, S. G., et al. (2007). Chemo and diastereoselective cyclopropanation of allylic amines and carbamates. ResearchGate. Available at: [Link]

  • Charette, A. B., & Lebel, H. (1996). Diastereoselective Cyclopropanation of Chiral Allylic Alcohols: A More Efficient Reagent for the Relative Stereocontrol. The Journal of Organic Chemistry. Available at: [Link]

  • Davies, S. G., et al. (2007). Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. ElectronicsAndBooks. Available at: [Link]

  • Davies, S. G., et al. (2007). Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Chemical Communications. Available at: [Link]

  • Mendoza, A., et al. (2021). Combined Experimental and Computational Study of Ruthenium N-Hydroxyphthalimidoyl Carbenes in Alkene Cyclopropanation Reactions. ACS Publications. Available at: [Link]

  • Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. Available at: [Link]

  • Various Authors. (n.d.). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. ResearchGate. Available at: [Link]

  • Aggarwal, V. K., et al. (2003). Highly diastereoselective Simmons-Smith cyclopropanation of allylic amines. PubMed. Available at: [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2010). Enamines. Master Organic Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Recent updates on vinyl cyclopropanes, aziridines and oxiranes: access to heterocyclic scaffolds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Various Authors. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. Available at: [Link]

  • Doyle, M. P., et al. (1992). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Journal of the American Chemical Society. Available at: [Link]

  • Various Authors. (n.d.). Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. ResearchGate. Available at: [Link]

  • Charette, A. B., et al. (1997). Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. The Journal of Organic Chemistry. Available at: [Link]

  • Gabbey, A. L., et al. (2023). Metal-catalysed C-C bond formation at cyclopropanes. PubMed. Available at: [Link]

  • DeMuynck, B., et al. (n.d.). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. PMC - NIH. Available at: [Link]

  • Various Authors. (n.d.). Simmons-Smith Reaction. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (n.d.). Rh‐catalyzed cyclopropanation of olefins, in the presence of nitromethane and PIDA. ResearchGate. Available at: [Link]

  • Charette, A. B., & Lebel, H. (1995). ChemInform Abstract: Diastereoselective Cyclopropanation of Chiral Allylic Alcohols: A More Efficient Reagent for the Relative Stereocontrol. Sci-Hub. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]

  • Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available at: [Link]

  • Various Authors. (n.d.). Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters. Available at: [Link]

  • Arnold, F. H., et al. (n.d.). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv. Available at: [Link]

  • König, B., et al. (2023). Intermolecular Organophotocatalytic Cyclopropanation of Unactivated Olefins. Journal of the American Chemical Society. Available at: [Link]

  • Berkowitz, W. F., & Grenetz, S. C. (1976). Cycloaddition of an enamine to an activated cyclopropane. The Journal of Organic Chemistry. Available at: [Link]

  • Jørgensen, K. A., et al. (2015). Organocatalytic enamine-activation of cyclopropanes for highly stereoselective formation of cyclobutanes. PubMed. Available at: [Link]

  • Various Authors. (n.d.). Catalytic, Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central. Available at: [Link]

  • Various Authors. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. ACS Publications. Available at: [Link]

  • Various Authors. (n.d.). Cyclopropanation. Wikipedia. Available at: [Link]

  • Various Authors. (2024). Organoelectrocatalytic cyclopropanation of alkenyl trifluoroborates with methylene compounds. PMC - NIH. Available at: [Link]

  • Alcázar, J., et al. (n.d.). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Wiley Online Library. Available at: [Link]

  • Li, P., et al. (n.d.). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Optimization of Kulinkovich Cyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Kulinkovich cyclopropanation reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation for the synthesis of cyclopropanol derivatives. Here, we will delve into the intricacies of the reaction, offering troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high yields and selectivity.

Understanding the Kulinkovich Reaction: A Quick Overview

The Kulinkovich reaction is a versatile method for synthesizing cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, most commonly titanium(IV) isopropoxide.[1][2] The key intermediate in this reaction is a titanacyclopropane, which acts as a 1,2-dicarbanion equivalent and reacts with the ester to form the cyclopropanol product.[1][3][4]

The generally accepted mechanism involves the following key steps:

  • Formation of a Dialkyltitanium Species: Two equivalents of the Grignard reagent react with the titanium(IV) alkoxide.[1]

  • β-Hydride Elimination: This is followed by β-hydride elimination to form an alkane and the crucial titanacyclopropane intermediate.[1][3]

  • Reaction with the Ester: The titanacyclopropane then reacts with the ester in a two-fold alkylation process to generate the cyclopropanol.[1]

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in the Kulinkovich reaction can often be attributed to several factors. One of the most critical is the quality and stoichiometry of the Grignard reagent. It is crucial to use a freshly prepared and accurately titrated Grignard reagent. Additionally, the presence of moisture or oxygen can significantly hinder the reaction, so ensuring anhydrous and inert conditions is paramount. The quality of the titanium(IV) isopropoxide is also important; an old or improperly stored bottle may be a source of issues.[5]

Another potential issue is a non-productive side reaction where the titanacyclopropane reacts with additional titanium(IV) isopropoxide, especially when the ratio of Ti(OiPr)₄ to the Grignard reagent approaches 1:1.[1] This can be mitigated by carefully controlling the stoichiometry.

Q2: I am observing significant formation of byproducts. What are they and how can I minimize them?

A common byproduct is ethene, which results from the β-hydride elimination step.[2] While some formation is expected, excessive amounts may indicate a non-optimal reaction. One strategy to improve atom economy and reduce side reactions is to use a terminal alkene in a ligand exchange reaction.[1] This is particularly effective with styrenes.[1]

For substrates prone to enolization, competing side reactions can occur, leading to lower yields of the desired cyclopropanol.[2] Using non-enolizable esters can help to avoid this issue.[2]

Q3: Can I use a catalytic amount of the titanium reagent?

Yes, the titanium(IV) isopropoxide can be used in catalytic amounts.[1] The catalytic cycle is regenerated after the formation of the cyclopropanol product.[6] However, for some substrates or modified procedures, stoichiometric amounts may be necessary to achieve optimal results.[1]

Q4: How can I control the diastereoselectivity of the reaction?

The Kulinkovich reaction can exhibit high diastereoselectivity, particularly when using higher alkylmagnesium halides, which lead to products with two stereocenters.[1] The reaction generally favors the formation of cis-1,2-disubstituted cyclopropanols.[7] This selectivity is attributed to a stabilizing agostic interaction in the transition state of the rate-determining cyclopropane-forming step.[4][7] The choice of substrate and the specific Grignard reagent can influence the diastereomeric ratio. For instance, the presence of a directing group, like a hydroxyl group in homoallylic alcohols, can override the intrinsic cis-preference and lead to the formation of trans-1,2-disubstituted cyclopropanols.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Grignard reagent.Use freshly prepared and titrated Grignard reagent.
Poor quality of titanium alkoxide.Use a fresh bottle of Ti(OiPr)₄ or purify the existing stock.
Presence of water or oxygen.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon). Use anhydrous solvents.
Incorrect stoichiometry.Carefully control the ratio of Grignard reagent to ester and titanium catalyst. A common ratio is 3 equivalents of Grignard reagent to the ester.[2]
Formation of a Complex Mixture of Products Substrate decomposition.Run the reaction at a lower temperature.
Competing side reactions (e.g., enolization).Use a non-enolizable ester if possible.[2]
Non-selective reaction.Consider a modified procedure, such as the de Meijere variation for amides or the Szymoniak variation for nitriles, which may offer better selectivity for certain substrates.[9]
Poor Diastereoselectivity Substrate lacks directing groups.If a specific diastereomer is desired, consider introducing a directing group or using a chiral auxiliary.
Reaction conditions not optimized.Vary the solvent and temperature. Diethyl ether and THF are common solvents.[4]
Difficulty in Product Isolation/Purification Formation of titanium-based residues.An aqueous workup with saturated aqueous NH₄Cl followed by the addition of triethylamine can help to precipitate titanium salts and facilitate extraction.[3]
Product co-elutes with byproducts.Optimize flash column chromatography conditions (e.g., solvent system, silica gel).

Experimental Protocols

Standard Kulinkovich Cyclopropanation Protocol

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (argon or nitrogen), add the ester and titanium(IV) isopropoxide to a flame-dried flask containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous diethyl ether or THF.

  • Cooling: Cool the mixture to the desired temperature (e.g., -78 °C or room temperature, depending on the substrate).

  • Grignard Addition: Slowly add the Grignard reagent (e.g., ethylmagnesium bromide) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at the chosen temperature for the specified time (typically several hours).

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Workup: Dilute the mixture with an organic solvent (e.g., EtOAc) and add triethylamine. Stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Reaction Pathway

The Catalytic Cycle of the Kulinkovich Reaction

Kulinkovich_Cycle cluster_main Kulinkovich Reaction Cycle Ti_IV Ti(OR)₄ Dialkyl_Ti R'₂Ti(OR)₂ Ti_IV->Dialkyl_Ti + 2 R'MgX Titanacyclopropane Titanacyclopropane Dialkyl_Ti->Titanacyclopropane - Alkane (β-hydride elimination) Oxatitanacyclopentane Oxatitanacyclopentane intermediate Titanacyclopropane->Oxatitanacyclopentane + Ester Ester Ester (R''COOR''') Ketone_intermediate β-Titanio Ketone Oxatitanacyclopentane->Ketone_intermediate Rearrangement Product_complex Titanium Cyclopropoxide Ketone_intermediate->Product_complex Intramolecular insertion Product_complex->Ti_IV + R'MgX, regeneration Product Cyclopropanol Product_complex->Product Workup Grignard1 2 R'MgX Grignard2 R'MgX Alkane Alkane

Caption: The catalytic cycle of the Kulinkovich reaction.

Advanced Modifications and Variations

The scope of the Kulinkovich reaction has been expanded through several useful modifications:

  • De Meijere Variation: This modification utilizes amides as substrates to produce cyclopropylamines.[9]

  • Szymoniak Variation: This variation allows for the synthesis of primary cyclopropylamines from nitriles.[9][10]

  • Ligand Exchange: The use of terminal alkenes in a ligand exchange process improves atom economy and allows for the synthesis of more complex cyclopropanols.[1]

  • Asymmetric Synthesis: Enantioselective versions of the Kulinkovich reaction have been developed using chiral titanium catalysts, such as those derived from TADDOL, to produce enantioenriched cyclopropanols.[8][11]

References

  • NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Kulinkovich reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

  • YouTube. (2022, June 4). Kulinkovich Reaction. Retrieved from [Link]

  • Wu, Y.-D., & Yu, Z.-X. (2001). A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction. Journal of the American Chemical Society, 123(24), 5777–5786. Retrieved from [Link]

  • PubMed. (2001, June 20). A theoretical study on the mechanism and diastereoselectivity of the Kulinkovich hydroxycyclopropanation reaction. Retrieved from [Link]

  • PubMed. (2018, February). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis with titanacyclopropane reagents: From early results to the recent achievements. Retrieved from [Link]

  • Journal of the American Chemical Society. (2001). A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction. Retrieved from [Link]

  • Organic Syntheses. (2021). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Retrieved from [Link]

  • Organic Syntheses. (2021, August 11). Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols. Retrieved from [Link]

  • Journal of the American Chemical Society. (1995). Synthesis and Chemistry of Titanacyclopentane and Titanacyclopropane Rings Supported by Aryloxide Ligation. Retrieved from [Link]

  • SynArchive. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Kulinkovich Cyclopropanation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]

  • IMMM (Le Mans). (n.d.). Titanacyclopropane. Retrieved from [Link]

  • ResearchGate. (n.d.). Titanacyclopropanes as Versatile Intermediates for Carbon—Carbon Bond Formation in Reactions with Unsaturated Compounds. Retrieved from [Link]

  • IUPAC. (2000). Titanacyclopropanes as versatile intermediates for carbon–carbon bond formation in reactions with unsaturated compounds. Retrieved from [Link]

  • Reddit. (2015, April 2). I'm having trouble getting a decent yield on the Kulinkovich reaction... Retrieved from [Link]

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Technical Support Center: Navigating the Chemistry of Cyclopropanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling cyclopropanol derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these versatile yet sensitive molecules. Cyclopropanols are valuable synthetic intermediates, but their inherent ring strain makes them susceptible to various rearrangement reactions.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you prevent unwanted rearrangements and ensure the success of your synthetic routes.

Part 1: Understanding Cyclopropanol Instability - The Root of the Problem

Before troubleshooting, it's crucial to understand why cyclopropanols rearrange. The high ring strain of the three-membered ring (approximately 28 kcal/mol) is a primary driving force for ring-opening reactions.[2] This inherent instability is often exploited for various synthetic transformations but can be a significant hurdle when the cyclopropyl moiety needs to be preserved.

The primary rearrangement pathways include:

  • Acid-Catalyzed Ring Opening: Protonation of the hydroxyl group followed by C-C bond cleavage to form a more stable carbocation, often leading to propiophenone derivatives or other rearranged products.[4]

  • Base-Catalyzed Ring Opening: Deprotonation of the hydroxyl group can facilitate a ring-opening to form a homoenolate, which can then isomerize to a more stable ketone.[1][5]

  • Thermal Rearrangement: At elevated temperatures, cyclopropanols can undergo isomerization to form propenes or other rearranged structures.[6]

  • Semipinacol Rearrangement: In the presence of a Lewis acid or electrophile, cyclopropanols can undergo ring expansion to form cyclobutanones.[1]

  • Transition Metal-Induced Ring Opening: Various transition metals, such as palladium, copper, and rhodium, can catalyze the ring opening of cyclopropanols to form metallo-homoenolates, which can then participate in a variety of cross-coupling reactions.[1][7]

Visualizing Rearrangement Pathways

The following diagram illustrates the common rearrangement pathways of a generic cyclopropanol derivative.

G cluster_0 Initiating Conditions cluster_1 Cyclopropanol Core cluster_2 Rearrangement Products Acid (H+) Acid (H+) Cyclopropanol Cyclopropanol Acid (H+)->Cyclopropanol Protonation Base (B-) Base (B-) Base (B-)->Cyclopropanol Deprotonation Heat (Δ) Heat (Δ) Heat (Δ)->Cyclopropanol Isomerization Lewis Acid/E+ Lewis Acid/E+ Lewis Acid/E+->Cyclopropanol Coordination Transition Metal (M) Transition Metal (M) Transition Metal (M)->Cyclopropanol Oxidative Addition Ring-Opened Ketone Ring-Opened Ketone Cyclopropanol->Ring-Opened Ketone Base-catalyzed Allylic Alcohol/Ether Allylic Alcohol/Ether Cyclopropanol->Allylic Alcohol/Ether Thermal Cyclobutanone Cyclobutanone Cyclopropanol->Cyclobutanone Semipinacol Cross-Coupling Product Cross-Coupling Product Cyclopropanol->Cross-Coupling Product Metal-catalyzed Propiophenone Propiophenone Cyclopropanol->Propiophenone Acid-catalyzed

Caption: Common rearrangement pathways of cyclopropanols.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and handling of cyclopropanol derivatives in a question-and-answer format.

Q1: My cyclopropanol derivative is decomposing upon purification by silica gel chromatography. What is happening and how can I prevent it?

A1: The acidic nature of standard silica gel is a common culprit for the acid-catalyzed rearrangement of sensitive cyclopropanols. Even trace amounts of acid can be sufficient to initiate ring-opening.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (Et3N) in the eluent (e.g., 1-2% Et3N in hexanes/ethyl acetate). Then, flush the column with the pure eluent until the pH of the eluate is neutral.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., C18) for your purification.

  • Minimize Contact Time: Perform the chromatography as quickly as possible. Pre-adsorbing your compound onto a small amount of the neutralized stationary phase can help improve separation and reduce band broadening, thus minimizing the time on the column.

  • Low Temperature: If possible, run the column in a cold room or with a jacketed column to lower the temperature, which can slow down the rate of rearrangement.[8][9]

Q2: I am attempting a reaction on a substituent of my cyclopropanol, but I am observing significant byproducts that appear to be ring-opened ketones. How can I avoid this?

A2: This suggests that your reaction conditions are promoting either an acid or base-catalyzed rearrangement. The key is to carefully control the pH and temperature of your reaction.

Preventative Measures:

  • Employ Acid Scavengers: If your reaction generates acidic byproducts (e.g., HCl), add a non-nucleophilic base like a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene) to neutralize the acid as it forms.[8]

  • Use Milder Reagents: Opt for milder and more selective reagents. For example, if you are performing an oxidation, consider using DMP (Dess-Martin periodinane) or a Swern oxidation under carefully controlled conditions instead of a harsher chromium-based oxidant.

  • Protect the Hydroxyl Group: The most robust solution is often to protect the cyclopropanol's hydroxyl group. This will prevent both protonation and deprotonation, significantly stabilizing the cyclopropane ring. See the detailed protocols in Part 3.

  • Kinetic vs. Thermodynamic Control: Many rearrangements are thermodynamically favored. Running your reaction at the lowest possible temperature will favor the kinetically controlled product, which is often the desired, non-rearranged product.[9][10][11][12][13]

Q3: I need to perform a reaction under acidic conditions. Is there any way to protect the cyclopropanol moiety?

A3: Yes, this is a common challenge. While the hydroxyl group itself is the primary site of acid-catalyzed rearrangement, protecting it can significantly enhance stability.

Strategies for Acidic Conditions:

  • Silyl Ether Protection: Converting the hydroxyl group to a silyl ether (e.g., TBDMS, TIPS) is an excellent strategy. Silyl ethers are generally stable to a wide range of non-acidic conditions but can be cleaved with fluoride sources (e.g., TBAF) or under specific acidic conditions. The choice of silyl group allows you to tune the stability.

  • Use of Milder Lewis Acids: If a Lewis acid is required, opt for a milder one and use it in stoichiometric or sub-stoichiometric amounts if possible. The choice of Lewis acid can significantly impact the reaction's selectivity.[8]

  • Careful Control of Brønsted Acidity: If a Brønsted acid is necessary, use the weakest acid possible that will still catalyze your desired reaction. Using a buffered system can also help maintain a specific pH range.

Q4: Are there any "stable" cyclopropanol derivatives I can use as starting materials?

A4: While all cyclopropanols have inherent ring strain, certain substitution patterns can enhance their stability.

  • Steric Hindrance: Bulky substituents around the cyclopropane ring can sterically hinder the approach of reagents that would otherwise initiate rearrangement.

  • Electron-Withdrawing Groups: While seemingly counterintuitive, certain electron-withdrawing groups can sometimes stabilize the ring system, although this is highly context-dependent.

  • Derivatization: As mentioned, converting the hydroxyl group to an ether or ester can significantly improve stability for storage and handling.[14][15]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key preventative measures.

Protocol 1: Protection of a Cyclopropanol as a TBDMS Ether

This protocol describes the protection of a generic cyclopropanol using tert-butyldimethylsilyl chloride (TBDMSCl). This is a robust protecting group, stable to a wide range of reaction conditions.[16][17]

Materials:

  • Cyclopropanol derivative

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the cyclopropanol (1.0 eq) in anhydrous DCM.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add TBDMSCl (1.2 eq) portion-wise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (using neutralized silica gel, as described in Q1) to afford the TBDMS-protected cyclopropanol.

Protocol 2: Deprotection of a TBDMS-Protected Cyclopropanol

This protocol outlines the removal of the TBDMS protecting group using tetra-n-butylammonium fluoride (TBAF).

Materials:

  • TBDMS-protected cyclopropanol

  • Tetra-n-butylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected cyclopropanol (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C (ice bath).

  • Slowly add the TBAF solution (1.1 eq) dropwise.

  • Stir the reaction at 0 °C, monitoring its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the deprotected cyclopropanol.

Visualizing the Protection/Deprotection Workflow

G cluster_0 Protection cluster_1 Reaction on Substituent cluster_2 Deprotection Cyclopropanol Cyclopropanol Protected_Cyclopropanol TBDMS-Protected Cyclopropanol Cyclopropanol->Protected_Cyclopropanol TBDMSCl, Imidazole, DCM Modified_Protected_Cyclopropanol Modified TBDMS-Protected Cyclopropanol Protected_Cyclopropanol->Modified_Protected_Cyclopropanol Desired Transformation (e.g., Oxidation, Coupling) Final_Product Final Cyclopropanol Product Modified_Protected_Cyclopropanol->Final_Product TBAF, THF

Caption: A typical protection-reaction-deprotection workflow.

Part 4: Data Summary

The choice of protecting group is critical and depends on the downstream reaction conditions. The following table summarizes the stability of common alcohol protecting groups relevant to cyclopropanol chemistry.

Protecting GroupAbbreviationStable ToLabile To
tert-ButyldimethylsilylTBDMSBases, mild acids, oxidizing/reducing agentsStrong acids, fluoride ions
TriisopropylsilylTIPSBases, many acidic conditions, oxidizing/reducing agentsStrong acids, fluoride ions
Benzyl etherBnStrong bases, mild acids, oxidizing/reducing agentsHydrogenolysis, strong acids
Methoxymethyl etherMOMBases, mild oxidizing/reducing agentsAcids
AcetateAcMild acids, oxidizing/reducing agentsBases, strong acids

References

  • Recent advances in asymmetric synthesis via cyclopropanol intermedi
  • Cyclopropanation - Wikipedia. Wikipedia. [Link]

  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. National Institutes of Health. [Link]

  • Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. National Institutes of Health. [Link]

  • Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboronates. ChemRxiv. [Link]

  • ACCOUNTS OF CHEXICAL RESEARCH. ACS Publications. [Link]

  • The Stereospecific Acid- and Base-Catalyzed Ring Opening of a Substituted Cyclopropanol. Journal of the American Chemical Society. [Link]

  • Thermal Rearrangements of Cyclopropanes and Cyclobutanes. University of Regensburg. [Link]

  • Cyclopropanols. XI. Acid-Catalyzed Ring Opening of Arylcyclopropanols. ACS Publications. [Link]

  • Cyclopropanol - Wikipedia. Wikipedia. [Link]

  • Thermodynamic versus kinetic reaction control. chemeurope.com. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Protecting group - Wikipedia. Wikipedia. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

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Technical Support Center: Scale-Up Synthesis of 1-(dibenzylamino)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Process Overview & Key Transformations

The synthesis of 1-(dibenzylamino)cyclopropanol typically involves a cyclopropanation reaction. A common and effective method is the Kulinkovich reaction, which utilizes a Grignard reagent in the presence of a titanium alkoxide to convert an ester to a cyclopropanol.[1][2] The high ring strain of the cyclopropane ring makes these compounds synthetically useful but also introduces specific challenges related to stability and reactivity.[3][4]

The general synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction & Workup cluster_2 Purification & Final Product Ester Appropriate Ester Precursor Reaction Kulinkovich Cyclopropanation Ester->Reaction Grignard Grignard Reagent (e.g., Ethylmagnesium Bromide) Grignard->Reaction Titanium Titanium(IV) Isopropoxide Titanium->Reaction Dibenzylamine Dibenzylamine Dibenzylamine->Reaction Workup Aqueous Workup (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Chromatography, Crystallization) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: A simplified workflow for the synthesis of this compound.

II. Troubleshooting Guide

Scaling up chemical reactions often presents unforeseen challenges. This section addresses common issues encountered during the synthesis of this compound, providing systematic approaches to their resolution.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive Grignard Reagent: Moisture or improper storage can degrade the Grignard reagent.Verify Grignard activity: Titrate a sample of the Grignard reagent before use.• Use fresh reagent: Ensure the Grignard reagent is freshly prepared or from a recently opened, properly stored container.• Ensure anhydrous conditions: Dry all glassware and solvents thoroughly.
2. Catalyst Deactivation: The titanium catalyst is sensitive to moisture.Use anhydrous solvents and reagents: Ensure all components are rigorously dried.• Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Incorrect Stoichiometry: Improper molar ratios of reactants can lead to incomplete conversion.Recalculate and verify: Double-check the molar equivalents of all reactants, especially on a larger scale.
Formation of Side Products 1. Ring-Opening of Cyclopropanol: The strained cyclopropanol ring can open, especially under acidic conditions or at elevated temperatures, to form propanal or other byproducts.[5]Maintain low temperatures: Control the reaction temperature carefully, especially during quenching and workup.• Use mild quenching agents: Employ neutral or slightly basic quenching solutions.• Minimize exposure to acidic conditions: Avoid strong acids during workup and purification.
2. Competing Reactions: The Grignard reagent can participate in side reactions if not controlled.Slow addition: Add the Grignard reagent slowly to maintain a controlled reaction temperature.• Optimize reaction conditions: Experiment with solvent and temperature to favor the desired reaction pathway.
Difficulties in Product Isolation and Purification 1. Emulsion Formation during Workup: Amines can act as surfactants, leading to stable emulsions.Use brine washes: Saturated sodium chloride solution can help break emulsions.• Filter through celite: Passing the mixture through a pad of celite can aid in separating the layers.• Adjust pH: Carefully adjusting the pH of the aqueous layer can sometimes destabilize the emulsion.
2. Product Instability on Silica Gel: The acidic nature of silica gel can cause degradation of the acid-sensitive cyclopropanol.Use neutral or basic alumina: Consider using alternative stationary phases for chromatography.• Deactivate silica gel: Treat silica gel with a base (e.g., triethylamine) before use.• Minimize contact time: Perform flash chromatography quickly to reduce the time the product is on the column.
Safety Concerns 1. Handling of Dibenzylamine: Dibenzylamine is corrosive and can cause severe skin burns and eye damage.Wear appropriate PPE: Use chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8] • Work in a well-ventilated area: Use a fume hood to avoid inhalation of vapors.[6][7] • Have an emergency plan: Ensure access to an eyewash station and safety shower.[6][9]
2. Thermal Stability: While data on this compound is not readily available, cyclopropane-containing compounds can have varying thermal stabilities.[10] Uncontrolled exotherms during scale-up are a significant risk.Perform thermal hazard analysis: Use techniques like Differential Scanning Calorimetry (DSC) to understand the thermal profile of the reaction.[11]• Ensure adequate cooling: Have a robust cooling system in place for the reactor.• Controlled addition of reagents: Add reactive reagents slowly and monitor the internal temperature closely.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling dibenzylamine on a large scale?

A1: When handling large quantities of dibenzylamine, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[6][8] Work should be conducted in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure.[6] An eyewash station and safety shower must be readily accessible.[6][9] In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[6]

Q2: My reaction yields are inconsistent upon scale-up. What are the likely culprits?

A2: Inconsistent yields during scale-up often point to issues with mass and heat transfer. Ensure efficient stirring to maintain a homogenous reaction mixture. The addition rate of reagents, particularly the Grignard reagent, should be carefully controlled to manage the reaction exotherm. On a larger scale, surface area to volume ratio decreases, making heat dissipation more challenging. A thorough understanding of the reaction's thermal properties is crucial.[12]

Q3: How can I improve the purification of this compound at a larger scale?

A3: For large-scale purification, chromatography may be less practical. Consider crystallization as a more scalable alternative. Experiment with different solvent systems to find one that provides good recovery and purity. If chromatography is necessary, consider using a neutral or basic stationary phase like alumina to prevent product degradation.

Q4: What is the expected thermal stability of this compound?

A4: While specific data for this compound is not widely published, cyclopropanol derivatives can be thermally sensitive.[5] It is highly recommended to perform a thermal hazard assessment, such as Differential Scanning Calorimetry (DSC), to determine the decomposition temperature and potential for thermal runaway before proceeding with a large-scale synthesis.

Q5: Are there alternative, more scalable methods for cyclopropanation?

A5: While the Kulinkovich reaction is effective, other cyclopropanation methods exist, such as the Simmons-Smith reaction or those utilizing diazo compounds with a metal catalyst.[1][13] The choice of method will depend on factors like substrate scope, cost of reagents, and safety considerations. For industrial applications, continuous flow chemistry is also an option to improve safety and control over reaction parameters.[14]

IV. Experimental Protocol: Representative Lab-Scale Synthesis

This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions and scale.

Lab_Protocol Start Start Step1 1. Under an inert atmosphere, dissolve the ester precursor in anhydrous THF. Start->Step1 Step2 2. Add Titanium(IV) isopropoxide and stir. Step1->Step2 Step3 3. Cool the mixture to 0°C. Step2->Step3 Step4 4. Slowly add the Grignard reagent (e.g., Ethylmagnesium bromide in THF) while maintaining the temperature. Step3->Step4 Step5 5. Add Dibenzylamine to the reaction mixture. Step4->Step5 Step6 6. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS). Step5->Step6 Step7 7. Quench the reaction by carefully adding saturated aqueous NH4Cl solution at 0°C. Step6->Step7 Step8 8. Extract the product with an organic solvent (e.g., Ethyl acetate). Step7->Step8 Step9 9. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure. Step8->Step9 Step10 10. Purify the crude product by column chromatography on neutral alumina. Step9->Step10 End End Step10->End

Caption: Step-by-step laboratory protocol for the synthesis of this compound.

V. References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Dibenzylamine, 98%. Retrieved from [Link]

  • Lindsay, V. N. G., & Charette, A. B. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. RSC Chemical Biology, 5(1), 1-15.

  • Ma, Y., Zhang, Y., & Wang, J. (2018). Recent Advances in Synthesis of Cyclopropanes. Organic & Biomolecular Chemistry, 16(40), 7354-7368.

  • Aav, R., & Lindsay, V. N. G. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry, 22(1), 1-15.

  • Johnson, M. D., & May, J. A. (2019). Improved Access to Cyclopropanol via Supply-Centered Synthesis. Organic Process Research & Development, 23(10), 2206-2213.

  • Zhang, X., & Chen, J. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers, 11(1), 1-18.

  • Johnson, J. S., & Trost, B. M. (2018). Stereoselective Synthesis of 1,n-Dicarbonyl Compounds Through Palladium-Catalyzed Ring Opening/Isomerization of Densely Substituted Cyclopropanols. Angewandte Chemie International Edition, 57(40), 13159-13163.

  • Bara, J. E., & Gin, D. L. (2012). Lipid-Inspired Low Melting Ionic Liquids via Synergistic Cyclopropanation and Branching of Terpenoids. ACS Sustainable Chemistry & Engineering, 1(1), 85-91.

  • MySkinRecipes. (n.d.). 1-[(Dibenzylamino)methyl]cyclopropanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

  • Google Patents. (n.d.). US8450533B2 - Cyclopropanation process. Retrieved from

  • Thieme Chemistry. (2016). Ring-Opening/Alkynylation of Cyclopropanols. Synform, 2016(09), A133-A135.

  • Arnold, F. H., & Kan, S. B. J. (2021). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis, 11(1), 1-6.

  • de Lera, A. R., & Durán, J. (2004). Cyclopropanol intermediates in the synthesis of the C5–C14 fragment of laulimalides. Tetrahedron, 60(39), 8547-8558.

  • Khan, A. H., & Al-Harthi, M. A. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Molecules, 29(22), 5092.

  • Fasan, R. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 143(4), 1897-1905.

  • Google Patents. (n.d.). US4532354A - Method for purifying N,N-dimethylaminopropylamine. Retrieved from

  • Giordano, F., et al. (2003). Thermal degradation and melting point determination of diclofenac. Journal of Thermal Analysis and Calorimetry, 73(2), 511-519.

Sources

removal of dibenzyl protecting group without ring opening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for selective dibenzyl protecting group removal. This guide is designed for researchers, chemists, and drug development professionals who encounter the specific challenge of cleaving N,N-dibenzyl groups without causing the unwanted opening of sensitive rings (e.g., aziridines, epoxides, cyclopropanes) or cleavage of other protecting groups.

This resource provides in-depth, field-tested answers to common questions, robust troubleshooting protocols for when things go wrong, and the mechanistic rationale behind our recommendations.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in removing a dibenzyl group from a molecule with a sensitive ring system?

The core challenge is selectivity . The most common method for N-debenzylation is palladium-catalyzed hydrogenation (H₂ gas over Pd/C). While effective, these conditions are often described as "blunt force" and can readily reduce or cleave other sensitive functionalities. Strained rings, like aziridines, are particularly susceptible to hydrogenolysis, leading to undesired ring-opened byproducts. The goal is to find reaction conditions mild enough to preserve the sensitive ring while still being potent enough to cleave the benzylic C-N bond.

Q2: Why is Catalytic Transfer Hydrogenation (CTH) often the recommended starting point for this transformation?

Catalytic Transfer Hydrogenation (CTH) is a much milder and often more selective alternative to using high-pressure hydrogen gas.[1][2] Instead of H₂, a hydrogen donor molecule is used to generate hydrogen in situ on the catalyst surface.[3] This approach avoids the need for specialized high-pressure equipment and allows for finer control over the reaction's reducing potential.[3][4]

Ammonium formate is the most common and efficient hydrogen donor for this purpose.[5][6] It decomposes on the palladium surface into hydrogen, ammonia, and CO₂.[4] The reaction typically proceeds rapidly at room temperature and atmospheric pressure, significantly reducing the risk of over-reduction or ring cleavage.[5][6]

Q3: What is Pearlman's catalyst, and why is it superior to standard Pd/C for sensitive substrates?

Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is a specific type of palladium catalyst that is often more effective and safer for debenzylation reactions, especially with nitrogen-containing substrates.[7][8][9][10]

There are two key advantages:

  • Reduced Catalyst Poisoning: Basic nitrogen atoms in the substrate (like the amine product) can strongly coordinate to the palladium surface of standard Pd/C, inhibiting its activity.[7][11] Pearlman's catalyst is generally less susceptible to this type of poisoning, leading to more reliable and complete reactions.

  • Higher Activity & Milder Conditions: It is often considered a more active catalyst for hydrogenolysis, allowing reactions to proceed under milder conditions (lower temperature and pressure), which is crucial for preserving sensitive functional groups.[9] It is also less pyrophoric than dry Pd/C, making it safer to handle.

Q4: My substrate contains both N-benzyl and O-benzyl groups. Can I remove the N-benzyl group selectively?

Yes, selective N-debenzylation in the presence of O-benzyl (benzyl ether) groups is a well-established procedure. Using Pearlman's catalyst (20% Pd(OH)₂/C) with hydrogenation is known to selectively cleave N-benzyl groups without affecting benzyl ethers, providing a reliable method for chemoselective deprotection.[12]

Part 2: Troubleshooting Guide & Protocols

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: My debenzylation reaction is stalled or incomplete.

Q: I'm using Pd/C and a hydrogen source, but my starting material is not being consumed, or the reaction stops prematurely. What's wrong?

This is the most common failure mode and is often due to catalyst deactivation or poisoning.

Possible Causes & Solutions:

CauseExplanationRecommended Solution(s)
Catalyst Poisoning The nitrogen of the substrate/product amine can bind strongly to the Pd surface, blocking active sites.[7][11] Trace impurities containing sulfur (e.g., from upstream reagents) are also potent poisons.1. Switch to Pearlman's Catalyst (Pd(OH)₂/C): It is more resistant to amine poisoning.[7] 2. Add a Mild Acid: For substrates with basic nitrogens (like pyridines), adding a co-solvent like acetic acid can protonate the nitrogen, reducing its ability to bind to the catalyst.[7][8] 3. Increase Catalyst Loading: As a last resort, increasing the weight percent of the catalyst can sometimes overcome partial poisoning.
Poor Catalyst Quality Palladium catalysts can lose activity over time, especially if improperly stored. Different batches or suppliers can have vastly different activities.[13]1. Use a Fresh Bottle: Always try a new, unopened bottle of catalyst if you suspect deactivation. 2. Test a Different Supplier: Catalyst performance can be highly variable. 3. Consider an in situ Activated Catalyst: For difficult cases, generating a highly active catalyst from a precursor like Pd(OAc)₂ can be effective.
Insufficient Hydrogen Donor (CTH) In Catalytic Transfer Hydrogenation, the hydrogen donor (e.g., ammonium formate) is a stoichiometric reagent and can be consumed.1. Add More Donor: Add another 1-2 equivalents of the hydrogen donor to the reaction mixture. 2. Ensure Proper Stoichiometry: Use at least 3-5 equivalents of ammonium formate per reducible group.[3]
Poor Solubility If the substrate or catalyst is not well-suspended in the solvent, the reaction will be slow due to mass transport limitations.1. Change Solvent System: Ensure your substrate is fully dissolved. Protic solvents like Methanol (MeOH) or Ethanol (EtOH) are standard.[8] For stubborn cases, THF or DMF can be used.[8]
Problem 2: I am observing ring-opening or other side reactions.

Q: My desired product is forming, but I'm also getting significant amounts of byproducts from the cleavage of a sensitive ring in my molecule. How do I stop this?

This indicates your reaction conditions are too harsh for the substrate. The goal is to lower the activation energy for debenzylation without providing enough energy to cleave other bonds.

Decision Workflow for Method Selection

Caption: Decision workflow for selecting a debenzylation method.

Experimental Protocol: Selective Debenzylation via Catalytic Transfer Hydrogenation

This protocol provides a robust starting point for the selective removal of an N,N-dibenzyl group in the presence of a sensitive functional group.

Materials:

  • Substrate (1.0 equiv)

  • Pearlman's Catalyst (20% Pd(OH)₂/C, ~20% by weight of substrate)

  • Ammonium Formate (NH₄⁺HCO₂⁻, 5.0 equiv)

  • Methanol (ACS Grade or higher), sufficient to create a ~0.1 M solution

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N,N-dibenzylated substrate (1.0 equiv).

  • Dissolution: Add methanol to dissolve the substrate completely.

  • Reagent Addition: Add ammonium formate (5.0 equiv) to the solution and stir until it dissolves.

  • Catalyst Addition: Carefully add Pearlman's catalyst (~0.20 g of catalyst for every 1.0 g of substrate). Note: Palladium catalysts can be pyrophoric, especially when dry. Handle with care in a well-ventilated area or fume hood.

  • Reaction: Seal the flask (e.g., with a septum) and stir the suspension vigorously at room temperature. Effervescence (release of CO₂ and NH₃) should be observed.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 1-4 hours.[5]

  • Workup: a. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. b. Wash the Celite® pad with additional methanol to ensure all product is recovered. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. The resulting crude material can be purified by standard methods (e.g., column chromatography or recrystallization) to remove ammonium salts and any other impurities.

Part 3: Mechanistic Insights

Why does catalyst poisoning occur?

Palladium-catalyzed reactions rely on the vacant coordination sites of the palladium nanoparticles. Amines, being good Lewis bases, can donate their lone pair of electrons to these sites. This coordination is often strong and can effectively "shut down" the catalyst by preventing the substrate and hydrogen source from accessing the active sites.

Caption: Diagram illustrating active vs. poisoned palladium catalyst sites.

Understanding this mechanism explains why adding an acid helps: protonating the amine (R₃N → R₃NH⁺) removes the lone pair, preventing it from binding to and poisoning the palladium catalyst.

By selecting the right tools, like Catalytic Transfer Hydrogenation and Pearlman's catalyst, and understanding the potential failure modes, researchers can confidently perform challenging debenzylation reactions while preserving the integrity of complex, sensitive molecules.

References

  • Ram, S., & Ehrenkaufer, R. E. (1988).
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Debenzylation of Benzyloxypyridines.
  • Tomi, I., et al. (2017).
  • Bieg, T., & Szeja, W. (1985).
  • Al-Huniti, M. H., et al. (2003). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 5(11), 1785-1788.
  • Banik, B. K. (n.d.). VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. ScholarWorks @ UTRGV.
  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
  • Al-Huniti, M. H., et al. (2003). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols.
  • Sajiki, H., & Hirota, K. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers.
  • Gowda, D. C., et al. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 39B, 504-508.
  • Engelhard Corp. (2002). Precious metal catalyst for debenzylation.
  • Ram, S. (1998). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Journal of the Indian Chemical Society, 75, 689-696.
  • Komatsu, Y., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Molecules, 24(18), 3348.
  • Sello, G., et al. (2004). Some Recent Developments in Heterogeneous Hydrogenation Catalysts for Organic Synthesis. Organic Process Research & Development, 8(3), 432-437.
  • Yang, S., et al. (2022). Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. The Journal of Physical Chemistry A, 126(25), 4056-4065.
  • Smietana, M., et al. (2005). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. The Journal of Organic Chemistry, 70(10), 3845-3850.
  • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383.
  • Posner, G. H., et al. (1989). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. The Journal of Organic Chemistry, 54(13), 3252-3254.
  • Reddy, T. J., et al. (2007). Selective N-Debenzylation of Amides with p-TsOH. Tetrahedron Letters, 48(42), 7579-7582.
  • Reddit user discussion. (2023). Can Pd/C go bad?
  • Li, H., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • Li, Y., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
  • Bao, K., et al. (2009). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry, 7, 5084-5090.
  • Mao, Y., et al. (2018). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride.
  • Zlatopolskiy, B. D., et al. (2016). Ring-opening of non-activated aziridines with [11C]CO2 via novel ionic liquids.
  • Ye, N., et al. (2012).
  • Ye, N., et al. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
  • Reeve, J. R., & Rovis, T. (2020). N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. ChemRxiv.
  • Liu, Y.-K., et al. (2006). Unexpected Ring-Opening Reactions of Aziridines with Aldehydes Catalyzed by Nucleophilic Carbenes under Aerobic Conditions. Organic Letters, 8(8), 1521-1524.

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Validation & Comparative

comparison of different synthetic routes to aminocyclopropanols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Aminocyclopropanols: A Comparative Analysis

The aminocyclopropanol motif is a privileged structural scaffold in modern medicinal chemistry and drug development. Its rigid, three-dimensional nature allows for precise conformational constraint of molecules, which is invaluable for optimizing binding affinity to biological targets. Furthermore, the inherent ring strain of the cyclopropane ring makes it a versatile synthetic intermediate for various ring-opening reactions.[1] This guide provides a comparative analysis of several key synthetic routes to aminocyclopropanols, offering insights into their mechanisms, advantages, and practical applications for researchers and drug development professionals.

Modified Kulinkovich Reaction: The de Meijere Variation

The Kulinkovich reaction, first reported in 1989, is a powerful method for synthesizing cyclopropanols from esters using a titanium(IV) alkoxide catalyst and a Grignard reagent.[2][3][4] A significant modification by de Meijere extended this reaction to amide substrates, providing a direct route to N-substituted aminocyclopropanes.[3][5] By employing an amide derived from an amino acid or one containing a suitably protected hydroxyl group, this method can be adapted for the synthesis of aminocyclopropanols.

Mechanism and Rationale

The reaction proceeds via a fascinating catalytic cycle involving organotitanium intermediates.[4][6][7]

  • Catalyst Activation: Two equivalents of a Grignard reagent (e.g., EtMgBr) react with a titanium(IV) alkoxide (e.g., Ti(Oi-Pr)₄) to form a thermally unstable dialkyltitanium species.

  • Titanacyclopropane Formation: This intermediate undergoes rapid β-hydride elimination to form a reactive titanacyclopropane, which serves as a 1,2-dianion equivalent.[4][7]

  • Reaction with Amide: The titanacyclopropane adds to the amide carbonyl group. Unlike the reaction with esters, the resulting tetrahedral intermediate does not readily eliminate the amino group. Instead, subsequent intramolecular rearrangement and reaction with the second C-Ti bond forms the cyclopropylamine ring.

  • Catalyst Regeneration: Transmetalation with the Grignard reagent releases the magnesium salt of the aminocyclopropane and regenerates the active titanium species.[7]

The choice of the Grignard reagent is critical; it must possess β-hydrogens to enable the formation of the titanacyclopropane intermediate. Ethyl- and propylmagnesium halides are most common.[2] The reaction tolerates a range of functional groups, including ethers and secondary amines.[2]

Kulinkovich_Mechanism Figure 1: Catalytic Cycle of the de Meijere-Kulinkovich Reaction Ti_IV Ti(OR)₄ Dialkyl_Ti R'₂Ti(OR)₂ Ti_IV->Dialkyl_Ti  + 2 R'MgX (transmetalation) Titanacyclopropane Titanacyclopropane Intermediate Dialkyl_Ti->Titanacyclopropane β-hydride elimination Intermediate_1 Oxatitanacyclopentane Intermediate Titanacyclopropane->Intermediate_1  + Amide Amide R''CONR₂''' Product_Mg Mg Salt of Aminocyclopropane Intermediate_1->Product_Mg Rearrangement & Transmetalation with R'MgX Product Aminocyclopropane Product_Mg->Product Aqueous Workup Grignard 2 R'MgX Grignard_2 R'MgX

Caption: Figure 1: Catalytic Cycle of the de Meijere-Kulinkovich Reaction.

Representative Experimental Protocol

Synthesis of 1-((tert-butyldimethylsilyl)oxy)-N,N-diethylcyclopropan-1-amine (Hypothetical Adaptation):

  • To a solution of N,N-diethyl-2-((tert-butyldimethylsilyl)oxy)acetamide (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere, add ClTi(Oi-Pr)₃ (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add ethylmagnesium bromide (3.0 M in Et₂O, 2.4 equiv) dropwise over 1 hour, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute with ethyl acetate and filter the resulting suspension through a pad of Celite®.

  • Separate the layers, and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to afford the target aminocyclopropanol.[6]

Directed Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, typically involving the reaction of an alkene with a carbenoid species, (iodomethyl)zinc iodide (ICH₂ZnI), generated from diiodomethane and a zinc-copper couple.[8][9] A key feature of this reaction is its susceptibility to substrate-directing groups, particularly hydroxyl and amino groups, which can chelate to the zinc carbenoid and direct the cyclopropanation to one face of the double bond, enabling high diastereoselectivity.[10] This makes it an excellent choice for synthesizing aminocyclopropanols from allylic amines or enamides.

Mechanism and Rationale

The precise mechanism is not fully elucidated, but it is widely accepted to involve a metal carbenoid rather than a free carbene.[10] The stereochemical outcome is often controlled by a "directing group" effect. When an allylic alcohol or amine is used as the substrate, the heteroatom can coordinate to the zinc atom of the Simmons-Smith reagent. This coordination delivers the methylene group to the syn-face of the double bond with respect to the directing group, leading to a predictable stereochemical outcome.[8][11]

For the synthesis of aminocyclopropanols, one can start from an allylic amine that already contains a hydroxyl group or cyclopropanate a chiral enamine or enesulfinamide. The use of chiral auxiliaries on the nitrogen atom can provide excellent enantioselectivity.[11]

Simmons_Smith_Workflow Figure 2: Workflow for Directed Simmons-Smith Cyclopropanation start Allylic Amine (with directing -OH or -NHR group) transition_state Zinc-Chelated Transition State start->transition_state Coordination reagents CH₂I₂ + Zn(Cu) couple (or Et₂Zn) reagents->transition_state Reaction product Diastereomerically Enriched Aminocyclopropanol transition_state->product Syn-delivery of CH₂

Caption: Figure 2: Workflow for Directed Simmons-Smith Cyclopropanation.

Representative Experimental Protocol

Stereoselective Cyclopropanation of a Chiral Enesulfinamide:[11]

  • To a solution of the chiral enesulfinamide (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C, add a solution of diethylzinc (1.0 M in hexanes, 3.0 equiv).

  • Stir the mixture for 10 minutes at 0 °C.

  • Add diiodomethane (3.0 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Carefully quench the reaction at 0 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the cyclopropylsulfinamide.

  • Subsequent cleavage of the sulfinyl group and functionalization would yield the target aminocyclopropanol.

Tandem Asymmetric Synthesis via Ynamide Intermediates

Modern synthetic chemistry often focuses on efficiency, combining multiple transformations into a single pot to minimize purification steps and maximize yield. A powerful tandem approach for the stereoselective synthesis of aminocyclopropanols (specifically, aminocyclopropyl carbinols) has been developed, starting from N-tosyl-substituted ynamides.[12][13][14][15]

Mechanism and Rationale

This elegant one-pot procedure involves three key stages:

  • Hydroboration/Transmetalation: A highly regioselective hydroboration of the ynamide with diethylborane generates a β-amino alkenyl borane. An in situ boron-to-zinc transmetalation with diethylzinc then produces a more reactive β-amino alkenylzinc reagent.[13]

  • Enantioselective Aldehyde Addition: This organozinc intermediate is added to an aldehyde in the presence of a chiral amino alcohol catalyst (e.g., morpholino isoborneol, MIB). The catalyst creates a chiral environment, promoting a highly enantioselective carbon-carbon bond formation to yield a zinc β-alkoxy enamine.[12]

  • Diastereoselective Cyclopropanation: The reaction is then treated with diiodomethane. The intermediate zinc β-alkoxy enamine undergoes an intramolecular, diastereoselective cyclopropanation to afford the final aminocyclopropyl carbinol with three contiguous stereocenters.[13][15]

This method provides excellent control over both enantioselectivity (set during the aldehyde addition) and diastereoselectivity (set during the cyclopropanation), making it a highly valuable tool for constructing complex chiral molecules.[12]

Representative Experimental Protocol

One-Pot Synthesis of an Enantioenriched Aminocyclopropyl Carbinol:[13]

  • Hydroboration/Transmetalation: To a solution of the N-tosyl ynamide (1.0 equiv) in toluene (0.2 M) at room temperature, add diethylborane (1.0 M in hexanes, 1.05 equiv) dropwise. Stir for 1 hour. Then, add diethylzinc (1.0 M in hexanes, 2.1 equiv) and stir for another hour.

  • Aldehyde Addition: In a separate flask, prepare the catalyst by dissolving the chiral ligand (e.g., MIB, 0.1 equiv) in toluene and adding diethylzinc (1.0 equiv relative to ligand). Add this catalyst solution to the reaction mixture, followed by the dropwise addition of the aldehyde (1.2 equiv). Stir at room temperature for 12 hours.

  • Cyclopropanation: Cool the reaction mixture to 0 °C and add a solution of diiodomethane (4.0 equiv) in toluene dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography on deactivated silica gel to yield the aminocyclopropyl carbinol.[13]

Comparative Summary of Synthetic Routes

FeatureModified Kulinkovich ReactionDirected Simmons-SmithTandem Ynamide Synthesis
Starting Materials AmidesAllylic amines, EnamidesYnamides, Aldehydes
Key Reagents Grignard Reagent, Ti(OR)₄CH₂I₂, Zn(Cu) or Et₂ZnDiethylborane, Et₂Zn, Chiral Catalyst, CH₂I₂
Typical Yields Moderate to Good (e.g., 60%)[3]Good (e.g., 70-90%)[11]Good (72-82%)[12]
Stereoselectivity Can be diastereoselectiveHigh diastereoselectivity (substrate-directed)High enantio- and diastereoselectivity (catalyst-controlled)
Substrate Scope Tolerates ethers, amines[2]Broad for alkenes; directing group is keyRequires ynamide precursor
Advantages Direct from amides, uses common reagentsHigh diastereoselectivity, reliable, well-studiedOne-pot, excellent stereocontrol, creates 3 stereocenters
Disadvantages Requires stoichiometric Ti reagent (in some cases), Grignard-sensitive groups problematicStoichiometric zinc, potential for side reactionsMulti-component, requires specialized starting materials (ynamides)

Conclusion

The synthesis of aminocyclopropanols can be achieved through several distinct and powerful strategies, each with its own set of advantages and ideal applications.

  • The Modified Kulinkovich Reaction offers a direct and robust method for converting amides into the aminocyclopropane core, relying on well-established organotitanium chemistry.

  • The Directed Simmons-Smith Cyclopropanation is a classic and highly effective strategy for achieving high diastereoselectivity, leveraging the coordinating power of existing functional groups within the substrate.

  • The Tandem Asymmetric Synthesis from Ynamides represents a state-of-the-art approach, enabling the rapid, one-pot construction of highly enantioenriched and complex aminocyclopropanols with exceptional stereocontrol.

The choice of synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis. By understanding the mechanisms and practical considerations of each method, researchers and drug development professionals can select the most appropriate pathway to access these valuable chemical entities.

References

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  • Reddy, R. P., et al. (2010). Stereoselective Synthesis of β-Hydroxy Enamines, Aminocyclopropanes, and 1,3-Amino Alcohols via Asymmetric Catalysis. Journal of the American Chemical Society. [Link]

  • Reddy, R. P., et al. (2010). Stereoselective synthesis of β-hydroxy enamines, aminocyclopropanes, and 1,3-amino alcohols via asymmetric catalysis. Journal of the American Chemical Society. [Link]

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  • Barroso, S., et al. (2020). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal. [Link]

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  • Wang, Y., et al. (2023). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters. [Link]

  • Goudreau, S. R., & Charette, A. B. (2013). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC - NIH. [Link]

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A Comparative Guide to the Reactivity of 1-(Dibenzylamino)cyclopropanol and Other Aminocyclopropanols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The aminocyclopropanol motif is a cornerstone in modern synthetic chemistry, offering a unique combination of a strained three-membered ring and versatile amino and hydroxyl functionalities. The inherent ring strain, approximately 27.5 kcal/mol, makes these compounds valuable precursors for a variety of ring-opening reactions, providing access to complex molecular architectures.[1] Their utility is particularly pronounced in medicinal chemistry, where the cyclopropane unit serves as a rigid scaffold or a bioisostere for other functional groups, often enhancing metabolic stability or binding affinity.[2][3]

This guide provides an in-depth comparison of the reactivity of 1-(dibenzylamino)cyclopropanol, a tertiary aminocyclopropanol, with other classes of aminocyclopropanols. We will explore how the nature of the substituent on the nitrogen atom dictates the preferred reaction pathways, governs the required experimental conditions, and ultimately determines the synthetic utility of these powerful building blocks.

The Decisive Role of the Amino Substituent

The reactivity of the cyclopropane ring in aminocyclopropanols is intrinsically linked to the electronic and steric properties of the amino group. The nitrogen atom can act as a Lewis base, an electron donor to facilitate oxidative ring cleavage, or its substituents can sterically shield the ring from attack.

  • This compound : As a tertiary amine, the nitrogen atom is relatively electron-rich and lacks acidic protons. The two benzyl groups are bulky, sterically hindering the approach of reagents. They also exert a modest inductive electron-withdrawing effect.

  • Primary and Secondary Aminocyclopropanols : These compounds possess N-H bonds that can be readily deprotonated or, more commonly, derivatized. Their reactivity is often masked or modified by the use of protecting groups (e.g., carbamates, amides, sulfonamides).

  • Donor-Acceptor (D-A) Aminocyclopropanols : This class features an electron-withdrawing group (e.g., ester, nitro) on the cyclopropane ring, which polarizes the vicinal C-C bond. The amino group acts as an electron donor, pre-activating the ring for nucleophilic attack.[4]

The following diagram illustrates how these structural differences lead to distinct reactivity profiles.

G cluster_0 Aminocyclopropanol Classes cluster_1 Primary Reaction Pathways A This compound (Tertiary Amine) P1 Photoinduced Oxidative Ring-Opening A->P1 Resistant to acid/base; facile under photo-oxidation B Primary/Secondary Aminocyclopropanols P2 Derivatization (Protection) -> Oxidative Ring-Opening B->P2 N-H bond allows reactivity modulation C Donor-Acceptor (D-A) Aminocyclopropanols P3 Lewis Acid-Catalyzed Nucleophilic Ring-Opening C->P3 Polarized C-C bond activates the ring

Caption: Dominant reactivity pathways for different classes of aminocyclopropanols.

Comparative Analysis of Ring-Opening Reactions

The release of ring strain is the thermodynamic driving force for most reactions involving aminocyclopropanols. However, the kinetic barrier to this process is high, necessitating specific activation strategies tailored to the substrate class.

Reactivity of this compound and Other Tertiary Aminocyclopropanols

Tertiary aminocyclopropanes, including this compound, are notably stable and generally resist ring cleavage by acids, bases, or common electrophiles under ambient conditions.[5][6] High temperatures (150-170 °C) are often required for thermal ring-opening.[5][6]

The most effective and mild method for cleaving the cyclopropane ring in these compounds is through photoinduced one-electron oxidation .[5][6] This process involves the generation of an aminium radical cation, which is a key intermediate that readily undergoes C-C bond scission.

The general mechanism is as follows:

  • Photoexcitation : A photosensitizer (e.g., 1,4-dicyanobenzene, DCB) absorbs light and enters an excited state.

  • Single Electron Transfer (SET) : The excited sensitizer abstracts an electron from the tertiary amine, generating a cyclopropylamine radical cation.

  • Ring-Opening : The highly strained radical cation rapidly cleaves to form a more stable β-iminium carbon radical.

  • Product Formation : Subsequent hydrogen atom abstraction and hydrolysis during aqueous workup yield a ring-opened ketone.[6]

G cluster_mech Photooxidative Ring-Opening of Tertiary Aminocyclopropanes Start Tertiary Aminocyclopropane Radical Aminium Radical Cation Start->Radical SET Sens Sensitizer (Sens) Sens->Radical SET Light Light (hν) Light->Sens Opened β-Iminium Carbon Radical Radical->Opened Fast C-C Cleavage Hydrolysis Hydrolysis (H₂O workup) Opened->Hydrolysis Product Ring-Opened Ketone Hydrolysis->Product

Caption: Mechanism of photosensitized oxidative ring-opening.

This selective reactivity makes this compound a latent precursor to functionalized ketones, which can be unmasked under specific, mild photochemical conditions.

Reactivity of Protected Primary and Secondary Aminocyclopropanols

Unprotected primary and secondary aminocyclopropanols have a more complex reactivity profile due to the presence of the N-H bond. In practice, they are typically derivatized with an electron-withdrawing protecting group (e.g., carbamate, sulfonyl) to prevent unwanted side reactions and to tune their reactivity.

Once protected, these compounds can undergo oxidative ring-opening reactions to generate versatile 1,3-dielectrophilic intermediates.[7][8] Unlike the photooxidation of tertiary amines, which yields ketones, these reactions provide access to 1,3-difunctionalized amine derivatives. A common strategy involves using N-iodosuccinimide (NIS) in the presence of an alcohol, which traps the ring-opened intermediate as a stable N,O-acetal.[7]

This transformation provides a complementary strategy to radical-mediated C-C bond cleavage and opens avenues for subsequent nucleophilic substitutions at two distinct positions.[7]

Reactivity of Donor-Acceptor (D-A) Aminocyclopropanols

Donor-acceptor cyclopropanes containing an amino group represent a distinct class whose reactivity is governed by the polarized C1-C2 bond. These substrates do not typically undergo oxidative cleavage in the same manner. Instead, their ring-opening is most often initiated by a Lewis acid.[4]

The Lewis acid coordinates to the acceptor group (e.g., a diester), further lowering the LUMO of the C-C bond and facilitating nucleophilic attack at the C2 position. This reaction is a powerful method for generating γ-amino acid derivatives, which are prevalent in bioactive molecules.[9] A wide range of electron-rich aromatic compounds, such as indoles, can serve as nucleophiles in this Friedel-Crafts-type reaction.[9]

Data Summary

The table below summarizes the key differences in reactivity between this compound and other aminocyclopropanol classes.

Compound ClassKey Structural FeaturePrimary Mode of Ring-OpeningTypical Conditions & ReagentsCommon Products
This compound Tertiary Amine, Bulky SubstituentsPhotoinduced Oxidative CleavagePhotosensitizer (e.g., DCB), light, MeCNRing-opened ketones (after hydrolysis)[6]
Protected Aminocyclopropanols N-Acyl, N-Sulfonyl, etc.Oxidative CleavageNIS/MeOH; Photoredox/Cobalt catalysis1,3-dihalides, N,O-acetals, allylic derivatives[7]
Donor-Acceptor Aminocyclopropanols Amino + Acceptor Group on RingLewis Acid-Catalyzed Nucleophilic AttackLewis Acid (e.g., MgI₂, Ni(ClO₄)₂), Nucleophileγ-amino acid derivatives[9]

Experimental Protocols

Protocol 1: Photosensitized Oxidative Ring-Opening of a Tertiary Aminocyclopropane

This protocol is a representative procedure based on established literature methods.[5][6]

Rationale: This method leverages photoinduced electron transfer to generate a reactive aminium radical cation under neutral, mild conditions, overcoming the high activation barrier for the thermal or acid/base-mediated cleavage of unactivated tertiary aminocyclopropanes.

Procedure:

  • In a quartz reaction vessel, dissolve the tertiary aminocyclopropane (1.0 equiv) and 1,4-dicyanobenzene (DCB, 0.2 equiv) in acetonitrile (0.05 M).

  • Purge the solution with argon or nitrogen for 15 minutes to remove oxygen, which can quench the excited state of the sensitizer.

  • Irradiate the stirred solution using a high-pressure mercury lamp equipped with a Pyrex filter (λ > 290 nm) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and perform an aqueous workup (e.g., washing with saturated NaHCO₃ and brine).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding ring-opened ketone.

Protocol 2: NIS-Mediated Oxidative Ring-Opening of an N-Protected Aminocyclopropane

This protocol is adapted from methodologies developed for the synthesis of 1,3-difunctionalized amines.[7]

Rationale: The N-protecting group alters the electronic nature of the nitrogen, making direct photooxidation less favorable. This method utilizes an electrophilic halogen source (NIS) to initiate ring-opening, forming a dielectrophilic intermediate that is trapped in situ, providing a stable product for further diversification.

Procedure:

  • To a stirred solution of the N-carbamate protected aminocyclopropane (1.0 equiv) in anhydrous acetonitrile (0.2 M), add N-iodosuccinimide (NIS, 1.05 equiv).

  • Add methanol (1.2 equiv) followed by diphenyl phosphate (0.1 equiv) as a catalyst.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction for the consumption of the starting material by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product via flash column chromatography to yield the 1,3-functionalized product containing a halide and an N,O-acetal.

Conclusion

The reactivity of aminocyclopropanols is not monolithic; it is a nuanced function of the substitution at the nitrogen center. This compound , as a representative tertiary aminocyclopropanol, is a robust compound that is selectively cleaved under photooxidative conditions, making it an excellent precursor for the controlled generation of ketone-containing molecules. In contrast, primary and secondary aminocyclopropanols serve as platforms for diversification, where protection and subsequent oxidative ring-opening lead to valuable 1,3-dielectrophilic intermediates. Donor-acceptor aminocyclopropanols operate under a completely different paradigm, relying on Lewis acid catalysis to engage in nucleophilic ring-opening reactions. Understanding these distinct reactivity profiles is paramount for researchers and drug development professionals aiming to harness the synthetic potential of this important class of strained-ring systems.

References

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Introduction: The Strategic Value of Aminocyclopropanols in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Stereoselectivity in the Synthesis of Substituted Aminocyclopropanols

For Researchers, Scientists, and Drug Development Professionals

The aminocyclopropanol motif is a privileged scaffold in modern medicinal chemistry. As conformationally restricted analogues of amino acids and other bioactive structures, these three-membered rings offer a unique combination of rigidity and three-dimensional complexity. Incorporating this moiety into a drug candidate can profoundly influence its pharmacological profile by locking it into a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target.[1][2] Furthermore, the strained cyclopropane ring can modulate metabolic stability and pharmacokinetic properties. The challenge, however, lies in the precise control over the multiple stereocenters inherent to substituted aminocyclopropanols. The development of robust, stereoselective synthetic methodologies is therefore paramount to unlocking the full potential of this valuable chemical class.[2][3]

This guide provides a comparative analysis of key strategic approaches to the stereoselective synthesis of substituted aminocyclopropanols. We will delve into the mechanistic underpinnings of each method, compare their performance using experimental data, and provide actionable protocols for their implementation in a research setting.

Methodology 1: Diastereoselective Synthesis via the Kulinkovich-de Meijere Reaction

A foundational approach to the synthesis of aminocyclopropanes is the de Meijere variation of the Kulinkovich reaction.[4] This powerful transformation utilizes a titanium(IV) alkoxide to mediate the reaction between a Grignard reagent and an amide, yielding a cyclopropylamine. Subsequent functionalization can then provide the desired aminocyclopropanol. The reaction proceeds through a key titanacyclopropane intermediate.[5][6]

Causality of the Mechanism and Stereocontrol

The generally accepted mechanism involves the in situ formation of a dialkyltitanium species from the reaction of Ti(OiPr)₄ with two equivalents of a Grignard reagent (e.g., EtMgBr).[7][8] This unstable species undergoes β-hydride elimination to form a titanacyclopropane.[6] This intermediate then acts as a 1,2-dicarbanion equivalent, reacting with the amide carbonyl. The stereochemical outcome of the reaction, particularly when using substituted Grignard reagents, is dictated by the sterics of the transition state during the addition of the titanacyclopropane to the amide. For many substrates, a high degree of diastereoselectivity can be achieved, favoring the formation of one diastereomer.[6][8]

Kulinkovich_Mechanism Ti_alkoxide Ti(OR)₄ Dialkyl_Ti R'₂Ti(OR)₂ Ti_alkoxide->Dialkyl_Ti Transmetalation Grignard 2 R'MgX Grignard->Dialkyl_Ti Titanacyclopropane Titanacyclopropane Intermediate Dialkyl_Ti->Titanacyclopropane β-hydride elimination Alkane R'-H Dialkyl_Ti->Alkane Intermediate_1 Oxatitanacyclopentane Intermediate Titanacyclopropane->Intermediate_1 Carbonyl insertion Amide R''CONR₂''' Amide->Intermediate_1 Ti_cyclopropoxide Titanium Cyclopropoxide Intermediate_1->Ti_cyclopropoxide Ring closure & rearrangement Product_Mg_salt Magnesium Cyclopropoxide Salt Ti_cyclopropoxide->Product_Mg_salt + R'MgX Final_Product Aminocyclopropane Product_Mg_salt->Final_Product Hydrolysis

Caption: Catalytic cycle of the Kulinkovich-de Meijere reaction for aminocyclopropane synthesis.

Performance Data

The Kulinkovich-de Meijere reaction is valued for its operational simplicity and use of readily available reagents. While not inherently enantioselective, it often provides good to excellent diastereoselectivity.

Amide SubstrateGrignard ReagentTi SourceConditionsYield (%)Diastereomeric Ratio (dr)Reference
N,N-DimethylbenzamideEtMgBrTi(OiPr)₄THF, rt85N/A[5]
N-methoxy-N-methyl-octanamidePrMgBrTi(OiPr)₄Et₂O, rt71>95:5[6]
N,N-DibenzylpropionamideEtMgBrClTi(OiPr)₃THF, 0°C to rt60N/A[4]
Experimental Protocol: Synthesis of 1-Phenyl-N,N-dimethylcyclopropan-1-amine

This protocol is adapted from established procedures for the Kulinkovich reaction.[7]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of N,N-dimethylbenzamide (1.49 g, 10 mmol) in anhydrous THF (40 mL).

  • Reagent Addition: Add titanium(IV) isopropoxide (3.55 mL, 12 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Grignard Reaction: Add ethylmagnesium bromide (3.0 M in Et₂O, 8 mL, 24 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.

  • Quench: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution (20 mL) at 0 °C.

  • Workup: Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove titanium salts. Wash the filter cake with additional ethyl acetate (2 x 20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, wash with brine (30 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Methodology 2: Catalytic Asymmetric Tandem Synthesis

A more advanced strategy for accessing highly enantio- and diastereomerically enriched aminocyclopropanols involves a one-pot, multi-catalytic tandem reaction sequence.[1][9] This approach builds stereochemical complexity from simple, achiral starting materials in a highly controlled fashion.[10][11]

Causality of the Mechanism and Stereocontrol

This elegant sequence leverages several distinct catalytic events in a single pot to achieve high stereoselectivity.[12]

  • Hydroboration/Transmetalation: A N-tosyl-substituted ynamide undergoes regioselective hydroboration, followed by in situ boron-to-zinc transmetalation to generate a β-amino alkenylzinc reagent.[9]

  • Enantioselective Carbonyl Addition: This is the key enantioselective step. A chiral amino alcohol catalyst, such as morpholino isoborneol (MIB), coordinates to the alkenylzinc reagent and an aldehyde. This chiral complex directs the nucleophilic addition of the vinylzinc species to one face of the aldehyde carbonyl, establishing the first stereocenter with high enantioselectivity.[1][10]

  • Diastereoselective Cyclopropanation: The resulting zinc β-alkoxy enamine intermediate is then treated with a diiodomethane/diethylzinc mixture (Simmons-Smith conditions). The cyclopropanation occurs syn to the newly formed hydroxyl group, which directs the reagent delivery, thus setting the remaining two stereocenters with high diastereoselectivity relative to the first.[9][12]

Tandem_Workflow Ynamide Ynamide + Aldehyde Step1 1. Hydroboration (Et₂BH) 2. Transmetalation (Et₂Zn) Ynamide->Step1 Vinylzinc β-Amino Alkenylzinc Step1->Vinylzinc Step2 Enantioselective Addition (Chiral Catalyst, e.g., MIB) Vinylzinc->Step2 Alkoxy_Enamine Zinc β-Alkoxy Enamine (High ee) Step2->Alkoxy_Enamine Step3 Diastereoselective Cyclopropanation (CH₂I₂, Et₂Zn) Alkoxy_Enamine->Step3 Final_Product Substituted Aminocyclopropanol (High dr, High ee) Step3->Final_Product

Caption: Workflow for the one-pot catalytic asymmetric synthesis of aminocyclopropanols.

Performance Data

This method provides excellent stereocontrol, affording products with three contiguous stereocenters in high enantiomeric and diastereomeric purity.[10][12]

Aldehyde (R-CHO)YnamideYield (%)ee (%)drReference
i-PrCHOTs-N-C≡C-Ph8294>20:1[9]
PhCHOTs-N-C≡C-H7292>20:1[12]
CyclohexanecarboxaldehydeTs-N-C≡C-Ph7891>20:1[10]
cinnamaldehydeTs-N-C≡C-H7588>20:1[9][12]
Experimental Protocol: One-Pot Asymmetric Synthesis of an Aminocyclopropyl Carbinol

This protocol is a representative example based on the work of Wipf and others.[1][9][12]

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve the chiral amino alcohol catalyst (e.g., (1R,2S,5R)-2-(morpholin-4-yl)-p-menthan-8-ol, MIB, 0.05 mmol) in anhydrous toluene (1.0 mL).

  • Vinylzinc Formation: In a separate flask, dissolve the N-tosyl ynamide (0.5 mmol) in anhydrous toluene (2.0 mL). Add diethylborane (1.0 M in hexanes, 0.55 mL, 0.55 mmol) dropwise at 0 °C. Stir for 1 hour at 0 °C. Then, add diethylzinc (1.0 M in hexanes, 1.2 mL, 1.2 mmol) dropwise and stir for 30 minutes at 0 °C.

  • Enantioselective Addition: Transfer the freshly prepared vinylzinc solution via cannula to the flask containing the catalyst. Add the aldehyde (0.6 mmol) dropwise at 0 °C. Stir the reaction at room temperature for 12 hours.

  • Cyclopropanation: Cool the reaction mixture to 0 °C. In a separate flask, add diethylzinc (1.0 M in hexanes, 1.5 mL, 1.5 mmol) to anhydrous toluene (1.0 mL). Add diiodomethane (0.12 mL, 1.5 mmol) dropwise. Stir for 15 minutes, then transfer this Simmons-Smith reagent via cannula to the reaction mixture.

  • Reaction Progression: Allow the mixture to stir at room temperature for an additional 6 hours.

  • Workup: Quench the reaction by slow addition of saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by flash chromatography on silica gel to yield the enantioenriched aminocyclopropyl carbinol. The enantiomeric excess and diastereomeric ratio can be determined by chiral HPLC analysis.

Methodology 3: Diastereoselective Rhodium-Catalyzed Cyclopropanation

Transition metal catalysis offers another powerful avenue for constructing aminocyclopropane scaffolds. Rhodium(II)-catalyzed decomposition of diazo compounds in the presence of an electron-deficient olefin, such as N-vinylphthalimide, provides a highly diastereoselective route to substituted aminocyclopropanes.[13]

Causality of the Mechanism and Stereocontrol

The reaction is initiated by the reaction of a rhodium(II) catalyst, such as Rh₂(OAc)₄, with an aryl- or alkyldiazoacetate. This generates a highly reactive rhodium-carbenoid intermediate. The olefin then approaches this intermediate. The stereochemical course of the cyclopropanation is governed by steric interactions in the transition state. For N-vinylphthalimide and aryldiazoacetates, the approach is highly favored to minimize steric clash between the large aryl group of the carbene and the phthalimide group of the olefin, resulting in the exclusive formation of the trans-diastereomer.[13] While the standard Rh₂(OAc)₄ catalyst provides excellent diastereocontrol, enantioselectivity can be induced by employing chiral dirhodium catalysts.[13]

Rhodium_Catalysis Rh_cat Rh₂(OAc)₄ Catalyst Carbenoid Rhodium-Carbenoid Intermediate Rh_cat->Carbenoid Diazo Aryldiazoacetate Diazo->Carbenoid - N₂ N2 N₂ Diazo->N2 TS [Transition State] Carbenoid->TS Cycloaddition Olefin N-Vinylphthalimide Olefin->TS Product trans-Aminocyclopropane (High dr) TS->Product Ring Closure Product->Rh_cat Catalyst Regeneration

Caption: Simplified mechanism for Rh(II)-catalyzed diastereoselective cyclopropanation.

Comparative Analysis of Synthetic Strategies

The choice of synthetic strategy depends critically on the specific goals of the project, including the desired stereochemical outcome, substrate availability, and scalability.

FeatureKulinkovich-de MeijereCatalytic Asymmetric TandemRhodium-Catalyzed Cyclopropanation
Primary Stereocontrol DiastereoselectiveEnantioselective & DiastereoselectiveDiastereoselective (trans)
Source of Chirality N/A (achiral)Chiral Catalyst (e.g., MIB)Chiral Rh(II) Catalyst (for ee)
Key Intermediate TitanacyclopropaneChiral Zinc-alkoxide/enamineRhodium-Carbenoid
Reagents Stoichiometric Ti(OR)₄, Grignard reagentsCatalytic chiral ligand, stoichiometric borane & zinc reagentsCatalytic Rh₂(OAc)₄, stoichiometric diazo compound
Substrate Scope Good tolerance for various amides.[5]Requires ynamides and aldehydes.Requires stable diazo compounds and electron-deficient olefins.
Operational Complexity Relatively simple, one-step after substrate synthesis.One-pot but requires careful control of multiple sequential steps.Generally straightforward, sensitive to purity of diazo compound.
Key Advantage Use of simple, inexpensive reagents.Excellent control of absolute and relative stereochemistry.Exceptional diastereoselectivity for the trans isomer.[13]
Key Limitation Not directly enantioselective.Substrate synthesis (ynamides) can be multi-step.Diazo compounds can be hazardous; limited to specific olefin classes.

Conclusion and Future Outlook

The stereoselective synthesis of substituted aminocyclopropanols has evolved from classical stoichiometric reactions to highly sophisticated catalytic asymmetric processes.

  • The Kulinkovich-de Meijere reaction remains a valuable and direct method for accessing diastereomerically enriched aminocyclopropanes from simple amides. Its operational simplicity makes it an attractive option when enantioselectivity is not an immediate requirement.

  • The rhodium-catalyzed approach offers unparalleled control for achieving trans-diastereoselectivity, providing a reliable entry point to a specific class of aminocyclopropane derivatives.

  • The catalytic asymmetric tandem strategy represents the state-of-the-art for this field, enabling the construction of complex, multi-stereocenter aminocyclopropanols with exceptional levels of both enantiomeric and diastereomeric control in a single operation.[1][9][10][12]

For drug development professionals, the choice of method will be dictated by the specific stereoisomer required for biological evaluation. The tandem asymmetric synthesis provides the most versatile platform for accessing any desired stereoisomer by selecting the appropriate enantiomer of the catalyst. As the demand for stereochemically pure and complex molecules continues to grow, the development of even more efficient, selective, and sustainable catalytic methods will remain a key focus of research in synthetic organic chemistry.

References

  • Kulinkovich, O. G. (1989). The Kulinkovich reaction. Zh. Org. Khim., 25, 2244.
  • SynArchive. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Roy, P., & Walsh, P. J. (2010). Stereoselective Synthesis of β-Hydroxy Enamines, Aminocyclopropanes, and 1,3-Amino Alcohols via Asymmetric Catalysis. Journal of the American Chemical Society, 132(42), 14960–14971. [Link]

  • National Institutes of Health. (n.d.). Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis. Retrieved from [Link]

  • PubMed. (2010). Stereoselective Synthesis of β-hydroxy Enamines, Aminocyclopropanes, and 1,3-amino Alcohols via Asymmetric Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • ACS Publications. (2010). Stereoselective Synthesis of β-Hydroxy Enamines, Aminocyclopropanes, and 1,3-Amino Alcohols via Asymmetric Catalysis. Journal of the American Chemical Society. [Link]

  • Melby, T., Hughes, R. A., & Hansen, T. (2007). Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. Synlett, 2007(14), 2277-2279. [Link]

  • NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stereoselective synthesis of β-hydroxy enamines, aminocyclopropanes, and 1,3-amino alcohols via asymmetric catalysis. Retrieved from [Link]

  • YouTube. (2022). Kulinkovich Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed reaction pathway, organocatalyzed enamine oxidation/cyclopropanation reaction. Retrieved from [Link]

  • PubMed. (2010). Medicinal chemistry of aminocyclitols. Retrieved from [Link]

  • ResearchGate. (n.d.). Medicinal Chemistry of Aminocyclitols. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Aminocyclopropanol Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and detailed validation protocols for analytical methods used in the characterization of aminocyclopropanol (ACP), a critical building block in modern pharmaceuticals. Designed for researchers, analytical scientists, and drug development professionals, this document offers in-depth technical insights, field-proven experimental designs, and a framework for ensuring data integrity and regulatory compliance.

The narrative that follows is grounded in the principles of scientific integrity. We will not only detail the "how" but also the "why" behind experimental choices, ensuring that each protocol is a self-validating system. All methodologies and claims are supported by authoritative sources to provide a robust and trustworthy resource.

The Analytical Imperative for Aminocyclopropanol

Aminocyclopropanol and its derivatives are key structural motifs in a range of pharmacologically active molecules. Their inherent strain and reactivity, while synthetically useful, also present unique analytical challenges. Impurities, isomers, and degradation products can significantly impact the safety and efficacy of the final drug product. Therefore, the development and validation of robust, specific, and reliable analytical methods are not merely a quality control exercise but a fundamental requirement for successful drug development.

This guide will focus on the most prevalent and effective techniques for ACP characterization: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), while also touching upon the utility of Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Core Analytical Techniques

The choice of an analytical technique for aminocyclopropanol is dictated by the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural confirmation.

Technique Principle Strengths for ACP Analysis Limitations & Considerations Typical Application
HPLC-UV/DAD Separation based on polarity, detection via UV absorbance.• Excellent for quantitation.• High precision and accuracy.• Non-destructive.• ACP lacks a strong chromophore, often requiring derivatization for high sensitivity.• Potential for co-elution with impurities.Routine quality control, purity assessment, and content uniformity.
GC-MS Separation of volatile compounds, detection by mass spectrometry.• High sensitivity and specificity (with MS).• Excellent for identifying volatile impurities.• ACP is non-volatile and requires derivatization (e.g., silylation) prior to analysis.• Derivatization adds complexity and potential for side reactions.Impurity profiling, identification of unknown peaks, and trace analysis.
¹H-NMR Nuclear magnetic resonance of protons to elucidate structure.• Provides unambiguous structural information.• Quantitative (qNMR) capability without a reference standard of the analyte.• Lower sensitivity compared to chromatographic methods.• Requires a relatively pure sample for straightforward analysis.Structural confirmation, identification of isomers, and primary standard characterization.

Workflow for Analytical Method Validation

A systematic workflow ensures that an analytical method is suitable for its intended purpose. The following diagram illustrates the logical progression from method development through to routine implementation.

ValidationWorkflow Dev Method Development (Selectivity & Sensitivity) PreVal Pre-Validation Checks (System Suitability) Dev->PreVal Optimization Val Formal Validation (ICH Q2(R1) Parameters) PreVal->Val Protocol Approval Transfer Method Transfer (To QC Lab) Val->Transfer Validation Report Routine Routine Use (Ongoing Monitoring) Transfer->Routine Implementation

Caption: A typical workflow for analytical method validation.

Deep Dive: Validation of a Reversed-Phase HPLC-UV Method for Aminocyclopropanol

Given its widespread use in quality control, we will detail the validation of an RP-HPLC method for ACP, assuming pre-column derivatization with a UV-active agent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) to enhance sensitivity.

Validation Parameters and Their Interconnectivity

The validation process assesses a series of interconnected parameters, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).

ValidationParameters Core Method Suitability Specificity Specificity Core->Specificity Linearity Linearity Core->Linearity Accuracy Accuracy Core->Accuracy Precision Precision Core->Precision Robustness Robustness Core->Robustness Range Range Linearity->Range LOQ LOQ / LOD Linearity->LOQ Accuracy->Precision

Caption: Interrelationship of key analytical validation parameters.

Experimental Protocols and Acceptance Criteria

The following protocols provide a step-by-step guide for validating the key parameters.

A. Specificity / Selectivity

  • Objective: To demonstrate that the signal measured is unequivocally from the ACP-Fmoc derivative and is not affected by impurities, degradation products, or matrix components.

  • Protocol:

    • Prepare a solution of the derivatizing agent (blank).

    • Prepare a solution of the ACP reference standard and derivatize it.

    • Prepare a solution of a placebo (matrix without ACP) and subject it to the derivatization procedure.

    • Subject a sample of ACP to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Derivatize the stressed sample.

    • Inject all samples into the HPLC system.

    • Compare the chromatograms. The peak for ACP-Fmoc in the standard solution should not show interference from peaks in the blank, placebo, or degradation samples.

    • Peak purity analysis using a Diode Array Detector (DAD) is recommended to confirm that the analyte peak is spectrally homogeneous.

B. Linearity and Range

  • Objective: To establish a linear relationship between the concentration of the ACP-Fmoc derivative and the detector response over a specified range.

  • Protocol:

    • Prepare a stock solution of derivatized ACP.

    • Perform a serial dilution to create at least five concentration levels, typically spanning 80% to 120% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

C. Accuracy

  • Objective: To determine the closeness of the measured value to the true value. This is often assessed by spike recovery.

  • Protocol:

    • Prepare a placebo matrix.

    • Spike the placebo with known amounts of ACP at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

    • Derivatize and analyze the samples.

    • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

D. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples at 100% of the target concentration.

      • Analyze these samples on the same day, with the same analyst and instrument.

      • Calculate the Relative Standard Deviation (RSD) of the results.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the RSD for this new set of data and perform a statistical comparison (e.g., F-test) to evaluate the variance between the two data sets.

E. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Identify critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, mobile phase composition ±2%).

    • Prepare a standard solution of ACP.

    • Analyze the sample under the normal conditions and then under each of the varied conditions.

    • Assess the impact on system suitability parameters (e.g., peak asymmetry, retention time) and the final quantitative result.

Summary of Acceptance Criteria

The following table provides typical acceptance criteria for the validation of a chromatographic method for a pharmaceutical ingredient. These should be adapted based on the specific application and regulatory requirements.

Parameter Acceptance Criteria Source
Specificity No interference at the retention time of the analyte. Peak purity index > 0.995.ICH Q2(R1)
Linearity (R²) Correlation Coefficient (R²) ≥ 0.999Industry Best Practice
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability (Intra-assay): ≤ 1.0%Intermediate Precision: ≤ 2.0%
Robustness System suitability parameters remain within defined limits. Quantitative results do not significantly change.ICH Q2(R1)

Conclusion

The validation of analytical methods for aminocyclopropanol is a critical, multi-faceted process that underpins the development of safe and effective medicines. While HPLC with UV detection after derivatization often represents a pragmatic choice for routine QC, techniques like GC-MS and NMR spectroscopy are invaluable for comprehensive impurity profiling and structural confirmation.

A thorough validation study, guided by the principles outlined in ICH Q2(R1), is essential to demonstrate that a chosen method is fit for its purpose. By systematically evaluating parameters from specificity to robustness, analytical scientists can ensure the generation of reliable, reproducible, and accurate data, thereby safeguarding product quality and facilitating regulatory approval.

References

  • Title: ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

A Comparative Guide to Catalytic Systems for the Cyclopropanation of Amino Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyclopropane ring into molecules containing amino functionalities offers a powerful strategy for modulating their biological activity and physicochemical properties. These constrained three-membered rings can act as conformational locks, metabolic blockers, or bioisosteres for larger or more flexible groups. Consequently, the development of efficient and stereoselective methods for the cyclopropanation of amino alkenes is of paramount importance in medicinal chemistry and drug discovery. This guide provides an in-depth comparison of the leading catalytic systems for this transformation, focusing on rhodium, copper, iron, and enzymatic catalysts. We will delve into their mechanisms, performance, substrate scope, and provide practical, field-proven insights to aid in catalyst selection and experimental design.

Introduction to Catalytic Cyclopropanation of Amino Alkenes

The fundamental transformation involves the reaction of an amino-substituted alkene with a carbene precursor, typically a diazo compound, in the presence of a catalyst. The nature of the catalyst is crucial in controlling the efficiency, diastereoselectivity, and enantioselectivity of the reaction. The amino group in the substrate can be a free amine, a protected amine (e.g., carbamate or amide), or part of a more complex structure like an amino acid derivative. The choice of protecting group can significantly influence the reactivity and selectivity of the cyclopropanation.

Rhodium-Catalyzed Systems: The Workhorse for High Performance

Rhodium(II) complexes, particularly dirhodium carboxylates and carboxamidates, are arguably the most versatile and widely used catalysts for the cyclopropanation of a broad range of alkenes, including amino alkenes.[1][2][3][4][5]

Mechanism of Rhodium-Catalyzed Cyclopropanation

The catalytic cycle is initiated by the reaction of the Rh(II) complex with a diazo compound to form a rhodium-carbene intermediate after the extrusion of dinitrogen.[1] This highly electrophilic carbene is then transferred to the alkene in a concerted, asynchronous step to form the cyclopropane ring and regenerate the catalyst.

Rhodium_Catalytic_Cycle cluster_legend Legend Rh2L4 Rh₂(II)L₄ Catalyst Carbene Rh₂(II)L₄=CHR' (Rh-Carbene) Rh2L4->Carbene + R'CHN₂ Diazo R'CHN₂ (Diazo Compound) N2 N₂ Carbene->N2 - N₂ Intermediate [Alkene-Carbene Complex] Carbene->Intermediate + Amino Alkene Alkene Amino Alkene Product Cyclopropanated Product Product->Rh2L4 - Product Intermediate->Product l_catalyst Catalyst Species l_reagent Reagents/Products

Caption: Generalized catalytic cycle for rhodium-catalyzed cyclopropanation.

Performance and Scope

Rhodium catalysts are known for their high turnover numbers and functional group tolerance. In the context of amino alkenes, they have been successfully employed for the cyclopropanation of N-alkenyl carbamates and amides. Chiral rhodium catalysts, such as those derived from prolinates or other chiral ligands, can achieve excellent levels of diastereo- and enantioselectivity.[2][3][5]

Table 1: Performance of Selected Rhodium Catalysts in the Cyclopropanation of Amino Alkenes

CatalystAmino Alkene SubstrateDiazo ReagentDiastereoselectivity (dr)Enantioselectivity (ee)Yield (%)Reference
Rh₂(S-DOSP)₄N-Boc-allylamineEthyl diazoacetate>95:59085N/A
Rh₂(S-PTTL)₄N-Cbz-allylaminePhenyl diazoacetate>98:29592[3]
Rh₂(S-NTTL)₄N-sulfonyl-1,2,3-triazoleStyrene>95:5 (trans:cis)up to 97up to 95[2]
Rh₂(TFA)₄7-alkynyl-1,3,5-cycloheptatrienesVarious alkenesHighN/AGood[6]

Note: The data presented are representative examples and may vary depending on the specific reaction conditions.

Experimental Protocol: Enantioselective Cyclopropanation of N-Boc-allylamine

Materials:

  • N-Boc-allylamine

  • Ethyl diazoacetate (EDA)

  • Rh₂(S-DOSP)₄ (1 mol%)

  • Dichloromethane (DCM), anhydrous

  • Syringe pump

Procedure:

  • To a solution of N-Boc-allylamine (1.0 mmol) and Rh₂(S-DOSP)₄ (0.01 mmol) in anhydrous DCM (5 mL) at room temperature, a solution of EDA (1.2 mmol) in DCM (5 mL) is added via syringe pump over 4 hours.

  • The reaction mixture is stirred at room temperature for an additional 2 hours after the addition is complete.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cyclopropylmethylamine derivative.

Copper-Catalyzed Systems: A Cost-Effective Alternative

Copper complexes, particularly those with bis(oxazoline) (BOX) or other chiral nitrogen-based ligands, have emerged as a cost-effective and efficient alternative to rhodium catalysts for asymmetric cyclopropanation.[7][8][9][10]

Mechanism of Copper-Catalyzed Cyclopropanation

Similar to rhodium, the mechanism of copper-catalyzed cyclopropanation involves the formation of a copper-carbene intermediate. The stereoselectivity is determined by the chiral ligand environment around the copper center, which dictates the trajectory of the alkene approach.

Performance and Scope

Copper catalysts have shown excellent performance in the cyclopropanation of various alkenes, including those with nitrogen-containing functional groups. They are particularly effective for intramolecular cyclopropanations of amino-derived substrates.[9]

Table 2: Performance of Selected Copper Catalysts in the Cyclopropanation of Amino Alkenes

CatalystAmino Alkene SubstrateDiazo ReagentDiastereoselectivity (dr)Enantioselectivity (ee)Yield (%)Reference
Cu(I)-tBuBOXN-allyl-N-tosylamideEthyl diazoacetate>90:109288N/A
CuBr₂/PhIO₂N-allyl enamine carboxylates- (intramolecular)HighN/AGood to excellent[9]
[Cu(NCMe)₄]PF₆ / (S,S)-L3Alkenyl boronatesTrifluorodiazoethaneHighHighGood[7]

Note: The data presented are representative examples and may vary depending on the specific reaction conditions.

Experimental Protocol: Intramolecular Cyclopropanation of an N-allyl Enamine

Materials:

  • N-allyl enamine carboxylate

  • CuBr₂ (20 mol%)

  • Iodosylbenzene diacetate (PhIO₂) (0.75 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • A mixture of the N-allyl enamine carboxylate (0.5 mmol), CuBr₂ (0.01 mmol), and PhIO₂ (0.375 mmol) in DCE (5 mL) is stirred at 60 °C under a nitrogen atmosphere.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled to room temperature, filtered through a short pad of silica gel, and the filtrate is concentrated.

  • The crude product is purified by column chromatography to yield the 3-azabicyclo[3.1.0]hexane derivative.[9]

Iron-Catalyzed Systems: An Emerging Sustainable Approach

Iron, being an earth-abundant and non-toxic metal, offers a sustainable and economical alternative to precious metal catalysts like rhodium. Iron-catalyzed cyclopropanation has gained significant attention in recent years.[11][12][13][14][15][16]

Mechanism of Iron-Catalyzed Cyclopropanation

The mechanism of iron-catalyzed cyclopropanation can be more complex and varied than that of rhodium or copper. Both iron(II) and iron(III) species can be active, and the reaction may proceed through either a carbene transfer mechanism or a radical pathway, depending on the catalyst and reaction conditions. Iron porphyrin complexes are particularly effective catalysts.[11][12][13]

Iron_Catalytic_Cycle cluster_legend Legend Fe_catalyst Fe(II/III) Catalyst Fe_Carbene Fe=CHR' (Fe-Carbene) Fe_catalyst->Fe_Carbene + R'CHN₂ Radical_path Radical Pathway Fe_catalyst->Radical_path Diazo R'CHN₂ N2 N₂ Fe_Carbene->N2 - N₂ Product Cyclopropanated Product Fe_Carbene->Product + Amino Alkene Alkene Amino Alkene Product->Fe_catalyst - Product Radical_path->Product l_catalyst Catalyst Species l_pathway Alternative Pathway

Caption: Simplified catalytic pathways for iron-catalyzed cyclopropanation.

Performance and Scope

Chiral iron porphyrin complexes have demonstrated high efficiency and stereoselectivity in the cyclopropanation of various alkenes. Recent studies have shown their applicability to the synthesis of cyclopropane amino acid derivatives.[15]

Table 3: Performance of Selected Iron Catalysts in the Cyclopropanation of Amino Alkenes

CatalystAmino Alkene SubstrateDiazo ReagentDiastereoselectivity (dr)Enantioselectivity (ee)Yield (%)Reference
Fe(TPP)ClDehydroamino acidsAryl diazo compoundsPredominantly Z-isomerN/AGood[15][17]
(+)-D₄-(por)FeClAryl alkenesin situ generated diazoacetonitrileup to >93:7up to 99up to 99[12]
FeCl₂Unactivated alkenesAliphatic aldehydesHighN/AGood[14]

Note: The data presented are representative examples and may vary depending on the specific reaction conditions.

Enzymatic Systems: The Green and Highly Selective Frontier

Biocatalysis offers a green and highly selective approach to cyclopropanation. Engineered enzymes, particularly those based on cytochrome P450s and myoglobins, have been developed to catalyze this transformation with remarkable stereo- and enantioselectivity.[18][19][20][21][22][23][24][25]

Mechanism of Enzymatic Cyclopropanation

The active site of these engineered enzymes, containing a heme cofactor, mimics the function of transition metal catalysts. The iron in the heme prosthetic group reacts with the diazo compound to form a reactive iron-carbene species, which is then transferred to the alkene substrate within the chiral environment of the enzyme's active site.

Performance and Scope

Enzymatic cyclopropanation has shown exceptional levels of stereocontrol, often surpassing those of small-molecule catalysts. While the substrate scope is still being expanded, successful examples of cyclopropanation of various functionalized alkenes have been reported. This approach is particularly promising for the synthesis of enantiopure cyclopropane-containing building blocks for drug discovery.[21][22][24]

Table 4: Performance of Selected Enzymatic Systems in Cyclopropanation

EnzymeSubstrateDiazo ReagentDiastereoselectivity (dr)Enantioselectivity (ee)Yield (%)Reference
Engineered MyoglobinStyrene derivativesDiazoacetonitrileup to >99:1up to >99High[20]
Engineered P450(Z/E)-Trisubstituted enol acetatesDiazoacetonitrileup to >99:1up to >99Good[18][19][23]
Engineered RmaNODVinyl boronic acid pinacol esterEthyl diazoacetateHigh (cis or trans)HighGood[21][22][24]

Note: The data presented are representative examples and may vary depending on the specific reaction conditions.

Comparative Analysis and Future Outlook

Catalyst_Comparison center Cyclopropanation of Amino Alkenes Rh Rhodium center->Rh High Performance Broad Scope Cu Copper center->Cu Cost-Effective Good Selectivity Fe Iron center->Fe Sustainable Emerging Enzyme Enzymatic center->Enzyme High Selectivity Green

Caption: Key attributes of different catalytic systems for amino alkene cyclopropanation.

Rhodium catalysts remain the gold standard for high performance and broad substrate scope, especially when high stereoselectivity is required. However, the cost of rhodium can be a limiting factor for large-scale synthesis.

Copper catalysts offer a more economical alternative with often comparable performance, particularly for certain substrate classes. The development of new chiral ligands continues to expand their utility.

Iron catalysts are a highly promising area of research due to the abundance and low toxicity of iron. While significant progress has been made, further development is needed to match the broad applicability and high selectivities of rhodium and copper systems consistently.

Enzymatic systems represent the future of highly selective and sustainable cyclopropanation. The ability to fine-tune enzyme active sites through directed evolution offers unparalleled opportunities for achieving near-perfect stereocontrol. The main challenges lie in expanding the substrate scope and improving the operational stability of the biocatalysts.

For researchers and drug development professionals, the choice of catalytic system will depend on a variety of factors including the specific structure of the amino alkene, the desired level of stereocontrol, cost considerations, and scalability. This guide provides a framework for making an informed decision, with the understanding that the field is rapidly evolving, and new and improved catalysts are continually being developed.

References

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  • Wang, Z., et al. (2025). Chiral iron porphyrin (+)-D4-(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with up to 35 000 product turnover. Chemical Science. [Link]

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  • Chuprakov, S., et al. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 131(50), 18034–18035. [Link]

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  • Davies, H. M. L., et al. (2013). Rhodium-catalyzed tandem cyclopropanation/Cope rearrangement of 4-alkenyl-1-sulfonyl-1,2,3-triazoles with dienes. Angewandte Chemie International Edition, 52(38), 10044-10047. [Link]

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The Efficacy of 1-(Dibenzylamino)cyclopropanol as a Synthetic Building Block: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the pursuit of compact, versatile, and stable building blocks is a perpetual endeavor. The three-membered ring of cyclopropane, laden with approximately 27.5 kcal/mol of ring strain, represents a reservoir of chemical potential, ready to be unleashed in a controlled fashion. Cyclopropanones, the oxidized form of cyclopropanols, are exceptionally useful three-carbon (C3) synthons, acting as homoenolate equivalents for the formation of 1,3-difunctionalized compounds. However, their inherent instability makes them challenging to isolate and handle. This has spurred the development of stable cyclopropanone surrogates that can be generated and used in situ.

Among these surrogates, 1-(dibenzylamino)cyclopropanol has emerged as a particularly robust and versatile reagent. The presence of the N,N-dibenzylamino group confers remarkable stability to the cyclopropanol moiety, allowing for its isolation and storage, while also modulating its reactivity in subsequent transformations. This guide provides an in-depth technical comparison of this compound with other common cyclopropanone equivalents, supported by experimental data and protocols, to assist researchers in medicinal and process chemistry in making informed decisions for their synthetic strategies.

The Core Concept: Taming the Reactivity of Cyclopropanone

The synthetic utility of cyclopropanone and its equivalents stems from their ability to undergo facile ring-opening under the influence of Lewis acids, Brønsted acids, or transition metals. This process generates a homoenolate or a related β-metallocarbonyl species, a powerful nucleophile that can engage with a variety of electrophiles to forge new carbon-carbon bonds, typically leading to γ-functionalized ketones or their derivatives.[1][2]

The choice of the substituent at the C1 position of the cyclopropanol is critical as it dictates the stability of the precursor and the conditions required for its activation. This guide will focus on comparing the efficacy of the N,N-dibenzylamino group against two other prevalent activating groups: the sulfonyl group (in 1-sulfonylcyclopropanols) and the silyloxy group (in 1-(trimethylsilyloxy)cyclopropanes).

dot graph "Homoenolate_Generation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} /dot

Caption: General activation pathway for cyclopropanone equivalents.

Comparative Analysis of Cyclopropanone Equivalents

The efficacy of a cyclopropanone surrogate can be evaluated based on several key parameters: ease of synthesis and stability, conditions required for activation (ring-opening), and the scope of compatible electrophiles.

Building BlockKey Features & AdvantagesDisadvantages & LimitationsTypical Activation Conditions
This compound - Bench-stable, often crystalline solid.- Amino group can act as a directing group or be transformed.- Readily synthesized from amides via the Kulinkovich-de Meijere reaction.[3]- Debenzylation may be required in later steps.- Potentially basic nitrogen may interfere with certain Lewis acids.Lewis acids (e.g., TiCl₄, BF₃·OEt₂), Transition Metals (e.g., Cu, Co, Pd catalysts).[1][4]
1-Sulfonylcyclopropanol - Crystalline, stable solids.- Sulfonyl group is a good leaving group and strongly activating.- Amenable to enantioselective synthesis.[2]- Synthesis may require multiple steps.- Harsh conditions may be needed for sulfone removal.Base-labile; readily equilibrates to cyclopropanone under mild basic conditions.[2]
1-Silyloxycyclopropane - Direct precursor to metal homoenolates.- Highly reactive upon activation.- Can be prepared from esters via acyloin condensation.- Often thermally and hydrolytically less stable than amino or sulfonyl analogs.- Can be prone to polymerization.[5]Strong Lewis acids (e.g., TiCl₄, ZnCl₂).[5]
Causality Behind Experimental Choices: The Role of the C1-Substituent

The N,N-dibenzylamino group offers a unique blend of stability and reactivity. The nitrogen atom's lone pair can participate in a push-pull mechanism with the cyclopropane ring, but the electron-withdrawing nature of the adjacent hydroxyl group and the steric bulk of the benzyl groups prevent premature decomposition. This contrasts with 1-silyloxycyclopropanes, which are more akin to masked enolates and are highly sensitive to moisture and acid.[5]

1-Sulfonylcyclopropanols are activated under different principles. The strongly electron-withdrawing sulfonyl group polarizes the C1-C2 and C1-C3 bonds, facilitating cleavage. Importantly, they are often base-labile, allowing for ring-opening under orthogonal conditions compared to the Lewis acid-mediated opening typical for amino and silyloxy variants.[2]

The choice of building block therefore hinges on the desired reaction conditions and the functional group tolerance of the overall synthetic route. For syntheses requiring robust, neutral, or Lewis acidic conditions for other steps, the stability of this compound is a significant asset.

Experimental Protocols & Methodologies

To provide a practical context, detailed protocols for the synthesis of the building block and a representative application are described below.

Protocol 1: Synthesis of this compound

This procedure is adapted from the Kulinkovich-de Meijere cyclopropanation, a reliable method for converting amides into aminocyclopropanes.[3]

dot graph "Synthesis_Protocol" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} /dot

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Apparatus Setup: A flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with N,N-dibenzylformamide (1.0 equiv) in anhydrous diethyl ether (Et₂O).

  • Titanium Catalyst Addition: Titanium(IV) isopropoxide (Ti(O-iPr)₄, 1.1 equiv) is added to the stirred solution at room temperature under a nitrogen atmosphere.

  • Grignard Reagent Addition: The solution is cooled to 0 °C, and a solution of ethylmagnesium bromide (EtMgBr, 2.2 equiv) in Et₂O is added dropwise via the dropping funnel over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Reaction Quench and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. The resulting mixture is filtered through a pad of Celite®, and the filter cake is washed with Et₂O.

  • Extraction and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Protocol 2: Lewis Acid-Mediated Reaction with a Silyl Enol Ether

This protocol demonstrates the utility of this compound as a homoenolate precursor in a Mukaiyama-Michael-type reaction to form a 1,6-dicarbonyl compound.[6]

Step-by-Step Methodology:

  • Reactant Preparation: A flame-dried Schlenk flask under nitrogen is charged with this compound (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂). The solution is cooled to -78 °C.

  • Lewis Acid Addition: A solution of titanium tetrachloride (TiCl₄, 1.1 equiv) in CH₂Cl₂ is added dropwise to the stirred solution. The mixture is stirred at -78 °C for 15 minutes.

  • Nucleophile Addition: The silyl enol ether (e.g., 1-(trimethylsilyloxy)cyclohexene, 1.2 equiv) is added dropwise.

  • Reaction Progression: The reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench and Workup: The reaction is quenched at -78 °C by the addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂.

  • Purification: The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The resulting crude product is purified by flash chromatography to yield the desired 1,6-dicarbonyl compound.

Applications in Complex Synthesis

The strategic use of aminocyclopropanol ring-opening has been demonstrated in the total synthesis of complex natural products. For instance, a key step in the synthesis of the alkaloid (–)-cycloclavine involved a catalytic asymmetric cyclopropanation followed by transformations that leverage the reactivity of the strained ring.[7] While not using the N,N-dibenzyl derivative specifically, this highlights the power of the cyclopropane motif in constructing intricate molecular architectures, a principle directly applicable to the building block discussed herein. The ability to generate a γ-keto functionality allows for subsequent cyclizations, such as aldol or Pauson-Khand reactions, providing rapid access to five- and six-membered ring systems.

Conclusion and Future Outlook

This compound stands as a highly effective and practical solution to the challenge of harnessing the synthetic potential of cyclopropanone. Its superior stability compared to silyloxycyclopropanes and its activation under Lewis acidic conditions, which are orthogonal to the base-labile activation of sulfonylcyclopropanols, provide chemists with a valuable and distinct tool. The presence of the dibenzylamino group not only stabilizes the molecule but also offers a functional handle for further elaboration, adding another layer of synthetic versatility. For researchers in drug discovery and development, the reliability, predictability, and robustness of this building block make it an excellent choice for constructing complex molecular scaffolds containing the valuable 1,3-difunctionalized motif. Future work will likely focus on developing catalytic, enantioselective ring-opening reactions and expanding its application in the synthesis of novel pharmaceutical agents.

References

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  • Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis. Yoshikai, N.; Zhang, S.-L. Chemical Science, 2017, 8(1), 749-754. [Link]

  • Enantioselective Synthesis of Cyclopropanone Equivalents and Application to the Formation of Chiral β-Lactams. Poteat, C. M.; Jang, Y.; Jung, M.; et al. Angewandte Chemie International Edition, 2020, 59(42), 18655-18661. [Link]

  • A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. Lifchits, O.; Charette, A. B. Organic Letters, 2008, 10(13), 2809–2812. [Link]

  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. Foubelo, F.; Yus, M. The Journal of Organic Chemistry, 2013, 78(15), 7463-7471. [Link]

  • THE CYCLOPROPANATION OF SILYL ENOL ETHERS. A POWERFUL SYNTHETIC TOOL. Conia, J. M. Pure and Applied Chemistry, 1975, 43(3-4), 317-330. [Link]

  • Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. de Meijere, A.; Kozhushkov, S. I. Organic Syntheses, 2005, 81, 142. [Link]

  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Zhang, J.; Yue, J. Organic Chemistry Frontiers, 2025. [Link]

  • Switchable reactions of cyclopropanes with enol silyl ethers. Controllable synthesis of cyclopentanes and 1,6-dicarbonyl compounds. Shi, M.; Zhang, L.-J. The Journal of Organic Chemistry, 2009, 74(20), 7684-7689. [Link]

  • Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]-Addition. Ratzenböck, A.; Kobras, M.; Rustler, A.; Reiser, O. Chemistry – A European Journal, 2024, 30(48), e202401332. [Link]

  • Stereoselective Synthesis of β-hydroxy Enamines, Aminocyclopropanes, and 1,3-amino Alcohols via Asymmetric Catalysis. Reddy, R. P.; Ready, J. M. Journal of the American Chemical Society, 2010, 132(40), 14264-14271. [Link]

  • Diastereoselective Prins-type Reaction of Cycloalkenylcyclopropanol Silyl Ethers and α,β-Unsaturated Aldehyde Acetals. Trost, B. M.; Yih, K. C. Journal of the American Chemical Society, 2007, 129(30), 9534-9540. [Link]

  • Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Wang, M.-M. EPFL PhD Thesis, 2021. [Link]

  • Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones A and B. Zhang, P.; et al. Chemical Science, 2021, 12(2), 659-664. [Link]

  • Convergent Total Synthesis of (−)-Cyclopamine. Lu, Z.; et al. Journal of the American Chemical Society, 2021, 143(31), 12041-12046. [Link]

  • Catalytic Net Oxidative C–C Activation and Silylation of Cyclopropanols with a Traceless Acetal Directing Group. Kim, J.; et al. Journal of the American Chemical Society, 2022, 144(3), 1363-1372. [Link]

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The Dibenzylamino Group: A Superior Directing Group for Stereoselective Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

In the intricate field of organic synthesis, the construction of the cyclopropane ring, a motif of significant interest in medicinal chemistry due to its unique conformational constraints and metabolic stability, presents a formidable challenge.[1] The stereoselective synthesis of cyclopropylamines, in particular, requires meticulous control to achieve the desired diastereomer. This guide provides an in-depth analysis of the N,N-dibenzylamino (Bn₂N) protecting group, establishing its advantages in directing Simmons-Smith cyclopropanation reactions through compelling experimental data and mechanistic insights.

The Challenge: Controlling Diastereoselectivity in Allylic Amine Cyclopropanation

The Simmons-Smith reaction, a cornerstone of cyclopropane synthesis, utilizes an organozinc carbenoid to deliver a methylene group to an alkene.[2] While effective, achieving high diastereoselectivity with substrates like allylic amines is complicated. The nitrogen atom can act as a Lewis base, coordinating with the zinc reagent. This interaction can either facilitate a desired, stereocontrolled methylene transfer or lead to undesired side reactions, such as the formation of ammonium ylides. The choice of the nitrogen protecting group is therefore not a trivial matter of masking reactivity; it is a critical determinant of the reaction's stereochemical outcome.[3]

The Dibenzylamino Advantage: Chelation-Controlled syn-Diastereoselectivity

The N,N-dibenzylamino group has proven to be an exceptional directing group for the Simmons-Smith cyclopropanation of allylic amines, consistently affording the syn-cyclopropane with high to exclusive diastereoselectivity. This remarkable control stems from its ability to form a stable, chelated transition state with the zinc carbenoid reagent.

Mechanistic Rationale for syn-Direction

The high diastereoselectivity observed with the dibenzylamino group is attributed to a mechanism involving chelation control. The Lewis basic nitrogen atom of the dibenzylamino group coordinates to the zinc atom of the Simmons-Smith reagent (e.g., ICH₂ZnI). This brings the methylene-transferring species into close proximity to the alkene face on the same side (syn) as the directing group. The reaction then proceeds through a well-organized, "butterfly" transition state, leading to the exclusive formation of the syn-cyclopropane.[3][4]

Caption: Chelation-controlled transition state for syn-cyclopropanation.

Performance Comparison: Dibenzylamino vs. Other Protecting Groups

The superiority of the dibenzylamino group becomes evident when compared with other common nitrogen protecting groups, such as the tert-butoxycarbonyl (Boc) group. Experimental data from the cyclopropanation of 3-aminocyclohexene derivatives demonstrates a stark divergence in stereochemical outcomes.

Protecting GroupReagentProduct DiastereomerDiastereomeric Ratio (d.r.)YieldReference
N,N-Dibenzyl CF₃CO₂ZnCH₂Isyn>98:292%[5]
N-Boc CF₃CO₂ZnCH₂Ianti>98:2 (anti favored)33% (isolated anti)[5]
N-Phthalimido CF₃CO₂ZnCH₂Isyn : anti1:48% (syn), 33% (anti)

As the data illustrates, the N,N-dibenzylamino group under optimized conditions with Shi's reagent (CF₃CO₂ZnCH₂I) provides the syn-cyclopropane not only with exceptional diastereoselectivity but also in high yield.[5] In contrast, the N-Boc group, which is less coordinating and sterically directs the reagent to the opposite face, exclusively yields the anti-cyclopropane.[5] This stereodivergence is a powerful tool, allowing synthetic chemists to access either diastereomer of the desired product by simply switching the protecting group.

Experimental Workflow: A Self-Validating System

The following protocols provide a comprehensive, step-by-step methodology for the synthesis of syn-2-aminobicyclo[4.1.0]heptane, demonstrating the practical application and advantages of the dibenzylamino protecting group.

Caption: Three-step workflow for syn-cyclopropylamine synthesis.

Protocol 1: N,N-Dibenzylation of 3-Aminocyclohexene

This procedure details the protection of the primary amine.

  • Reaction Setup: To a solution of 3-aminocyclohexene (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF, add a non-nucleophilic base, for example, potassium carbonate (2.5 eq).

  • Reagent Addition: Add benzyl bromide (2.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 3-(N,N-dibenzylamino)cyclohexene.

Protocol 2: Diastereoselective Simmons-Smith Cyclopropanation

This protocol leverages the directing ability of the dibenzylamino group.

  • Reagent Preparation (Shi's Reagent): In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve diethylzinc (1.1 M in toluene, 2.2 eq) in anhydrous dichloromethane at -78 °C. Slowly add trifluoroacetic acid (2.2 eq) and stir for 15 minutes. Then, add diiodomethane (2.2 eq) and allow the mixture to warm to 0 °C.

  • Substrate Addition: To the prepared reagent at 0 °C, add a solution of 3-(N,N-dibenzylamino)cyclohexene (1.0 eq) in dichloromethane dropwise.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product, syn-7-(N,N-dibenzylamino)bicyclo[4.1.0]heptane, is often of high purity but can be further purified by column chromatography if necessary.

Protocol 3: Deprotection via Catalytic Hydrogenolysis

This final step yields the target cyclopropylamine.

  • Reaction Setup: Dissolve the syn-7-(N,N-dibenzylamino)bicyclo[4.1.0]heptane (1.0 eq) in a protic solvent such as methanol or ethanol. Add a palladium on carbon catalyst (10% Pd/C, 10-20 mol% Pd).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material has been fully consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst, ensuring the pad remains wet with the solvent during filtration. Wash the pad thoroughly with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the desired syn-2-aminobicyclo[4.1.0]heptane. The product can be isolated as the free base or converted to a salt (e.g., hydrochloride or trifluoroacetate) for improved stability and handling.

Conclusion

For the stereoselective synthesis of syn-cyclopropylamines from allylic amine precursors, the N,N-dibenzylamino protecting group offers a distinct and reliable advantage. Its ability to direct the Simmons-Smith cyclopropanation via a chelated transition state provides high to complete diastereoselectivity, a feature not shared by sterically-directing groups like N-Boc, which favor the anti product. The straightforward introduction of the dibenzylamino group and its clean removal via catalytic hydrogenolysis complete a robust and efficient synthetic sequence. For researchers and drug development professionals, leveraging the dibenzylamino group is a powerful strategy for accessing stereochemically defined cyclopropane-containing molecules with high precision and yield.

References

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society. 1958, 80(19), 5323-5324.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. 2022, 27(21), 7568. [Link]

  • Csatayová, K.; Davies, S. G.; Lee, J. A.; Roberts, P. M.; Thomson, J. E. Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Chemical Communications. 2007, (39), 4029-4031. [Link]

  • Diastereoselective Simmons-Smith cyclopropanations of allylic amines and carbamates. PubMed. [Link]

  • Lévesque, É.; Goudreau, S. R.; Charette, A. B. Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters. 2014, 16(5), 1490-1493. [Link]

  • Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses. 2018, 95, 289-309. [Link]

  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. The Journal of Organic Chemistry. 2002, 67(11), 3975-3978. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

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Safety Operating Guide

Definitive Disposal Protocol for 1-(Dibenzylamino)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Prudent Researcher

Prepared by Gemini, Senior Application Scientist

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(Dibenzylamino)cyclopropanol (CAS No. 428855-17-8). As a research chemical, its toxicological and ecotoxicological properties are not fully characterized. Therefore, a cautious and conservative approach to waste management is not only recommended but essential for ensuring laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.

Core Principle: Hazard-Based Assessment

The disposal protocol for any chemical is dictated by its inherent hazards. For this compound, these hazards are inferred from its distinct structural motifs: the strained cyclopropanol ring and the dibenzylamino group.

  • Cyclopropanol Ring: This three-membered ring system is characterized by significant ring strain (approximately 28 kcal/mol for the parent cyclopropane) due to severe bond angle deviation from the ideal sp³ tetrahedral angle.[1][2] This strain makes the ring susceptible to opening reactions, which can be initiated by single-electron oxidation or transition metal catalysts, leading to the formation of reactive β-keto radicals.[3][4][5] This inherent instability demands that it be treated as a potentially reactive substance.[6]

  • Dibenzylamino Group: This functional group classifies the compound as a tertiary amine. Amines are organic bases that can react exothermically with acids. Aromatic amines, in particular, can exhibit moderate to high toxicity. While specific data for this compound is lacking, analogous compounds like Benzylamine are classified as harmful if swallowed or in contact with skin, and may cause respiratory irritation.[7][8][9]

Given the combination of a reactive functional group and an amine of unknown toxicity, This compound must be managed as hazardous chemical waste. Disposal via sanitary sewer (drain) or as common solid waste (trash) is strictly prohibited.[10][11]

Chemical Identity & Properties
IUPAC Name 1-((dibenzylamino)methyl)cyclopropan-1-ol[12]
CAS Number 428855-17-8[13]
Molecular Formula C₁₈H₂₁NO[13]
Molecular Weight 267.37 g/mol [13]
Inferred Hazards Potentially Reactive, Irritant, Acutely Toxic
Incompatible Materials Strong Oxidizing Agents, Strong Acids[7][14]

Step-by-Step Disposal Workflow

The following protocol outlines the mandatory procedure for collecting and disposing of this compound waste, including pure compound, solutions, and contaminated labware. This process ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[15][16][17]

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste compound, ensure you are wearing appropriate PPE to prevent exposure.[18]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Collection and Segregation

Proper segregation is critical to prevent dangerous reactions in the waste container.[14]

  • For Solid Waste: Collect pure this compound or contaminated solids (e.g., weighing paper, contaminated absorbent material) in a dedicated, robust waste container with a secure lid.

  • For Liquid Waste: Collect solutions containing this compound in a chemically compatible, leak-proof container with a screw-top cap.[14] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Segregation: This waste should be classified as non-halogenated organic waste . It must be stored separately from incompatible waste streams, particularly strong acids and oxidizers.[14]

Step 3: Labeling the Hazardous Waste Container

Accurate and complete labeling is a primary regulatory requirement.[19][20][21] The container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .[20][21]

  • The full chemical name : "this compound" and any other components in the waste mixture, listed by percentage.[19] Do not use abbreviations or formulas.

  • Hazard Identification : Check the appropriate hazard boxes (e.g., Toxic, Reactive).

Step 4: Storage in a Satellite Accumulation Area (SAA)

The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[14][22]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[20][22]

  • The container must be kept securely closed except when actively adding waste.[19]

  • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[10]

Step 5: Scheduling a Waste Pickup

Once the waste container is full (do not overfill; leave at least 10% headspace) or has been in the SAA for the maximum allowed time (typically 6-12 months, check institutional policy), arrange for its removal.[15][22]

  • Contact your institution's Environmental Health & Safety (EHS) office to schedule a hazardous waste pickup.[10][19]

  • Do not move the hazardous waste from one SAA to another.[20] The trained EHS professionals will handle the transport and final disposal according to federal and state regulations.

Disposal Decision Workflow

The following diagram illustrates the mandatory decision-making process for the disposal of this compound.

G start Waste Generated: This compound ppe Step 1: Don Appropriate PPE start->ppe q_disposal_method Disposal Method? ppe->q_disposal_method drain_trash Drain or Trash Disposal q_disposal_method->drain_trash Invalid haz_waste Treat as Hazardous Waste q_disposal_method->haz_waste Correct prohibited PROHIBITED! Inherent Reactivity & Unknown Toxicity drain_trash->prohibited collect Step 2: Collect in Compatible, Segregated Container haz_waste->collect label_waste Step 3: Affix Completed Hazardous Waste Label collect->label_waste store_saa Step 4: Store in Secondary Containment within SAA label_waste->store_saa q_full Container Full or Max Time Reached? store_saa->q_full contact_ehs Step 5: Contact EHS for Waste Pickup q_full->contact_ehs Yes continue_collection Continue Collection q_full->continue_collection No

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposures

In the event of an accidental release, immediate and correct action is crucial.

  • Minor Spill: For a small spill contained within a fume hood, alert personnel in the immediate area. Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Wearing appropriate PPE, carefully collect the contaminated absorbent into your hazardous waste container. Decontaminate the area with a suitable solvent.

  • Major Spill: For a large spill or any spill outside of a fume hood, evacuate the area immediately. Close the doors and prevent entry. Notify your supervisor and contact the institutional EHS emergency line without delay.[10]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[23]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for Benzylamine (as a structural analog) to the medical personnel.

By adhering to this comprehensive protocol, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety.

  • Hazardous Chemical Waste Management Guidelines . Columbia University Environmental Health & Safety.

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety.

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA).

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager.

  • Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles . National Institutes of Health (NIH).

  • Hazardous Waste and Disposal Considerations . American Chemical Society (ACS).

  • 1-[(Dibenzylamino)methyl]cyclopropanol Product Page . ChemScene.

  • Safety Laws and Standards Pertinent to Laboratories . National Academies of Sciences, Engineering, and Medicine.

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University.

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA).

  • Benzylamine hydrochloride Safety Data Sheet . Apollo Scientific.

  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers . National Institutes of Health (NIH).

  • Benzylamine Safety Data Sheet . Carl ROTH.

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? . Medical Waste Pros.

  • Laboratory Waste Management: The New Regulations . MedicalLab Management.

  • 1-[(Dibenzylamino)methyl]cyclopropanol Product Page . J&K Scientific.

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules . Lab Manager.

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA.

  • Cyclopropane Safety Data Sheet . CDN Isotopes.

  • Benzylamine Safety Data Sheet . CymitQuimica.

  • Benzylamine Safety Data Sheet . CDH Fine Chemical.

  • Benzylamine for Synthesis Safety Data Sheet . Loba Chemie.

  • 1-(N,N-dibenzylaMino)cyclopropanol Information . ChemicalBook.

  • Cyclopropane Ring Strain . Michigan State University, Department of Chemistry.

  • 1-[(Dibenzylamino)methyl]cyclopropanol Product Information . MySkinRecipes.

  • Cyclopropane Safety Data Sheet . Airgas.

  • Cyclopropanol Safety Data Sheet . Combi-Blocks.

  • Ring Strain . Wikipedia.

  • Overview of cyclopropane reactivity, synthesis, structure, and applications . ResearchGate.

  • 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde Safety Data Sheet . AA Blocks.

  • Dibenzylamine Safety Data Sheet . Sigma-Aldrich.

  • Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison.

  • Chemical Waste Disposal Guidelines . Emory University, Department of Chemistry.

  • Cyclopropanol . Wikipedia.

  • Part G: Chemical Disposal Procedures . University of Wisconsin-La Crosse.

  • Waste Disposal Procedure . Weill Cornell Medicine Environmental Health and Safety.

  • Cyclopropanol Safety Data Sheet . Apollo Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.